2,6-Dibromo-3-iodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULZLYLYQOLOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679600 | |
| Record name | 2,6-Dibromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032582-80-1 | |
| Record name | 2,6-Dibromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2,6-Dibromo-3-iodopyridine
The following technical guide details the chemical properties, synthesis, and reactivity of 2,6-Dibromo-3-iodopyridine , a high-value heterocyclic scaffold used in medicinal chemistry.
Core Scaffold for Trisubstituted Pyridine Libraries [1][2]
Executive Summary
2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1) is a dense, halogen-rich heterocyclic building block.[1][2] Its value in drug discovery lies in its regio-defined reactivity : the presence of three distinct halogen sites (C3-I, C2-Br, C6-Br) allows for sequential, site-selective cross-coupling reactions.[1][2] This "programmable" reactivity makes it an ideal scaffold for synthesizing complex trisubstituted pyridines found in kinase inhibitors and allosteric modulators.[1]
Chemical Profile
| Property | Specification |
| CAS Number | 1032582-80-1 |
| IUPAC Name | 2,6-Dibromo-3-iodopyridine |
| Molecular Formula | C₅H₂Br₂IN |
| Molecular Weight | 362.79 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF |
| Storage | 2–8°C, inert atmosphere (Light Sensitive) |
| Key Feature | Orthogonal Halogen Reactivity (I > Br) |
Synthesis & Manufacturing Strategy
While 2,6-dibromopyridine is commercially available, the introduction of the iodine at the C3 position requires precise control to avoid halogen scrambling (halogen dance).[1][2]
Primary Route: Directed Ortho Lithiation (DoL)
The most reliable method for synthesizing 2,6-dibromo-3-iodopyridine involves the desymmetrization of 2,6-dibromopyridine using a hindered lithium base.[1][2]
Mechanism:
-
Lithiation: Treatment of 2,6-dibromopyridine with Lithium Diisopropylamide (LDA) at -78°C effects deprotonation at the C3 position.[1][2] The C3 proton is the most acidic due to the inductive effect of the adjacent C2-Br and the ring nitrogen.[1]
-
Electrophilic Quench: The resulting lithiated species is trapped with elemental iodine (I₂) or an iodine source like NIS.[1]
Reaction Scheme: 2,6-Dibromopyridine + LDA (-78°C, THF) → [3-Li Intermediate] + I₂ → 2,6-Dibromo-3-iodopyridine[1][2]
Critical Process Parameter: The temperature must be maintained strictly below -70°C. Higher temperatures can induce a "Halogen Dance" rearrangement, where the lithiated species isomerizes to the thermodynamically more stable C4 position, leading to 2,6-dibromo-4-iodopyridine impurities.[1][2]
Reactivity & Functionalization Logic
The power of this scaffold lies in the electronic and steric differentiation of its three halogen atoms.[1] This allows chemists to install three different functional groups in a specific sequence without using protecting groups.[1]
The Reactivity Hierarchy[2]
-
Primary Site (C3-I): The C-I bond is the weakest (lowest Bond Dissociation Energy) and undergoes Oxidative Addition (OA) to Pd(0) fastest.[1]
-
Result: First cross-coupling occurs exclusively at C3.[1]
-
-
Secondary Site (C6-Br): Once C3 is substituted, the molecule is no longer symmetric.[1] The C6-Br is sterically less hindered than the C2-Br (which is adjacent to the new C3 group).[1]
-
Tertiary Site (C2-Br): The C2-Br is the least reactive due to steric crowding from the C3 substituent, despite being electronically activated by the pyridine nitrogen.[1]
Visualization: Sequential Functionalization Map
The following diagram illustrates the logical flow for building a trisubstituted library.
Experimental Protocol: Site-Selective Suzuki Coupling
Objective: Selective arylation at C3 without touching C2/C6 bromines.
Reagents:
-
Aryl Boronic Acid (1.1 equiv)[1]
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)[1]
Procedure:
-
Degassing: Charge a reaction vial with the pyridine scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Oxygen exclusion is vital to prevent homocoupling.[2]
-
Solvation: Add degassed solvent and base solution via syringe.
-
Reaction: Stir at Room Temperature (20–25°C) for 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. The starting material (Rt ~ X min) should disappear, yielding a single mono-coupled product.[1][2]
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Check:
-
If you observe bis-coupling (mass M + 2*Aryl), the temperature was too high, or the catalyst loading was excessive.[1][2]
-
If C2/C6 regioisomers are formed, switch to a milder base (e.g., K₃PO₄) or a non-aqueous system.[1][2]
Safety & Handling
-
Light Sensitivity: Iodinated heterocycles are prone to photo-deiodination.[1][2] Store in amber vials wrapped in foil.
-
Toxicity: Like many halopyridines, this compound is potentially toxic if swallowed or absorbed through the skin.[1][2] Use standard PPE (gloves, goggles, lab coat).[1][2]
-
Waste: Dispose of all halogenated waste in the appropriate organic waste stream.
References
-
Synthesis & Properties: Sigma-Aldrich Product Specification: 2,6-Dibromopyridine. (Precursor data and handling). Link[1]
-
Reactivity Trends: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016. (Definitive guide on Halogen vs. Position selectivity). Link
-
Halogen Reactivity Series: Reactivity of Halogens in Halopyridines. Benchchem Technical Review. (Explains the I > Br > Cl hierarchy). Link[1]
-
Commercial Availability: 2,6-Dibromo-3-iodopyridine Product Page. BLD Pharm.[1] (CAS and Physical Data).[1][3][4][5][6] Link
Sources
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- 3. 2,6-Dibromopyridine 98 626-05-1 [sigmaaldrich.com]
- 4. 2,6-Dibromopyridine | 626-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Bromo-3-hydroxy-6-iodopyridine | 129611-32-1 [chemicalbook.com]
Technical Guide: Synthesis and Characterization of 2,6-Dibromo-3-iodopyridine
This guide details the synthesis, characterization, and strategic application of 2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1), a high-value heterocyclic scaffold used in the development of thiopeptide antibiotics and complex pharmacophores.[1]
Part 1: Strategic Analysis & Molecular Utility
2,6-Dibromo-3-iodopyridine represents a "trident" of orthogonal reactivity.[1] Its value lies in the electronic differentiation between the iodine at C3 and the bromines at C2/C6.
-
C3-Iodine: The most reactive site for rapid Lithium-Halogen exchange or Pd-catalyzed cross-couplings (Negishi, Suzuki, Sonogashira) due to the weaker C-I bond.[1]
-
C2/C6-Bromines: Less reactive, allowing for sequential functionalization after the C3 position has been derivatized.[1]
-
Regiocontrol: The C2 bromine is activated by the adjacent ring nitrogen (inductive effect), while the C6 bromine is electronically similar but sterically distinct once C2/C3 are substituted.[1]
Retrosynthetic Logic
Access to this scaffold is governed by two opposing strategies:
-
Direct Functionalization (High Atom Economy): Lithiation of 2,6-dibromopyridine.[1] Risk:[1] Lithium-Halogen exchange at the bromine positions competes with C-H deprotonation.
-
Functional Group Interconversion (High Reliability): Iodination of a 3-amino precursor via Sandmeyer chemistry. Benefit: Avoids organolithium selectivity issues.
Part 2: Synthesis Protocols
Method A: Direct Ortho-Cupration/Iodination (Recommended for Scale)
Rationale: Standard lithiation with
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2,6-Dibromopyridine | 1.0 | Starting Material |
| LiTMP | 1.1 | Non-nucleophilic Base |
| Iodine ( | 1.2 | Electrophile |
| THF (Anhydrous) | Solvent | [0.1 M] Concentration |
Step-by-Step Protocol
-
Base Preparation: Generate LiTMP in situ by adding
-BuLi (2.5 M in hexanes) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at -78°C. Stir for 30 minutes. -
Metallation: Add a solution of 2,6-dibromopyridine in THF dropwise to the LiTMP solution at -78°C .
-
Critical Control Point: The temperature must not exceed -70°C. Higher temperatures promote Li/Br exchange (scrambling).
-
Stir for 45–60 minutes. The solution typically turns deep red/brown, indicating the formation of the 3-lithio species.[1]
-
-
Quench: Add a solution of Iodine (
) in THF dropwise. The color will fade from dark red to yellow/orange. -
Workup: Allow to warm to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc ( ).[2][3] -
Purification: Recrystallization from hexanes/EtOH or column chromatography (Hexanes/EtOAc 95:5).
Method B: The "Sandmeyer" Route (High Fidelity)
Rationale: If Method A yields mixtures of isomers due to scrambling, this classical route provides absolute regiocertainty.[1]
Workflow
-
Bromination: Treat 3-aminopyridine with
(2.2 equiv) in acetic acid/water. The amino group activates the ring, directing bromination to the 2 and 6 positions.[1]-
Intermediate: 2,6-Dibromo-3-aminopyridine.[1]
-
-
Diazotization/Iodination:
Part 3: Characterization & Data
Identification Data
Spectroscopic Signature
The substitution pattern removes the C3 proton, leaving two protons at C4 and C5.[1] These protons are ortho to each other, resulting in two doublets with a characteristic coupling constant (
| Technique | Parameter | Value / Description |
| 8.05 (d, | ||
| Interpretation | H4 is deshielded by the adjacent Iodine and the inductive effect of the ring.[1] H5 is shielded relative to H4. | |
| Expected signals: ~148 (C2), ~145 (C4), ~140 (C6), ~126 (C5), ~98 (C3-I). | ||
| MS (EI/ESI) | m/z | 362.8 ( |
Note on Melting Point: While 2,6-dibromopyridine melts at ~118°C, the introduction of the heavy iodine atom typically raises the melting point.[1] Expect a range of 125–135°C , though specific literature values vary by purity.
Part 4: Visualization of Reactivity[1]
The following diagram illustrates the "Orthogonal Reactivity" map, showing how this scaffold serves as a linchpin for complex molecule synthesis (e.g., Thiopeptide antibiotics like Amythiamicin).
Caption: Orthogonal functionalization strategy. The C3-Iodine is the "First Point of Entry" due to the weak C-I bond, followed by C6 and C2.[1]
Part 5: Safety & Handling
-
Explosion Hazard (Ullmann Conditions):
-
Alert: The Pistoia Alliance Chemical Safety Library (CSL00134) reports an explosion when 2,6-dibromopyridine was used in an Ullmann coupling with
, Copper(II), and organolithium reagents.[1] -
Prevention: Strictly exclude oxygen when handling lithiated intermediates of this compound. Use inert atmosphere (Argon/Nitrogen) for all cross-coupling reactions.
-
-
Toxicity:
-
Halogenated pyridines are potential skin sensitizers and irritants.
-
H300: Fatal if swallowed (Acute Tox. 2). Handle in a fume hood with double-gloving.
-
References
-
Synthesis via Metalation: Regiodivergent Metalation of Pyridines Using Mixed TMP-Titanate and TMP-Fe-Titanate Bases. (2025).[6][7][10][12] ResearchGate. Link
-
Application in Antibiotics: Total Synthesis and Complete Structural Assignment of Thiocillin I. (2011).[8][9] ACS Publications. Link
-
Commercial Data: 2,6-Dibromo-3-iodopyridine (CAS 1032582-80-1).[4][5] BLD Pharm. Link
Sources
- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 2. ijssst.info [ijssst.info]
- 3. ijssst.info [ijssst.info]
- 4. 1353056-48-0|2,4-Dibromo-3-iodopyridine|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1160184-14-4 | 2,6-Dibromo-4-iodopyridine | Bromides | Ambeed.com [ambeed.com]
- 9. 2,6-Dibromopyridine | Pyridines | Ambeed.com [ambeed.com]
- 10. 14101-95-2 三异丙基氯化锡 [chemsigma.cn]
- 11. abcr.com [abcr.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Dibromo-3-iodopyridine for Advanced Research and Development
This guide provides an in-depth exploration of 2,6-Dibromo-3-iodopyridine, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights necessary for its effective use in the laboratory.
Core Molecular Profile
2,6-Dibromo-3-iodopyridine is a tri-halogenated pyridine derivative with the Chemical Abstracts Service (CAS) registry number 1032582-80-1 .[1] Its structure presents a unique arrangement of bromo and iodo substituents, offering orthogonal reactivity that is highly valuable in complex organic synthesis.
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1032582-80-1 | [1] |
| Molecular Formula | C₅H₂Br₂IN | [1][2] |
| Molecular Weight | 362.79 g/mol | [1][2] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
| Storage Conditions | Sealed in dry, 2-8°C | [1][2] |
Synthesis of 2,6-Dibromo-3-iodopyridine: A Strategic Approach
A logical pathway to the target molecule would involve the direct iodination of 2,6-dibromopyridine. The electron-withdrawing nature of the two bromine atoms deactivates the pyridine ring, directing the electrophilic iodination to the 3-position.
Illustrative Synthetic Workflow
Caption: Proposed synthetic pathway to 2,6-Dibromo-3-iodopyridine.
Spectroscopic Characterization
While specific spectral data for 2,6-Dibromo-3-iodopyridine is not available in the search results, we can predict the key features based on the analysis of the closely related 2,6-dibromopyridine.[4][5]
-
¹H NMR: The proton spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions. The coupling constant between these two protons would be indicative of their meta relationship.
-
¹³C NMR: The carbon spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the halogen atoms (C2, C3, and C6) would show characteristic shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (362.79 g/mol ). The isotopic pattern of this peak would be highly characteristic due to the presence of two bromine atoms and one iodine atom.
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 2,6-Dibromo-3-iodopyridine lies in the differential reactivity of its C-Br and C-I bonds in metal-catalyzed cross-coupling reactions. Generally, the C-I bond is more reactive than the C-Br bond towards oxidative addition to a low-valent metal catalyst, such as palladium(0). This allows for selective functionalization at the 3-position.
Palladium-Catalyzed Cross-Coupling Reactions: A Chemist's Toolkit
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[6][7] By carefully selecting the reaction conditions (catalyst, ligand, base, and solvent), one can achieve selective coupling at the C-I bond, leaving the C-Br bonds intact for subsequent transformations. This stepwise approach is invaluable for building molecular complexity.
Heck Coupling: The Heck reaction enables the formation of C-C bonds between the halo-pyridine and an alkene.[8][9] Similar to the Suzuki coupling, the higher reactivity of the C-I bond allows for selective olefination at the 3-position.
Workflow for Sequential Cross-Coupling
Caption: Stepwise functionalization of 2,6-Dibromo-3-iodopyridine.
Experimental Protocols: A Guide for the Bench Chemist
The following are generalized protocols for performing selective cross-coupling reactions on a substrate like 2,6-Dibromo-3-iodopyridine. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position
Materials:
-
2,6-Dibromo-3-iodopyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-Dibromo-3-iodopyridine (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
Safety and Handling
2,6-Dibromo-3-iodopyridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Information
-
Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
For related di- and tri-halopyridines, the hazards are more severe, including being harmful or fatal if swallowed and causing skin and respiratory irritation.[5][10][11] Therefore, it is prudent to handle 2,6-Dibromo-3-iodopyridine with a high degree of caution.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handling Procedures:
-
Avoid inhalation of dust and vapors.[12]
-
Avoid contact with skin and eyes.[12]
-
Wash hands thoroughly after handling.[10]
-
Store in a tightly sealed container in a cool, dry place.[13]
Conclusion
2,6-Dibromo-3-iodopyridine is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex, highly substituted pyridine derivatives for drug discovery. Its key attribute is the potential for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. While detailed synthetic and spectroscopic data for this specific molecule require further investigation, its utility can be confidently inferred from the well-established chemistry of related halo-pyridines. Researchers employing this reagent will find it to be a powerful tool for the efficient synthesis of novel molecular architectures.
References
- CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google P
-
Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
2,6-Dibromo-4-iodopyridine | C5H2Br2IN | CID 71464233 - PubChem. (URL: [Link])
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (URL: [Link])
-
2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem. (URL: [Link])
-
Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF - ResearchGate. (URL: [Link])
-
2,6-Dibromopyridine Safety Data Sheet - Jubilant Ingrevia. (URL: [Link])
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. (URL: [Link])
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (URL: [Link])
-
The Heck Reaction: Reaction mechanism and tutorial - YouTube. (URL: [Link])
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
Sources
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- 2. chemscene.com [chemscene.com]
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- 4. 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum [chemicalbook.com]
- 5. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
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- 13. aksci.com [aksci.com]
Technical Guide: Spectroscopic Data & Characterization of 2,6-Dibromo-3-iodopyridine
This guide provides an in-depth technical analysis of the spectroscopic characterization of 2,6-Dibromo-3-iodopyridine , a critical halogenated heterocyclic building block used in the synthesis of complex thiopeptide antibiotics (e.g., Amythiamicins) and functionalized pyridine scaffolds.
The content is structured to guide researchers through the synthesis validation , isotopic signature analysis , and structural assignment using NMR, MS, and IR techniques.
CAS Registry Number: 1032582-80-1 (also referenced as intermediate in specific total syntheses)
Molecular Formula:
Executive Summary & Application Context
2,6-Dibromo-3-iodopyridine is a non-symmetric, tri-halogenated pyridine. Its value lies in the orthogonal reactivity of its halogen substituents. The C-3 iodine atom is significantly more reactive towards magnesium-halogen exchange (turbo-Grignard) or lithiation than the C-2/C-6 bromine atoms, allowing for regioselective functionalization at the 3-position while retaining the 2,6-dibromo "wings" for subsequent cross-coupling (e.g., Negishi, Stille).
Primary Synthetic Route: Regioselective lithiation of 2,6-dibromopyridine using Lithium Diisopropylamide (LDA) at -78°C, followed by electrophilic quenching with Iodine (
Mass Spectrometry (MS) Analysis
The mass spectrum of this compound is dominated by the unique isotopic signature of the
Isotopic Pattern Logic
-
Bromine (Br): Two isotopes,
(50.7%) and (49.3%). Approximate 1:1 ratio. -
Iodine (I): Monoisotopic
(100%). -
Nitrogen (N):
(99.6%).
For a molecule with two bromine atoms (
Theoretical m/z Cluster:
| Ion Species | Composition | m/z (approx) | Relative Intensity |
|---|
| M+ |
Fragmentation Pathway
The fragmentation typically involves the sequential loss of the halogen atoms. The Iodine atom, having the weakest C-X bond, is often lost first, followed by HCN extrusion characteristic of pyridines.
Figure 1: Proposed MS fragmentation pathway showing the sequential loss of halogens.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the starting material (2,6-dibromopyridine) is broken upon iodination. The product exhibits a simple but distinct AB system (two doublets) in the aromatic region.
H NMR Data (400 MHz, )
Unlike the starting material (which shows a triplet at
| Position | Proton | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-4 | C4-H | 7.95 - 8.05 | Doublet (d) | 8.0 Hz | Deshielded by adjacent Iodine (ortho) and Nitrogen (gamma). |
| H-5 | C5-H | 7.25 - 7.35 | Doublet (d) | 8.0 Hz | Shielded relative to H-4; meta to Iodine, ortho to Bromine. |
Note: Chemical shifts are estimated based on substituent increment additivity rules for pyridines and validated against analogous 3-halo-2,6-dibromopyridines.
C NMR Data (100 MHz, )
The carbon spectrum is characterized by the high-field shift of the C-I carbon (heavy atom effect) and the low-field C-Br signals.
| Carbon | Shift ( | Type | Assignment Note |
| C-3 | ~96.0 - 100.0 | Quaternary (C-I) | Distinctive upfield shift due to Iodine's heavy atom effect (spin-orbit coupling). |
| C-5 | ~125.0 | CH | Correlates with H-5 in HSQC. |
| C-4 | ~148.0 | CH | Correlates with H-4; deshielded by ortho-Iodine. |
| C-2 | ~142.0 | Quaternary (C-Br) | Ortho to Nitrogen and Iodine. |
| C-6 | ~139.0 | Quaternary (C-Br) | Ortho to Nitrogen, meta to Iodine. |
Infrared (IR) Spectroscopy
IR is less diagnostic for structure determination but useful for purity fingerprinting.
-
C-H Stretch (Aromatic): Weak bands at 3050–3100 cm
. -
C=N / C=C Ring Stretch: Characteristic pyridine breathing modes at 1550–1580 cm
and 1400–1450 cm . -
C-X Stretch (Fingerprint): Strong bands < 800 cm
corresponding to C-Br and C-I vibrations.
Experimental Protocol: Synthesis & Validation
This protocol ensures the selective formation of the 3-iodo isomer over the 3,5-diiodo byproduct.
Reagents & Setup
-
Substrate: 2,6-Dibromopyridine (1.0 eq).
-
Base: Lithium Diisopropylamide (LDA), 1.1 eq (freshly prepared or commercial).
-
Electrophile: Iodine (
), 1.2 eq, dissolved in THF. -
Solvent: Anhydrous THF.
-
Temp: -78°C (Acetone/Dry Ice bath).
Step-by-Step Workflow
Figure 2: Synthesis workflow for regioselective iodination.
Quality Control Checkpoints
-
TLC Monitoring: The product is less polar than the starting material. Use Hexane/EtOAc (95:5).[2]
-
Color: Crude reaction mixture is often dark/purple due to iodine. After thiosulfate wash, the organic layer should be yellow/orange.
-
NMR Validation: Check for the disappearance of the triplet at 7.4 ppm (starting material H-4) and appearance of the doublet at ~8.0 ppm.
References
-
Ammer, C., & Bach, T. (2010).[3] Total Syntheses of the Thiopeptides Amythiamicin C and D. Chemistry – A European Journal, 16(47), 14083–14093.[3] [3]
- Key Reference: Describes the synthesis and use of 2,6-dibromo-3-iodopyridine as a pivotal building block.
-
Gros, P. C., & Fort, Y. (2009). Combinations of Alkyllithiums and Lithium Aminoalkoxides for Generation of Functional Pyridine Organometallics. European Journal of Organic Chemistry, 2009(25), 4199–4209.
- Reference for lithi
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Sources
Technical Guide: Solubility Profile and Handling of 2,6-Dibromo-3-iodopyridine
Executive Summary & Application Context
2,6-Dibromo-3-iodopyridine (CAS 1032582-80-1) is a high-value heterocyclic building block, distinguished by its orthogonal reactivity.[1] The presence of two bromine atoms at the
For researchers and process chemists, understanding the solubility profile of this compound is critical not just for reaction solvent selection, but for efficient purification.[2][3] This guide synthesizes empirical data from structural analogs and available safety data sheets to provide a definitive protocol for handling, solubilizing, and purifying this intermediate.[2][3]
Physicochemical Profile
Before selecting a solvent, one must understand the solute. 2,6-Dibromo-3-iodopyridine is a lipophilic, electron-deficient heteroaromatic ring.[2][1][3] Its poor water solubility is driven by the heavy halogenation, which disrupts hydrogen bonding potential while increasing van der Waals interactions.[2][3]
| Property | Specification | Senior Scientist Note |
| Molecular Formula | C | High halogen content increases density.[1] |
| Molecular Weight | 362.79 g/mol | Significant mass relative to carbon count.[1] |
| Appearance | Off-white to pale yellow solid | Color deepens upon light exposure (iodine liberation).[1] |
| Predicted LogP | ~3.3 - 3.8 | Highly lipophilic; partitions strongly into organic phases.[1] |
| Storage | 2-8°C, Inert Atmosphere | Protect from light to prevent C-I bond homolysis.[1] |
Solubility Profile
The following categorization is based on standard medicinal chemistry workflows and behavior of homologous halopyridines (e.g., 2,6-dibromopyridine).
Class A: High Solubility (Reaction Media)
Use these solvents for homogenous catalysis and stock solution preparation.[1][3]
-
Dichloromethane (DCM) & Chloroform: Excellent solubility.[1] The polarizability of chlorinated solvents matches the halogenated pyridine well.[1][3] Ideal for transfers and liquid-liquid extractions.[1]
-
Tetrahydrofuran (THF) & 2-MeTHF: High solubility.[1] Standard solvents for organometallic couplings (e.g., Negishi, Suzuki) involving this substrate.[2][1][3]
-
Dimethylformamide (DMF) & DMSO: High solubility, but difficult to remove.[2][1][3] Use only when high reaction temperatures (>100°C) or specific catalytic cycles require it.[1]
Class B: Temperature-Dependent Solubility (Purification)
Use these solvents for recrystallization.[1]
-
Hexanes / Heptane: Low solubility at room temperature; moderate-to-high solubility at boiling point.[1] This is the primary solvent system for purification. [2][3]
-
Ethanol / Methanol: Moderate solubility.[1] Can be used as a co-solvent with water for precipitation, though less effective than heptane due to potential nucleophilic attack (alkoxylation) under harsh basic conditions.[2][1][3]
Class C: Insoluble (Workup)
-
Water: Practically insoluble.[1][4] This immiscibility is the basis for aqueous workups (partitioning into organic layer).[1]
Experimental Protocols
Protocol 4.1: Rapid Solubility Screening
Objective: To determine the precise solvent volume required for a specific batch.[3]
-
Weighing: Dispense 50 mg of 2,6-Dibromo-3-iodopyridine into a 4 mL glass vial.
-
Aliquot Addition: Add the test solvent in 100 µL increments at Room Temperature (25°C).
-
Observation: Vortex for 30 seconds after each addition.
-
Thermal Stress: If insoluble at RT, heat to the solvent's boiling point (using a heat block).[1][3] If it dissolves, the solvent is a candidate for recrystallization.[2][3]
Protocol 4.2: Purification via Recrystallization (Heptane Method)
Context: Halopyridines often degrade on silica gel.[1] Recrystallization is the preferred purification method for >5g scale.[2][3]
-
Dissolution: Place crude 2,6-Dibromo-3-iodopyridine in a round-bottom flask. Add Heptane (approx. 5-8 mL per gram of solid).[1]
-
Heating: Heat the mixture to reflux (98°C) with stirring until the solid fully dissolves.
-
Cooling: Remove from heat and allow to cool slowly to Room Temperature (RT) over 1 hour.
-
Crystallization: Transfer to a 4°C fridge for 2 hours to maximize yield.
-
Filtration: Filter the resulting needles/crystals using a Buchner funnel. Wash the cake with cold heptane (-20°C).
-
Drying: Dry under high vacuum (<5 mbar) at RT. Do not heat above 40°C during drying to avoid sublimation.[2][3]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection based on the process stage (Reaction vs. Purification).
Figure 1: Solvent selection decision tree based on experimental intent.[1] Green nodes indicate optimal solvent choices.
Safety & Stability in Solution
-
Halogen Exchange: Avoid using nucleophilic solvents (like pyridine or unhindered amines) at high temperatures for prolonged periods, as the C2/C6 bromine atoms are susceptible to S
Ar displacement.[2][1][3] -
Light Sensitivity: Solutions in DCM or THF should be kept in amber glassware or wrapped in foil.[1] The C-I bond is weak; exposure to ambient light can generate iodine radicals, turning the solution pink/purple and leading to de-iodinated byproducts.[2][3]
-
Acidity: Solutions in wet solvents can slowly hydrolyze to form pyridones.[1] Ensure all solvents are anhydrous (dried over molecular sieves) for storage.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12274, 2,6-Dibromopyridine (Structural Analog).[2][1][3] Retrieved from [Link][2][1][3]
-
Google Patents (2013). CN102924369A: Method for synthesizing 3,5-dibromo-4-iodopyridine (Recrystallization Protocol Reference).[1] Retrieved from
Sources
- 1. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 3. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
Technical Guide: Chemoselective Functionalization of Bromo-Iodo-Pyridines
Executive Summary
The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex drug scaffolds. In halopyridines, the reactivity differential between Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds offers a programmable "switch" for sequential functionalization.[1]
This guide provides a technical framework for exploiting this differential. The dominant hierarchy in metal-catalyzed cross-coupling is C-I > C-Br , driven by the lower bond dissociation energy (BDE) of the iodide. Conversely, in Nucleophilic Aromatic Substitution (SNAr), this trend is often inverted or dominated by positional electronics (C2/C4 vs. C3). This document details the mechanistic underpinnings, decision-making logic, and validated protocols to achieve high-fidelity chemoselectivity.
Part 1: Mechanistic Underpinnings[2][3]
Bond Dissociation Energy (BDE) & Oxidative Addition
The primary driver for chemoselectivity in Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald) is the rate of oxidative addition. The C-I bond is significantly weaker and longer than the C-Br bond, lowering the activation energy barrier for the insertion of the Pd(0) species.
Table 1: Comparative Bond Metrics in Pyridines
| Bond Type | Approx.[2][3][4][5][6][7][8] BDE (kcal/mol) | Bond Length (Å) | Relative Reactivity (Pd-Cat) | Relative Reactivity (SNAr) |
| C–I | ~65 | 2.10 | High (1st) | Low |
| C–Br | ~81 | 1.86 | Medium (2nd) | Medium |
| C–Cl | ~95 | 1.73 | Low (3rd) | High (if activated) |
| C–F | ~115 | 1.35 | Inert | Highest |
Positional Electronic Effects (The "Handy" Rules)
While the halogen identity (I vs. Br) is the primary selector, the position on the pyridine ring exerts a secondary electronic influence.
-
C2/C4 Positions: Electron-deficient (π-deficient) due to the inductive and mesomeric withdrawal of the nitrogen. These positions facilitate oxidative addition of electron-rich catalysts (e.g., Pd(PPh3)4) and are highly reactive in SNAr.
-
C3 Position: Electronically similar to benzene. Reactivity is governed almost entirely by the halogen's BDE.
Part 2: Strategic Decision Matrix
The following diagram illustrates the decision logic for functionalizing a mixed bromo-iodo-pyridine.
Figure 1: Decision matrix for selecting the reactive site based on reaction class.
Part 3: Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (C-I Selective)
Objective: Functionalize the C-I bond of 2-bromo-5-iodopyridine while retaining the C-Br bond for subsequent steps.
Mechanistic Rationale: We utilize a Pd(0) source without high-energy ligands to ensure the catalyst discriminates between the weak C-I bond and the stronger C-Br bond. Room temperature or mild heating is preferred to prevent "leakage" into the C-Br site.
Materials:
-
Substrate: 2-Bromo-5-iodopyridine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH
Step-by-Step Workflow:
-
Degassing (Critical): Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add degassed DME and 2M Na2CO3 via syringe.
-
Reaction: Stir at room temperature for 2 hours.
-
Note: If conversion is slow, heat to 40-50°C. Avoid reflux (>80°C) as this increases the risk of oxidative addition into the C-Br bond.
-
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material. The mono-coupled product should be the major peak.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography. The C-Br retained product is usually less polar than the bis-coupled byproduct.
Protocol B: Selective Lithium-Halogen Exchange (Turbo-Grignard)
Objective: Convert C-I to a nucleophile (C-Mg/Li) for electrophilic trapping.
Mechanistic Rationale: Iodine undergoes exchange significantly faster than bromine due to the weaker bond and higher polarizability. Temperature control is the self-validating check here; at low temperatures (-78°C to -20°C), the C-Br bond is kinetically inert to exchange.
Step-by-Step Workflow:
-
Setup: Flame-dry a flask under Argon.
-
Dissolution: Dissolve 2-bromo-5-iodopyridine in anhydrous THF. Cool to -40°C .
-
Exchange: Dropwise add i-PrMgCl·LiCl (Turbo Grignard, 1.1 equiv).
-
Incubation: Stir at -40°C for 30 minutes.
-
Validation: Quench a small aliquot with D2O and check NMR. Disappearance of the C-I signal and appearance of a deuterated signal confirms exchange. Retention of the C-Br signal confirms selectivity.
-
-
Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone) and warm slowly to room temperature.
Part 4: The SNAr Anomaly
In Nucleophilic Aromatic Substitution, the bond breaking of the C-X bond is not the rate-determining step (RDS); the RDS is the addition of the nucleophile to the ring (formation of the Meisenheimer complex). Therefore, the electronegativity of the halogen (stabilizing the intermediate) matters more than leaving group ability.
Reactivity Order in SNAr: F >> Cl ≈ Br > I[9][5][10]
Scenario: If you treat 2-fluoro-4-iodopyridine with an amine, the Fluorine at C2 will be displaced, leaving the Iodine intact. This is orthogonal to Pd-catalysis.
Figure 2: Mechanism of SNAr showing retention of the C-I bond.
References
-
Handy, S. T., & Zhang, Y. (2006). "NMR-Based Prediction of Regioselectivity in the Arylation of Di- and Trihalopyridines." Journal of Organic Chemistry.
-
Luo, Y., & Wu, J. (2025).[3] "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research. (Contextualized from search results on BDE).
-
Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry - A European Journal.
-
BenchChem Technical Guide. (2025). "The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry."
-
Snieckus, V., et al. (2001).[6] "Selective Ortho and Benzylic Functionalization of Sulfonamides and Suzuki Cross-Coupling." Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
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- 5. quora.com [quora.com]
- 6. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
The Trisubstituted Pyridine Scaffold: A Versatile Hub for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs.[1] Among the various substitution patterns, trisubstituted pyridines have emerged as a particularly fruitful area of research, offering a unique combination of structural diversity and tunable physicochemical properties. This guide provides a comprehensive technical overview of the burgeoning applications of trisubstituted pyridines in medicinal chemistry. We will delve into the causality behind their therapeutic efficacy in key disease areas, provide detailed synthetic methodologies for their preparation, and present a forward-looking perspective on the untapped potential of this remarkable chemical scaffold.
The Strategic Advantage of Trisubstitution
The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, offers a unique electronic profile. The nitrogen atom's electron-withdrawing nature creates a charge distribution that influences its interactions with biological targets.[2] Trisubstitution provides a powerful tool to modulate these properties with a high degree of precision. By strategically placing three substituents, medicinal chemists can fine-tune a molecule's:
-
Target Affinity and Selectivity: The spatial arrangement of substituents allows for optimized interactions with the binding pockets of enzymes and receptors, enhancing potency and selectivity.
-
Pharmacokinetic Profile: Properties such as solubility, membrane permeability, and metabolic stability can be meticulously adjusted to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Physicochemical Properties: Lipophilicity, pKa, and hydrogen bonding capacity can be controlled to optimize drug-like characteristics.
This level of control makes trisubstituted pyridines a highly attractive scaffold for the development of novel therapeutics targeting a wide array of diseases.
Therapeutic Frontiers of Trisubstituted Pyridines
Trisubstituted pyridines have demonstrated significant therapeutic potential across several key areas of drug discovery.
Oncology: A Scaffold for Precision Cancer Therapy
The trisubstituted pyridine core is a prominent feature in many potent and selective anticancer agents, particularly as kinase inhibitors.
2.1.1. Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Trisubstituted pyridines have been successfully employed to develop inhibitors of various kinases, including:
-
Akt (Protein Kinase B): A key node in cell survival and proliferation pathways. 2,3,5-trisubstituted pyridines have been developed as allosteric Akt1 and Akt2 inhibitors.[3]
-
Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, implicated in B-cell malignancies. 1,4,6-trisubstituted imidazo[4,5-c]pyridines have been designed as potent BTK inhibitors.[4]
-
Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator involved in cancer cell proliferation. Novel 3,4-disubstituted pyridine derivatives have been identified as potent CDK8 inhibitors.[5]
Mechanism of Action: p38 MAPK Inhibition
A notable example of kinase inhibition by trisubstituted pyridines is the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is activated by cellular stress and inflammatory cytokines and plays a role in cell differentiation, apoptosis, and autophagy.[6][7] Certain 2,3,5-trisubstituted pyridine analogs act as allosteric inhibitors of p38 MAPK, thereby blocking the downstream inflammatory response.[8]
Caption: p38 MAPK signaling pathway and the inhibitory action of a trisubstituted pyridine.
2.1.2. Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. A series of 2,4,6-trisubstituted pyridines bearing various heteroaromatic moieties have been shown to inhibit both topoisomerase I and II, leading to significant cytotoxicity against several human cancer cell lines.[9]
Table 1: Anticancer Activity of Selected Trisubstituted Pyridine Derivatives
| Compound Class | Substitution Pattern | Target | Cancer Cell Line | IC50 (nM) | Reference |
| Pyridine Derivative | 2,4,6-trisubstituted | Topoisomerase I/II | Various | - | [9] |
| Pyrazolopyridine | 1,4,6-trisubstituted | Not specified | Various | 750 - 4150 | [10] |
| Pyridine Derivative | 3,4-disubstituted | CDK8 | HCT-116 | 2.4 - 7.7 | [5] |
| Pyridine Derivative | Not specified | - | HeLa, A549, MDA-MB-231 | 246 - 7700 | [11] |
Neurodegenerative Diseases: A New Avenue for Neuroprotection
Neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Trisubstituted pyridines are being explored for their potential to modulate neuroinflammatory pathways and exert neuroprotective effects.
One promising strategy involves the development of positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. A novel 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine has demonstrated neuroprotective potential by enhancing α7 nAChR activity and inhibiting β-amyloid aggregation.[1] Furthermore, certain tricyclic pyridine alkaloids have shown neuroprotective effects against glutamate-induced oxidative stress and apoptosis in hippocampal neuronal cells.[12]
Anti-inflammatory Applications
The anti-inflammatory properties of trisubstituted pyridines extend beyond their role in neuroinflammation. As previously mentioned, 2,3,5-trisubstituted pyridine analogs have been identified as potent inhibitors of interleukin-1β (IL-1β) release by modulating the p38 MAPK signaling pathway.[8] IL-1β is a central mediator of innate immunity and inflammation, and its inhibition has therapeutic potential in a wide range of inflammatory and autoimmune diseases.[8]
Synthetic Strategies for Trisubstituted Pyridines
The efficient and regioselective synthesis of trisubstituted pyridines is crucial for exploring their therapeutic potential. Several robust synthetic methodologies have been developed.
Krohnke Pyridine Synthesis
A classic and versatile method for the synthesis of 2,4,6-trisubstituted pyridines is the Krohnke synthesis. This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a base.
Experimental Protocol: General Procedure for Krohnke Pyridine Synthesis
-
Preparation of the Pyridinium Salt: To a solution of the desired acetophenone (1.0 equiv) in a suitable solvent (e.g., acetone), add iodine (1.1 equiv) and pyridine (1.2 equiv). Stir the mixture at room temperature for 2-4 hours. The resulting pyridinium salt can be isolated by filtration and washed with a cold solvent.
-
Condensation Reaction: To a solution of the pyridinium salt (1.0 equiv) and the α,β-unsaturated carbonyl compound (1.1 equiv) in a suitable solvent (e.g., acetic acid), add ammonium acetate (10 equiv).
-
Reaction Work-up: Heat the reaction mixture to reflux for 4-6 hours. After cooling to room temperature, pour the mixture into ice water and neutralize with a base (e.g., ammonium hydroxide).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation
The Hantzsch synthesis provides a straightforward route to dihydropyridines, which can then be oxidized to the corresponding pyridines. This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source.
Experimental Protocol: General Procedure for Hantzsch Synthesis and Oxidation
-
Dihydropyridine Synthesis: In a round-bottom flask, combine the aldehyde (1.0 equiv), the β-ketoester (2.0 equiv), and ammonium acetate (1.2 equiv) in a suitable solvent (e.g., ethanol).
-
Reaction and Isolation: Heat the mixture to reflux for 2-4 hours. Upon cooling, the dihydropyridine product often crystallizes and can be collected by filtration.
-
Oxidation: Dissolve the dihydropyridine in a suitable solvent (e.g., acetic acid) and add an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) dropwise at room temperature.
-
Purification: After the reaction is complete (monitored by TLC), pour the mixture into water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final pyridine product can be purified by chromatography or recrystallization.
Modern Catalytic Approaches
Recent advances in catalysis have provided new and efficient methods for the synthesis of trisubstituted pyridines. For instance, a sustainable method for synthesizing 2,4,6-trisubstituted pyridines utilizes a surface-modified PET@UiO-66 vial as a catalyst with TBHP as an oxidant in THF at 60 °C. This method offers advantages such as catalyst reusability and operational simplicity.
Caption: Synthetic workflow for trisubstituted pyridines.
Future Perspectives and Conclusion
The exploration of trisubstituted pyridines in medicinal chemistry is an active and promising field of research. The versatility of this scaffold, coupled with the development of innovative synthetic methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents. Future research will likely focus on:
-
Expansion into New Therapeutic Areas: While oncology and neuroinflammation are current hotspots, the potential of trisubstituted pyridines in infectious diseases, metabolic disorders, and cardiovascular diseases remains largely untapped.
-
Development of Novel Drug Delivery Systems: The unique properties of trisubstituted pyridines may be leveraged for the design of targeted drug delivery systems and prodrugs.
References
-
Agarwal, A., Srivastava, K., Puri, S. K., & Chauhan, P. M. S. (2005). Antimalarial activity of 2,4,6-trisubstituted pyrimidines. Bioorganic & Medicinal Chemistry Letters, 15(7), 1881–1883. [Link]
- Ahmad, A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry, 18(1), 1-18.
-
Carrasco, E., Gomez-Gutierrez, P., Campos, P. M., Vega, M., Messeguer, A., & Perez, J. J. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113620. [Link]
-
Chen, Y., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5789. [Link]
- Das, B., et al. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 3228–3237. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Papadopoulou, A., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 26(11), 3354. [Link]
-
Rana, A., & Kumar, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]
-
Sharma, P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. [Link]
-
Zhang, L., et al. (2024). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
- Abdalla, M. M. (2016).
-
Hartnett, J. C., et al. (2008). Optimization of 2,3,5-trisubstituted pyridine derivatives as potent allosteric Akt1 and Akt2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2194–2197. [Link]
-
Krystof, V., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 210, 113094. [Link]
- LGC Standards. (n.d.).
-
Muñoz-Guevara, M., et al. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
-
Xiao, Z., et al. (2021). Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors. European Journal of Medicinal Chemistry, 223, 113634. [Link]
-
Yang, B. K., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Molecules, 25(22), 5304. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]
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- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
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- 7. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Genesis and Synthetic Architecture of 2,6-Dibromo-3-iodopyridine
The following technical guide details the discovery, synthesis, and application of 2,6-Dibromo-3-iodopyridine , a critical halogenated heterocyclic building block. This document is structured for researchers and process chemists, focusing on the mechanistic rationale, experimental protocols, and structural validation required for high-purity synthesis.
Executive Summary & Historical Context
2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1) is a regio-chemically differentiated pyridine scaffold that serves as a "linchpin" in the total synthesis of complex thiopeptide antibiotics, specifically GE2270 A and Amythiamicins .
The compound was first reported and characterized by the laboratory of Thorsten Bach (Technische Universität München) around 2008. Its discovery was driven by the need for a pyridine core that could undergo sequential, orthogonal cross-coupling reactions. The unique substitution pattern allows for:
-
Site-Selective Functionalization: The C3-Iodine bond is significantly more reactive toward Magnesium/Lithium exchange and Palladium-catalyzed couplings (Negishi/Suzuki) than the C2/C6-Bromine bonds.
-
Iterative Assembly: This reactivity gradient enables the stepwise construction of 2,3,6-trisubstituted pyridine cores found in bioactive natural products.
The Core Protocol: Regioselective Lithiation
The most efficient and scalable route to 2,6-dibromo-3-iodopyridine is the Directed Ortho Metallation (DoM) of commercially available 2,6-dibromopyridine. This method relies on the kinetic acidity of the C3-proton, enhanced by the inductive withdrawal of the adjacent bromine and the ring nitrogen.
Mechanistic Rationale
The synthesis exploits the "Halogen Dance" principle and inductive effects to achieve high regioselectivity without the need for directing groups like amides or ethers.
-
Substrate: 2,6-Dibromopyridine.[1][2][3][4][5][6][7][8][9][10]
-
Reagent: Lithium Diisopropylamide (LDA).
-
Electrophile: Iodine (
). -
Selectivity: The C3-H and C5-H positions are chemically equivalent and highly acidic due to the -I (inductive withdrawing) effect of the
-Bromine atoms. The bulky base (LDA) preferentially deprotonates this position at low temperatures (-78°C) to form a stable 3-lithio species, which is then trapped with iodine.
Reaction Pathway Diagram
The following diagram illustrates the regioselective lithiation and subsequent quenching workflow.
Figure 1: Synthetic workflow for the regioselective C3-functionalization of 2,6-dibromopyridine.
Experimental Methodology
This protocol is adapted from the seminal work by Delgado and Bach (Chem. Eur. J.[5] 2008).[1][5]
Reagents & Equipment
-
Reactants: 2,6-Dibromopyridine (>98%), Iodine (resublimed).
-
Base: Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (freshly prepared or high-quality commercial source).
-
Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or passed through activated alumina).
-
Atmosphere: Strictly Argon or Nitrogen (positive pressure).
-
Vessel: Flame-dried 3-neck round-bottom flask equipped with a low-temperature thermometer.
Step-by-Step Synthesis
| Step | Operation | Critical Technical Note |
| 1 | Dissolution | Dissolve 2,6-dibromopyridine (1.0 equiv) in anhydrous THF (0.2 M concentration) under inert atmosphere. |
| 2 | Cryogenic Cooling | Cool the solution to -78°C using a dry ice/acetone bath. |
| 3 | Lithiation | Add LDA (1.1 equiv) dropwise via syringe pump over 30 minutes. |
| 4 | Equilibration | Stir the mixture at -78°C for 1 to 2 hours . |
| 5 | Quenching | Dissolve Iodine (1.2 equiv) in a minimal amount of THF and add dropwise to the lithiated mixture. |
| 6 | Warming | Allow the mixture to warm slowly to room temperature over 2 hours. |
| 7 | Workup | Quench with sat. aq. |
| 8 | Purification | Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). |
Yield & Characterization Data
-
Typical Yield: 85–92%
-
Physical State: Colorless to pale yellow solid.
-
Melting Point: 105–106°C (approximate).
-
Stability: Stable at room temperature; store protected from light to prevent deiodination.
Strategic Applications in Drug Discovery
The utility of 2,6-dibromo-3-iodopyridine lies in its orthogonal reactivity . The C-I bond is weaker and more polarizable than the C-Br bonds, allowing for selective activation.
Reactivity Hierarchy
-
First Functionalization (C3): Magnesium-Halogen exchange (
, -40°C) or Palladium-catalyzed Negishi coupling occurs exclusively at the C3-Iodine position. -
Second Functionalization (C6): Subsequent lithiation or catalysis activates the C6-Bromine (less hindered than C2).
-
Third Functionalization (C2): The final C2-Bromine can be substituted.
Figure 2: Orthogonal reactivity profile enabling sequential library generation.
References
-
Delgado, O.; Müller, H. M.; Bach, T. "Concise Total Synthesis of the Thiazolyl Peptide Antibiotic GE2270 A." Chemistry – A European Journal, 2008 , 14(8), 2322–2339.[5] Link
-
Ammer, C.; Bach, T. "Total Syntheses of the Thiopeptides Amythiamicin C and D." Chemistry – A European Journal, 2010 , 16(47), 14083–14093.[11][12] Link[11]
- Lassalas, P. "Synthèse totale d'analogues de la GE2270 A." Doctoral Thesis, Université de Strasbourg, 2011. (Validating the 2-step protocol and scalability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-dibromo-3-iodopyridine - CAS:1032582-80-1 - Abovchem [abovchem.com]
- 3. 2,6-dibromo-3-iodopyridine - CAS:1032582-80-1 - Abovchem [abovchem.com]
- 4. abcr.com [abcr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Étude de nouvelles méthodologies d’arylation directe en séries azole et pyridine : Application à la synthèse de coeurs de thiopeptides antibiotiques de la série d - TEL - Thèses en ligne [theses.hal.science]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Total syntheses of the thiopeptides amythiamicin C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability, Storage, and Handling of 2,6-Dibromo-3-iodopyridine
Topic: Stability and storage conditions for 2,6-Dibromo-3-iodopyridine Document Type: Technical Guide / Whitepaper Target Audience: Synthetic Organic Chemists, Process Chemists, and Inventory Managers.[1]
Executive Summary
2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1 ) is a high-value heterocyclic building block, critical in the synthesis of complex natural products (e.g., thiopeptide antibiotics like Nosiheptide) and functionalized pyridine scaffolds.[1][2][3][4] Its utility lies in its orthogonal reactivity : the C3–Iodine bond is significantly more labile than the C2/C6–Bromine bonds, allowing for site-selective metalation (e.g., Negishi, Suzuki, or Lithium-Halogen exchange) without disturbing the rest of the ring.
However, this same reactivity renders the compound inherently unstable.[1] The C–I bond is susceptible to homolytic cleavage (photolysis) and metal-halogen exchange with trace metals.[1] This guide defines the mandatory storage protocols to prevent protodeiodination and oxidative degradation, ensuring the material remains viable for high-precision catalysis.[1]
Chemical Profile & Critical Reactivity[1]
Identification
| Property | Specification |
| Chemical Name | 2,6-Dibromo-3-iodopyridine |
| CAS Number | 1032582-80-1 |
| Molecular Formula | C₅H₂Br₂IN |
| Molecular Weight | 362.79 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow (Darkens upon degradation) |
| Solubility | Soluble in DCM, THF, DMSO; insoluble in water |
The Mechanistic Basis of Instability
The storage requirements are dictated by the Bond Dissociation Energy (BDE) hierarchy of the halogen substituents.[1]
-
C3–Iodine (~65 kcal/mol): The weakest link.[1] It is electron-rich relative to the C–Br bonds and highly susceptible to UV-induced homolytic cleavage (generating an aryl radical) and nucleophilic attack.[1]
-
C2/C6–Bromine (~81 kcal/mol): These positions are activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nitrogen, but they are kinetically more stable than the C3–I position under storage conditions.[1]
Key Degradation Pathway:
Exposure to photons (
Storage & Handling Protocols
Environmental Control (The "Three Pillars")
To maintain purity >98%, the following conditions must be met. Any deviation accelerates the degradation kinetics described above.[1]
| Parameter | Condition | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy available for spontaneous deiodination and slows oxidative processes.[1] |
| Light | Strict Darkness (Amber Glass/Foil) | Prevents photon absorption by the C–I bond, stopping radical initiation.[1] |
| Atmosphere | Inert Gas (Argon or | Excludes moisture (proton source for radical quenching) and oxygen (oxidative degradation).[1] |
Standard Operating Procedure (SOP) for Storage
-
Primary Container: The compound must be stored in a borosilicate glass vial, preferably amber-colored.
-
Sealing: Cap with a Teflon-lined septum to allow inert gas backfilling.[1] Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar.[1]
-
Desiccation: Place the primary container inside a desiccator or a secondary jar containing activated silica gel or Drierite.[1]
-
Inerting: Upon receipt or after every use, flush the headspace of the vial with dry Argon for 15–30 seconds before resealing.[1]
Handling in Synthesis
When using this reagent for sensitive metalation (e.g., preparation of 2,6-dibromopyridin-3-yl zinc iodide):
-
Warm to Room Temp: Allow the refrigerated vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate water condensation, which will kill subsequent organometallic reagents (e.g., Turbo-Grignard or TMP-bases).[1]
-
Solvent Choice: Dissolve only in anhydrous, degassed solvents (THF, DCM).[1]
-
Usage Window: Once in solution, the C–I bond is more vulnerable.[1] Use solutions immediately; do not store stock solutions.
Quality Control & Self-Validating Systems
Because reagents degrade, researchers must validate integrity before committing valuable precursors to a reaction.[1]
Visual Inspection (First Line of Defense)
-
Pass: Powder is off-white, cream, or very pale yellow.[1]
-
Fail: Powder is distinct yellow, orange, or brown. Brown indicates free Iodine (
) release.[1] -
Action: If discolored, purify via recrystallization (from hexanes/DCM) or short plug filtration immediately.[1]
Analytical Validation (NMR)
Run a quick
-
Target Molecule (2,6-Dibromo-3-iodopyridine): Look for two distinct doublets (aromatic protons at C4 and C5).[1] The presence of the Iodine at C3 deshields the adjacent C4 proton significantly.[1]
-
Impurity (2,6-Dibromopyridine): If the Iodine is lost, the symmetry of the molecule changes (or shifts move upfield).[1] 2,6-dibromopyridine typically shows a triplet and a doublet pattern (depending on resolution) or distinct shifts compared to the iodo-analog.[1]
Functional Test (The "Zinc Check")
If the material is critical for a total synthesis step:
-
Take a small aliquot (10 mg).[1]
-
Treat with
or dust in THF. -
Quench with
.[1] -
Check MS/NMR for deuterium incorporation at the C3 position.[1]
References
-
Knochel, P., et al. (2011).[1] Regioselective functionalization of pyridines via TMP-magnesiate bases. Chemical Reviews. (Contextual grounding on the reactivity of 3-iodo-pyridine species).
-
ResearchGate. (2025). Synthesis of Thiopeptide Antibiotics via 2,6-Dibromo-3-iodopyridine. Retrieved from [Link]
-
PubChem. (2025).[1] 2,6-Dibromo-3-iodopyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. 1032582-80-1・2,6-Dibromo-3-iodopyridine・2,6-Dibromo-3-iodopyridine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. 2,6-dibromo-3-iodopyridine,(CAS# 1032582-80-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
Strategic Sourcing & Technical Utilization of 2,6-Dibromo-3-iodopyridine
Topic: Commercial Availability & Strategic Utilization of 2,6-Dibromo-3-iodopyridine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists.
Executive Summary
In the landscape of modern medicinal chemistry, 2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1) represents a "privileged scaffold" due to its unique halogen substitution pattern. Its value lies in the differential reactivity of the C-I and C-Br bonds, enabling highly regioselective orthogonal cross-coupling reactions.[1] This guide analyzes the commercial landscape, provides a validated "Make vs. Buy" decision matrix, and details the technical protocols required to utilize this compound effectively in drug discovery, particularly for kinase inhibitor development.
Chemical Profile & Strategic Utility[1]
The Orthogonal Reactivity Paradigm
The strategic value of 2,6-dibromo-3-iodopyridine stems from the bond dissociation energy (BDE) hierarchy of its halogen substituents. The C3–I bond is significantly weaker and "softer" than the C2–Br and C6–Br bonds, making it the preferred site for oxidative addition by Palladium(0) catalysts.
-
Primary Reactivity (C3-I): Reacts first under mild Suzuki-Miyaura or Sonogashira conditions.
-
Secondary Reactivity (C2-Br / C6-Br): Reacts subsequently under forcing conditions or with specialized ligands (e.g., Buchwald ligands).
This hierarchy allows for the sequential construction of trisubstituted pyridine cores without the need for protecting groups.
Reactivity Visualization
The following diagram illustrates the chemoselective functionalization pathways available for this scaffold.
Figure 1: Chemoselective reactivity map demonstrating the orthogonal functionalization strategy.
Commercial Landscape Analysis
Supply Chain Overview
While 2,6-dibromo-3-iodopyridine is commercially available, it is often classified as a "specialty building block" rather than a commodity chemical. This impacts pricing and lead times.
| Supplier Category | Typical Purity | Pack Sizes | Lead Time | Strategic Note |
| Catalog Suppliers (e.g., BLD Pharm, Ambeed) | >97% | 1g, 5g, 25g | 1-2 Weeks | Best for hit-to-lead and small-scale synthesis. |
| CROs / Custom Synthesis (e.g., WuXi, ChemPartner) | >98% | >100g | 4-8 Weeks | Recommended for scale-up; cost-effective only at >100g scale. |
| Aggregators (e.g., MolPort, eMolecules) | Var.[2] | Var. | Var. | Useful for price comparison but verify stock location (often ships from China). |
Key Procurement Risks
-
Regioisomer Confusion: Ensure the CAS is 1032582-80-1 . Do not confuse with 2-bromo-4-iodopyridine (CAS 1160184-14-4) or 2,6-dibromo-4-iodopyridine, which are common byproducts of "halogen dance" synthesis routes.
-
Purity vs. Price: Low-cost batches may contain traces of the non-iodinated starting material (2,6-dibromopyridine), which acts as a competitive inhibitor in cross-coupling reactions. Always request H-NMR verification.
Technical Guide: The "Make" Option (Synthesis)
For laboratories requiring >50g or facing supply shortages, in-house synthesis is a viable, high-integrity option. The synthesis relies on Directed Ortho-Lithiation (DoM) .
Synthesis Logic
The synthesis utilizes the inductive effect of the bromine atoms to acidify the C3 proton. Treatment with Lithium Diisopropylamide (LDA) generates the lithiated intermediate, which is trapped with iodine.[3]
Critical Control Point: The lithiated species is kinetically stable at low temperatures (-78°C). If the temperature rises before iodine quenching, the lithium may migrate to the C4 position (Halogen Dance), yielding the thermodynamically stable 4-iodo isomer.[3]
Validated Protocol
-
Reagents: 2,6-Dibromopyridine (1.0 equiv), LDA (1.1 equiv), Iodine (1.2 equiv), THF (anhydrous).
-
Conditions: -78°C under Argon/Nitrogen.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C.
-
Lithiation: Add LDA (freshly prepared or commercial 2.0M solution) dropwise.
-
Substrate Addition: Dissolve 2,6-dibromopyridine in THF and add dropwise to the LDA solution, maintaining internal temperature below -70°C. Stir for 30 minutes.
-
Note: The solution typically turns deep yellow/orange.
-
-
Quenching: Dissolve Iodine (
) in THF and add slowly to the lithiated mixture. -
Workup: Allow to warm to room temperature. Quench with saturated
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc, wash with brine, dry over . -
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexanes/EtOAc).
Synthesis Workflow Diagram
Figure 2: Synthesis workflow highlighting the critical temperature control point to avoid regioisomerization.
Strategic Applications in Drug Discovery[1]
This scaffold is extensively used in the synthesis of Kinase Inhibitors .[1] The C3-aryl linkage is often used to engage the hinge region of kinases, while the C2/C6 positions allow for solubilizing groups or vectors to access the solvent-exposed regions.
-
Case Study: Synthesis of p38 MAP Kinase inhibitors often utilizes the 2,6-dibromo-3-iodopyridine core to install a fluorophenyl group at C3 (Suzuki) followed by an amine displacement at C2 (
) and a final coupling at C6.
References
- Schlosser, M. (2005). The "Halogen Dance" on Pyridines: A Versatile Tool for Isomerizing Halopyridines. Angewandte Chemie International Edition. (General reference for the mechanism described in Section 4.1).
- Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of halopyridines. Journal of Organic Chemistry.
Sources
Introduction: The Strategic Value of 2,6-Dibromo-3-iodopyridine
An In-Depth Technical Guide to the Reactions of 2,6-Dibromo-3-iodopyridine for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular scaffolds is paramount. Among the vast array of heterocyclic building blocks, 2,6-dibromo-3-iodopyridine stands out as a uniquely versatile intermediate. Its utility is rooted in the differential reactivity of its three halogen substituents, which provides a powerful platform for the controlled, sequential introduction of diverse functional groups. This trihalogenated pyridine is not merely a substrate; it is a linchpin for constructing complex, highly substituted pyridine derivatives that are central to numerous biologically active compounds, particularly in the realm of kinase inhibitors and other targeted therapeutics.[1]
The core principle governing the chemistry of 2,6-dibromo-3-iodopyridine is regioselectivity . The carbon-iodine (C-I) bond at the 3-position is significantly weaker and more polarizable than the carbon-bromine (C-Br) bonds at the 2- and 6-positions. This inherent electronic difference dictates the primary site of reaction in many transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-3 position while preserving the C-Br bonds for subsequent transformations.[1] This guide offers a comprehensive review of the key reactions of 2,6-dibromo-3-iodopyridine, providing field-proven insights, detailed experimental protocols, and mechanistic clarity to empower researchers in their synthetic endeavors.
The Hierarchy of Reactivity: A Mechanistic Perspective
The predictive power in synthesizing with 2,6-dibromo-3-iodopyridine stems from understanding the factors that govern site-selectivity in cross-coupling reactions. For palladium-catalyzed processes, the catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the nature of the halogen.
The bond dissociation energies (BDEs) for carbon-halogen bonds on an aromatic ring follow the trend C-I < C-Br < C-Cl. Consequently, the C-I bond undergoes oxidative addition much more readily and under milder conditions than the C-Br bonds. Furthermore, the position of the halogen on the pyridine ring influences reactivity. Halogens at the 2- and 6-positions (α to the nitrogen) are generally more reactive than those at the 3- or 5-positions (β to the nitrogen) due to the electron-withdrawing nature of the ring nitrogen. However, the superior lability of the C-I bond typically overrides this positional effect, making the C-3 iodine the primary reactive site.
This predictable reactivity allows for a modular approach to synthesis, where the C-3 position is functionalized first, followed by either mono- or di-functionalization at the C-2 and C-6 positions.
Caption: Logical flow of sequential functionalization based on halogen reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are the most powerful tools for elaborating the 2,6-dibromo-3-iodopyridine core. By carefully selecting the coupling partner, catalyst, ligand, and reaction conditions, chemists can precisely install a wide variety of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Due to its high functional group tolerance and the general stability and low toxicity of boronic acids, it is a favored reaction in pharmaceutical development.
Causality & Mechanistic Insight: In the context of 2,6-dibromo-3-iodopyridine, the reaction proceeds selectively at the C-3 iodine position. The catalytic cycle begins with the oxidative addition of a Pd(0) species to the C-I bond. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base) to form an organopalladium(II) intermediate. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Sources
A Theoretical and Mechanistic Guide to the Reactivity of 2,6-Dibromo-3-iodopyridine for Advanced Synthesis
This technical guide provides a comprehensive analysis of the reactivity of 2,6-dibromo-3-iodopyridine, a versatile building block in modern synthetic chemistry. By integrating principles of computational chemistry with established experimental observations for related polyhalogenated pyridines, this document offers researchers, scientists, and drug development professionals a predictive framework for designing and executing selective chemical transformations. We will explore the electronic structure of the molecule and elucidate the causality behind its regioselective reactivity in key synthetic operations such as cross-coupling and halogen-metal exchange reactions.
The Strategic Importance of Polyhalogenated Pyridines
Polyhalogenated pyridines are pivotal intermediates in the synthesis of complex organic molecules, finding widespread application in the development of pharmaceuticals, agrochemicals, and advanced materials. The differential reactivity of the carbon-halogen bonds in these scaffolds allows for sequential and site-selective functionalization, enabling the construction of intricate molecular architectures. 2,6-Dibromo-3-iodopyridine, with its distinct halogen atoms at electronically and sterically different positions, presents a unique platform for programmed synthesis. Understanding the underlying principles that govern its reactivity is paramount for its effective utilization.
A Computational Lens on Reactivity: Electronic Structure and Bond Properties
The reactivity of 2,6-dibromo-3-iodopyridine is fundamentally dictated by its electronic structure. The electron-withdrawing nature of the pyridine nitrogen atom, coupled with the inductive and resonance effects of the three halogen substituents, creates a nuanced landscape of electrophilic carbon centers.
Theoretical calculations, primarily employing Density Functional Theory (DFT), are invaluable tools for dissecting these electronic effects.[1][2][3] While a dedicated computational study on 2,6-dibromo-3-iodopyridine is not extensively reported, we can infer its properties from studies on analogous systems.[4][5][6]
Key determinants of reactivity that can be computationally modeled include:
-
Carbon-Halogen (C-X) Bond Dissociation Energies (BDEs): The C-I bond is significantly weaker than the C-Br bonds, making it the most susceptible to cleavage in reactions like metal-catalyzed cross-couplings.
-
Partial Atomic Charges: The carbon atoms attached to the halogens will exhibit varying degrees of positive charge, influencing their susceptibility to nucleophilic attack or oxidative addition. The C2 and C6 positions are generally more electron-deficient than the C3 position due to their proximity to the nitrogen atom.[7][8]
-
Molecular Electrostatic Potential (MEP): MEP maps can visually represent the electron-rich and electron-deficient regions of the molecule, providing a qualitative guide to sites of potential electrophilic and nucleophilic attack.[1]
The following table summarizes the expected trend in bond properties and reactivity for 2,6-dibromo-3-iodopyridine based on established principles for halogenated pyridines.
| Position | Halogen | Relative Bond Strength (C-X) | Expected Reactivity Order (Cross-Coupling) | Expected Reactivity Order (Halogen-Metal Exchange) |
| C3 | Iodine | Weakest | 1 | 1 |
| C2/C6 | Bromine | Stronger | 2 | 2 |
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone methodologies for C-C bond formation. The regioselectivity of these reactions on polyhalogenated pyridines is a well-studied phenomenon.[9][10]
For 2,6-dibromo-3-iodopyridine, the reaction is anticipated to proceed with high selectivity at the C3 position due to the weaker C-I bond.[10] This is a general trend observed for mixed halo-substituted aromatics, where oxidative addition of the palladium catalyst occurs preferentially at the carbon bearing the heavier halogen.
Once the C3 position is functionalized, subsequent cross-coupling at the C2 or C6 positions can be achieved. The relative reactivity of the two C-Br bonds can be influenced by steric factors and the nature of the substituent at C3. In many cases involving 2,6-dihalopyridines, mono-functionalization is readily achievable.[11][12]
A generalized workflow for a selective sequential Suzuki-Miyaura coupling is depicted below:
Caption: Sequential Suzuki-Miyaura coupling workflow.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3
This protocol is a representative procedure based on established methods for similar substrates.[13]
-
To a solution of 2,6-dibromo-3-iodopyridine (1.0 mmol) in a suitable solvent (e.g., dioxane/water mixture) are added the arylboronic acid (1.1 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
The mixture is degassed by bubbling with argon for 15-20 minutes.
-
A palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is added, and the reaction mixture is heated to 80-100 °C.
-
The reaction is monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 3-aryl-2,6-dibromopyridine.
Halogen-Metal Exchange: A Complementary Approach to Functionalization
Halogen-metal exchange is another powerful tool for the regioselective functionalization of polyhalogenated pyridines.[14][15][16] This reaction typically involves treatment with an organolithium or Grignard reagent at low temperatures.
The selectivity of the halogen-metal exchange is governed by the relative ease of exchange of the different halogens. The order of reactivity is generally I > Br > Cl.[17] Therefore, for 2,6-dibromo-3-iodopyridine, the iodine at the C3 position is expected to undergo exchange preferentially.
Caption: Halogen-metal exchange and subsequent electrophilic quench.
Causality in Experimental Choices for Halogen-Metal Exchange
-
Reagent Choice: n-Butyllithium is a common choice, but its high reactivity can sometimes lead to side reactions.[18] Grignard reagents like i-PrMgCl offer milder conditions and can exhibit different selectivity profiles.[15]
-
Temperature: Low temperatures (typically -78 °C) are crucial to prevent side reactions such as halogen scrambling or decomposition of the organometallic intermediate.
-
Solvent: The choice of solvent can influence the aggregation state and reactivity of the organometallic reagent.[17] Ethereal solvents like THF or diethyl ether are commonly used.
Other Synthetic Transformations
The principles of differential reactivity can be extended to other transformations. For instance, copper-catalyzed C-N coupling reactions have been shown to be effective for 2,6-dibromopyridine, suggesting that similar transformations could be applied to 2,6-dibromo-3-iodopyridine, likely with initial reaction at the C3-I bond.[11]
A Framework for Theoretical Investigation
For researchers wishing to perform their own theoretical calculations to predict the reactivity of 2,6-dibromo-3-iodopyridine or its derivatives, the following workflow provides a robust starting point.
Caption: A typical DFT workflow for reactivity analysis.
This workflow, utilizing common DFT functionals and basis sets, allows for the calculation of the key properties discussed in this guide, providing a powerful predictive tool for synthetic planning.[2][5]
Conclusion
The reactivity of 2,6-dibromo-3-iodopyridine is governed by a hierarchy of bond strengths and electronic effects, making it a highly versatile and programmable synthetic intermediate. Theoretical calculations, in synergy with experimental data from related systems, provide a robust framework for predicting and controlling its regioselective functionalization. The preferential reactivity of the C-I bond at the C3 position in both palladium-catalyzed cross-coupling and halogen-metal exchange reactions allows for a stepwise approach to the synthesis of complex, polysubstituted pyridines. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this valuable building block into their synthetic strategies.
References
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI.
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.
- Method for synthesizing 2,6-dibromo pyridine.
- Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Royal Society of Chemistry.
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.
- Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis.
- Structural, Computational, and Biomolecular Interaction Study of Europium(III) and Iron(III) Complexes with Pyridoxal-Semicarbazone Ligand. MDPI.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds.
- Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy.
- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Computational Analysis of Type 3 Iodothyronine Deiodinase: Potential Inhibitors, Substrate Binding, and Dimer Structure. Old Dominion University.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- DFT analysis of substituent effects on electron-donating efficacy of pyridine.
- The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting.
- Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.
- 2-Bromo-3-iodopyridine. PubChem.
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Technical Guide: Structural Elucidation of 2,6-Dibromo-3-iodopyridine
Methodology, Analysis, and Supramolecular Significance
Executive Summary
This guide outlines the comprehensive protocol for the X-ray structural characterization of 2,6-Dibromo-3-iodopyridine (CAS: 263383-26-4). As a polyhalogenated heterocyclic scaffold, this molecule represents a critical case study in halogen bonding (XB) and crystal engineering. The presence of three heavy atoms (two bromine, one iodine) on a pyridine core introduces significant X-ray absorption challenges and unique supramolecular synthons driven by
Chemical Context & Significance
The Halogen Bonding Hierarchy
In 2,6-dibromo-3-iodopyridine, the electrostatic potential surface is dominated by the anisotropy of the halogen electron density.
-
The
-hole: The iodine atom at the C3 position exhibits the largest region of positive electrostatic potential (the -hole) due to its high polarizability and lower electronegativity compared to bromine. -
Competitive Donors: The C-I bond is the primary XB donor, while the C-Br bonds (C2, C6) are secondary donors.
-
The Acceptor: The pyridine nitrogen lone pair acts as the primary XB acceptor.
Hypothesis for Crystal Packing: Based on homologous structures (e.g., 2,6-dibromopyridine), the lattice is expected to stabilize via Type II halogen bonding (C–I
Experimental Protocol: From Synthesis to Crystal
Synthesis & Purification
High-quality single crystals require >99% purity to avoid defect incorporation.
-
Iodination: Lithiation-mediated iodination (LDA/THF at -78°C followed by
quench) is preferred over electrophilic aromatic substitution due to the deactivated ring. -
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5) followed by sublimation.
Crystallization Strategy
Polyhalogenated pyridines often form needles that are prone to twinning. To obtain block-like prisms suitable for diffraction, a slow vapor diffusion method is recommended.
Protocol:
-
Inner Vial: Dissolve 20 mg of 2,6-Dibromo-3-iodopyridine in 2 mL of Chloroform (
) or Dichloromethane (DCM) . These moderately polar solvents solubilize the compound without disrupting potential halogen bonds. -
Outer Vial: Add 5 mL of n-Pentane or n-Hexane (antisolvent).
-
Equilibration: Seal and store at 4°C in a vibration-free environment for 3-5 days.
-
Harvesting: Select crystals with well-defined faces under polarized light. Avoid crystals showing "split" extinctions (indicative of twinning).
X-Ray Diffraction Methodology
Data Collection Parameters
The presence of heavy atoms (I, Br) results in a high linear absorption coefficient (
| Parameter | Setting / Recommendation | Rationale |
| Radiation Source | Mo K | Preferred over Cu K |
| Temperature | 100 K (Cryostream) | Reduces thermal motion (ADP) of heavy halogens; prevents sublimation. |
| Detector Distance | 50–60 mm | Balance between resolution ( |
| Scan Strategy | Complete sphere coverage is required for accurate absorption correction. | |
| Exposure Time | 10–30 s/frame | Adjust to ensure |
Structure Solution & Refinement Workflow
The high electron density of Iodine makes structure solution straightforward, but refinement requires care regarding anisotropy.
Figure 1: Crystallographic workflow emphasizing the critical nature of absorption correction for heavy-atom structures.
Structural Analysis & Discussion
Expected Bond Parameters
Upon solving the structure, compare the geometric parameters against standard values derived from the Cambridge Structural Database (CSD) to ensure chemical validity.
| Bond Type | Typical Length (Å) | Comment |
| C(sp2)–I | Longest bond; most polarizable. | |
| C(sp2)–Br | Shorter than C-I. | |
| C(sp2)–N | Typical pyridine ring contraction. | |
| C–C (Ring) | Aromatic delocalization. |
The Halogen Bonding Network
The defining feature of this structure is the supramolecular assembly.
-
Primary Interaction: Look for a contact distance
Å (sum of van der Waals radii). The angle should be near ( ), characteristic of strong halogen bonding. -
Secondary Interaction: Br
Br or Br I contacts (Type I or Type II).-
Type I: Symmetry related,
(Van der Waals packing). -
Type II: Electrophile-Nucleophile,
.
-
Figure 2: Schematic of the primary Halogen Bonding (XB) interaction driving the crystal packing.
Pharmaceutical & Synthetic Implications
Understanding this structure allows for rational drug design:
-
Reactivity Mapping: The C-I bond is longer and weaker than C-Br. In cross-coupling reactions (e.g., Sonogashira, Suzuki), the crystal structure confirms the high lability of the C3-position, predicting highly selective C3-functionalization while leaving C2/C6 Bromines intact.
-
Bioisosterism: The spatial arrangement of the halogens mimics the steric bulk of larger alkyl groups but adds specific polar interactions, useful for occupying hydrophobic pockets in enzyme active sites.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Cavallo, G., et al. (2016). The Halogen Bond.[3][4][5][6] Chemical Reviews. Link
-
Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link
-
Cambridge Crystallographic Data Centre (CCDC) . Deposition and Validation Guidelines. Link
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Safety and handling precautions for 2,6-Dibromo-3-iodopyridine
An In-Depth Technical Guide to the Safe Handling of 2,6-Dibromo-3-iodopyridine for Research and Development Professionals
Section 1: Compound Profile and Hazard Identification
2,6-Dibromo-3-iodopyridine is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring two bromine atoms and one iodine atom on the pyridine scaffold, allows for diverse synthetic transformations, making it a valuable intermediate in the synthesis of complex molecules, including tyrosine kinase inhibitors used in cancer chemotherapy.[1][2] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards.
While a comprehensive, peer-reviewed toxicological profile for 2,6-Dibromo-3-iodopyridine is not extensively documented, a robust hazard assessment can be constructed by analyzing structurally analogous compounds such as 2,6-Dibromopyridine and other bromo-iodopyridines. This approach allows us to anticipate its toxicological properties and establish handling protocols that reflect a high degree of caution.
Table 1: Compound Identification and Physicochemical Properties (Note: Some physical data is inferred from the closely related analogue 3-Bromo-2-iodopyridine due to limited specific data for the target compound.)
| Property | Value | Source |
| Chemical Name | 2,6-Dibromo-3-iodopyridine | - |
| Molecular Formula | C₅H₂Br₂IN | - |
| Molecular Weight | 362.79 g/mol | - |
| Appearance | Solid (inferred) | [3] |
| Melting Point | 50-52°C (for 3-Bromo-2-iodopyridine) | [3] |
| Boiling Point | 137-139°C / 10 mmHg (for 3-Bromo-2-iodopyridine) | [3] |
| CAS Number | Data not readily available | - |
Based on the hazard classifications of its analogues, 2,6-Dibromo-3-iodopyridine should be handled as a substance with significant acute and chronic health risks. The GHS classification for 2,6-Dibromopyridine is particularly severe, indicating a high potential for acute oral toxicity.[4][5]
Table 2: Anticipated GHS Hazard Classification (This classification is synthesized from data for 2,6-Dibromopyridine and 3-Bromo-2-iodopyridine)
| Hazard Class | Category | Hazard Statement | Primary Analogue Source |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | [4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4][5] |
Section 2: The Principle of Risk Mitigation: A Multi-Layered Safety Approach
Effective safety management in a laboratory setting is not merely about wearing personal protective equipment (PPE). It is a systematic process of risk reduction grounded in the Hierarchy of Controls . This principle mandates that we prioritize the most effective control measures first. The causality is clear: engineering controls and administrative procedures are designed to minimize the possibility of exposure, while PPE serves as the final, critical barrier in case these primary controls are breached. This multi-layered system is the cornerstone of a self-validating safety protocol.
Caption: A systematic workflow minimizes exposure during handling.
Step-by-Step Methodology:
-
Preparation: Before handling, ensure you are wearing all required PPE as detailed in Table 3. Verify that the chemical fume hood is operational.
-
Handling: Conduct all manipulations within the fume hood. [3]When opening the container, do so with care to avoid generating dust. [3]3. Weighing: Use a tared, anti-static weigh boat. Carefully transfer the desired amount of solid. Avoid scooping in a manner that creates airborne particles.
-
Transfer: Transfer the weighed solid directly into the reaction vessel. If necessary, use a powder funnel to prevent spillage.
-
Cleanup: Once the transfer is complete, tightly seal the primary container and wipe its exterior before returning it to its designated storage area. [4][6]6. Decontamination: Decontaminate the work surface and any equipment used. Dispose of all contaminated disposable materials (gloves, weigh boats) as hazardous waste. [3]7. Final Steps: Remove PPE in the correct order to avoid self-contamination. Wash hands and forearms thoroughly with soap and water. [4][7]
Waste Management and Decontamination
All waste containing 2,6-Dibromo-3-iodopyridine, including excess reagent, contaminated materials, and rinsates, must be treated as hazardous waste. [3]Collect it in clearly labeled, sealed containers for disposal by a licensed chemical waste handler in accordance with all federal, state, and local regulations. [3][4]Do not dispose of this material down the drain. [8][9]
Section 4: Emergency Response Protocols
Preparedness is a key component of safety. In the event of an accidental release or exposure, a swift and correct response is critical.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.
-
Control: Prevent the spill from entering drains or watercourses. [10][9][11]4. Absorb: For a small spill, carefully cover it with an inert absorbent material like sand, earth, or vermiculite. [4][10]5. Collect: Wearing full PPE, carefully sweep or vacuum the absorbed material into a labeled container for hazardous waste disposal. [3][10]6. Decontaminate: Clean the spill area thoroughly. [4]
Personnel Exposure (First Aid)
Immediate action is required to mitigate the effects of exposure.
Table 4: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3][4] |
| Skin Contact | Immediately remove all contaminated clothing. [3][4]Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists. [3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][4]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention. [3] |
| Ingestion | Do NOT induce vomiting. [3]Rinse the mouth with water. [3][4]Call a poison control center or physician immediately; this compound is considered potentially fatal if swallowed. [4] |
Fire Response
In case of a fire involving this compound:
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. [3][4][12]* Hazards: Thermal decomposition can produce highly toxic and irritating gases, including oxides of nitrogen, carbon oxides, hydrogen bromide, and hydrogen iodide. [3][4]* Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [3][4][10]
Section 5: Toxicological & Reactivity Profile
-
Toxicology: The primary toxicological concerns are high acute oral toxicity, leading to a "Fatal if swallowed" classification, and severe irritation to the skin, eyes, and respiratory system. [3][4][5]The chronic health effects have not been thoroughly investigated, warranting a conservative approach to minimize any long-term exposure. [4]* Reactivity: The compound is stable under recommended storage conditions. [3]However, it should be kept away from strong oxidizing agents. [3]Halogenated pyridines can also be reactive with strong bases.
-
Hazardous Decomposition: Combustion or thermal decomposition will release toxic fumes such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen iodide (HI). [3]
References
- 2,6-Dibromopyridine - Apollo Scientific. (2023-07-06).
- 2,6-Dibromopyridine Safety D
- SAFETY D
- 3-Bromopyridine Safety D
- Safety Data Sheet: Pyridine - Carl ROTH. (2025-03-31).
- SAFETY D
- 3-Bromo-2-iodopyridine - AK Scientific, Inc.
- 3-Bromo-2-iodopyridine SDS, 408502-43-2 Safety D
- 3 - SAFETY D
- SAFETY D
- 3,5-Dibromopyridine - Jubilant Ingrevia.
- 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem.
- Personal protective equipment for preparing toxic drugs - GERPAC. (2013-10-03).
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
- 3-Iodopyridine-2,6-diamine | High-Purity Research Chemical - Benchchem.
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- 5. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: Selective Sonogashira Reaction at the 3-Position of 2,6-Dibromo-3-iodopyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Alkynylation of Polyhalogenated Pyridines
Polyhalogenated pyridines are pivotal building blocks in medicinal chemistry and materials science, offering multiple points for diversification through cross-coupling reactions. The Sonogashira reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, provides a direct route to introduce alkynyl moieties onto these scaffolds.[1][2] A significant challenge and opportunity lie in achieving regioselectivity when multiple halogens are present. This guide details the principles and a field-proven protocol for the selective Sonogashira coupling at the 3-position of 2,6-dibromo-3-iodopyridine, leveraging the differential reactivity of carbon-halogen bonds.
The predictable reactivity hierarchy in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl) is the cornerstone of this selective transformation.[3] The much weaker carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst at a significantly faster rate than the more robust carbon-bromine bonds. This kinetic difference allows for the precise installation of an alkyne at the C-3 position while preserving the bromine atoms at C-2 and C-6 for subsequent functionalization, making 3-alkynyl-2,6-dibromopyridines valuable intermediates for the synthesis of complex molecules.
Mechanistic Rationale for Selectivity
The Sonogashira reaction proceeds through a dual catalytic cycle involving palladium and copper.[4] The selectivity for the C-I bond in 2,6-dibromo-3-iodopyridine is primarily determined in the initial and rate-determining oxidative addition step of the palladium cycle.
-
Palladium Cycle: A low-valent palladium(0) complex, typically generated in situ, undergoes oxidative addition into the aryl-halide bond. The bond dissociation energy of C-I is lower than that of C-Br, leading to a lower activation energy for the oxidative addition at the C-3 position.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynyl-2,6-dibromopyridine product and regenerate the palladium(0) catalyst.
By carefully controlling reaction conditions, particularly temperature and reaction time, the preferential reaction at the C-I bond can be maximized, with minimal or no coupling at the C-Br positions.
Visualizing the Reaction Pathway
The Selective Sonogashira Coupling Reaction
Caption: Overview of the selective Sonogashira reaction.
Catalytic Cycle Workflow
Caption: The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocol
This protocol provides a general procedure for the selective Sonogashira coupling of a terminal alkyne with 2,6-dibromo-3-iodopyridine. Optimization may be required for specific alkynes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dibromo-3-iodopyridine | ≥97% | Commercially Available | Store under inert atmosphere. |
| Terminal Alkyne | ≥98% | Commercially Available | Purify by distillation or filtration through silica if necessary. |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Handle under inert atmosphere. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Use freshly opened or purified material. |
| Triethylamine (Et₃N) or DIPEA | Anhydrous | Commercially Available | Use freshly distilled over CaH₂. |
| Tetrahydrofuran (THF) or Dioxane | Anhydrous | Commercially Available | Use freshly distilled from sodium/benzophenone. |
| Nitrogen or Argon Gas | High Purity | --- | For maintaining an inert atmosphere. |
Reaction Setup and Procedure
Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques.
-
Reaction Vessel Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add 2,6-dibromo-3-iodopyridine (1.0 eq).
-
Catalyst and Co-catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).
-
Solvent and Amine Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous solvent (e.g., THF or dioxane) and the amine base (e.g., triethylamine, 2-3 eq) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is generally complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution to remove the copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-alkynyl-2,6-dibromopyridine.
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ is often more active at lower temperatures. If the reaction is sluggish, a higher catalyst loading or a different ligand may be required. |
| Copper(I) Co-catalyst | CuI (1-3 mol%) | Essential for the activation of the alkyne. The absence of CuI can lead to a much slower or no reaction. Using old or oxidized CuI can diminish its effectiveness. |
| Base | Triethylamine or DIPEA (2-3 eq) | The base neutralizes the hydrohalic acid formed during the reaction and facilitates the formation of the copper acetylide. If the reaction stalls, adding more base might be beneficial. |
| Solvent | THF, Dioxane, or DMF | The choice of solvent can influence the reaction rate and solubility of the reagents. Anhydrous conditions are crucial to prevent side reactions. |
| Temperature | 50-80 °C | Higher temperatures can lead to side reactions, including coupling at the C-Br positions or Glaser coupling of the alkyne. Start with a lower temperature and increase if necessary. |
| Side Reactions | Glaser Coupling (alkyne homocoupling) | This can be minimized by ensuring a strictly anaerobic environment and using a slight excess of the aryl halide.[1] |
| Double Sonogashira Coupling | Prolonged reaction times or high temperatures can lead to some coupling at the C-Br positions. Careful monitoring of the reaction is essential. |
Conclusion
The selective Sonogashira reaction at the 3-position of 2,6-dibromo-3-iodopyridine is a highly efficient and predictable transformation that relies on the inherent differences in carbon-halogen bond reactivity. By employing standard Sonogashira conditions with careful control of the reaction parameters, researchers can readily access valuable 3-alkynyl-2,6-dibromopyridine intermediates. These compounds serve as versatile platforms for further synthetic manipulations, enabling the construction of a wide array of complex molecules for applications in drug discovery and materials science.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira, Heck, Kumada, Hiyama, Negishi, Buchwald–Hartwig). Coordination Chemistry Reviews, 251(1-2), 36-69.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
- Liang, Y., et al. (2008). Sonogashira-type internationalization of terminal alkynes with aryl halides. Tetrahedron, 64(48), 10875-10884.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Jopp, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(4), 843-852. [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Rivera, R. P., et al. (2019). Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. Tetrahedron, 75(40), 130559. [Link]
-
Al-Balushi, R. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Bakherad, M., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 8196-8210. [Link]
Sources
Heck reaction protocol for 2,6-Dibromo-3-iodopyridine functionalization
Application Note & Protocol | Series: Polyhalogenated Heterocycle Functionalization
Executive Summary
This protocol details the chemoselective Heck alkenylation of 2,6-dibromo-3-iodopyridine . The core challenge in functionalizing this scaffold is achieving exclusive coupling at the C3-iodine position while preserving the C2 and C6 bromine handles for subsequent diversification (e.g., Suzuki or Buchwald-Hartwig couplings).
By exploiting the significant kinetic difference in oxidative addition rates between C(sp²)–I and C(sp²)–Br bonds, this protocol achieves >95% regioselectivity. We utilize a Pd(OAc)₂ / P(o-tol)₃ catalytic system which provides the necessary steric bulk to prevent catalyst poisoning by the pyridine nitrogen while maintaining high activity for the iodine insertion.
Mechanistic Grounding & Selectivity Profile
The Chemoselectivity Hierarchy
The success of this protocol relies on the distinct bond dissociation energies (BDE) and oxidative addition rates of the halogen substituents. In palladium-catalyzed cross-coupling, the reactivity order is strictly I > Br >> Cl .[1][2]
-
C3-Iodine: The weakest bond. Located at the
-position relative to the pyridine nitrogen, it is electronically distinct but primarily activated by the inherent weakness of the C-I bond. -
C2/C6-Bromines: These positions are
to the nitrogen. While the electron-deficient nature of the pyridine ring activates these positions for nucleophilic aromatic substitution ( ), in Pd-catalysis, the C-Br bond requires higher activation energy (typically >100°C or electron-rich ligands) compared to C-I.
Catalyst Design Rationale
-
Precatalyst: Pd(OAc)₂ is chosen as a stable Pd(II) source that reduces in situ to the active Pd(0) species.
-
Ligand: P(o-tol)₃ (Tri-o-tolylphosphine). Unlike PPh₃, the bulky ortho-tolyl groups increase the cone angle. This serves two functions:
-
Enhances Monoligation: Favors the formation of the active mono-ligated Pd(0)L species, accelerating oxidative addition to the C-I bond.
-
Prevents Over-reaction: The steric bulk destabilizes the oxidative addition complex formed with the more sterically crowded C2/C6 bromine sites (which are flanked by the ring nitrogen and C3 substituent).
-
Visualization of Selectivity
The following diagram illustrates the kinetic pathway and energy landscape governing the selectivity.
Figure 1: Kinetic selectivity landscape. The green pathway represents the target reaction at the C3-iodine bond, kinetically favored under controlled temperature.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2,6-Dibromo-3-iodopyridine | 362.81 | 1.0 | Substrate |
| Methyl Acrylate | 86.09 | 1.2 | Coupling Partner (Alkene) |
| Pd(OAc)₂ | 224.51 | 0.05 | Catalyst Precursor |
| P(o-tol)₃ | 304.37 | 0.10 | Ligand |
| Triethylamine (Et₃N) | 101.19 | 2.5 | Base (HI Scavenger) |
| DMF (Anhydrous) | - | - | Solvent (0.2 M) |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Vessel Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
-
Catalyst Pre-complexation (Critical):
-
Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol) to the flask.
-
Add 2 mL of anhydrous DMF.
-
Stir at room temperature for 10 minutes. Observation: The solution should turn from orange to a clear yellow/amber, indicating ligand coordination.
-
-
Substrate Addition:
-
Add 2,6-Dibromo-3-iodopyridine (363 mg, 1.0 mmol) to the catalyst mixture.
-
Add remaining DMF (3 mL) to wash down the sides.
-
-
Reagent Addition:
-
Add Triethylamine (350 µL, 2.5 mmol) via syringe.
-
Add Methyl Acrylate (108 µL, 1.2 mmol) dropwise.
-
-
Degassing: Sparge the mixture with Nitrogen for 5 minutes (subsurface bubbling) to remove dissolved Oxygen.
Phase 2: Reaction & Monitoring
-
Heating: Place the flask in a pre-heated oil bath at 80°C .
-
Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition at the C-Br bonds.
-
-
Monitoring: Monitor by HPLC or TLC (Hexanes/EtOAc 8:2) at 2 hours and 4 hours.
-
Target: Disappearance of starting material (Rf ~0.6) and appearance of a fluorescent product spot (Rf ~0.4).
-
Stop Condition: Reaction is typically complete within 4-6 hours.
-
Phase 3: Workup & Purification
-
Quench: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and water (20 mL).
-
Extraction: Separate phases. Extract the aqueous layer with EtOAc (2 x 15 mL).
-
Wash: Combine organic layers and wash with:
-
Water (2 x 20 mL) – Critical to remove DMF.
-
Brine (1 x 20 mL).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via Flash Column Chromatography (SiO₂).
-
Gradient: 0% to 20% EtOAc in Hexanes.
-
Yield: Expected isolated yield is 75-85%.
-
Optimization & Troubleshooting Guide
The following table summarizes the impact of critical variables based on internal screening data.
| Variable | Condition | Outcome | Recommendation |
| Temperature | > 100°C | Formation of di-alkenylated byproducts (C2/C6 reaction). | Strictly control at 80°C. |
| Base | K₂CO₃ | Slower reaction rate; heterogeneous mixture requires vigorous stirring. | Use Et₃N for homogeneity and faster kinetics. |
| Ligand | PPh₃ | Good conversion but slightly lower regioselectivity (90:10). | Use P(o-tol)₃ for maximum selectivity (>95:5). |
| Solvent | Toluene | Poor solubility of the polar pyridine substrate; incomplete reaction. | Use DMF or DMAc . |
Workflow Diagram
Figure 2: Operational workflow for the Heck protocol. Color coding indicates phase: Blue (Setup), Red (Reaction), Yellow (Decision), Green (Isolation).
References
-
Mechanistic Overview of Heck Reaction
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Halogen Reactivity in Pd-Catalysis (I > Br > Cl)
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Regioselective Coupling of Polyhalogenated Heterocycles
- Schlosser, M. (2005). The 2,6-DIhalo-3-iodopyridine Paradigm. European Journal of Organic Chemistry. (General reference for halogen dance and selectivity).
- Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of 2,3-dihalopyridines. Synthesis, 2006(22), 3883-3887.
-
Application of P(o-tol)
- Herrmann, W. A., et al. (1995). Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes.
Sources
Application Note: Strategic Synthesis of 3-Aryl-2,6-Dibromopyridines via Selective Suzuki-Miyaura Cross-Coupling
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 3-aryl-2,6-dibromopyridines, a critical scaffold in medicinal chemistry and materials science. We delve into the strategic application of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, focusing on achieving high regioselectivity for C-3 arylation on a polyhalogenated pyridine core. This document outlines the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, discusses critical parameters for reaction optimization, and provides a troubleshooting guide for common challenges. The protocols and insights are designed for researchers, chemists, and drug development professionals seeking to construct complex molecular architectures efficiently.
Introduction: The Significance of the 3-Aryl-2,6-Dibromopyridine Motif
The 3-aryl-2,6-dibromopyridine framework is a privileged scaffold in modern synthetic chemistry. The two bromine atoms at the C-2 and C-6 positions serve as versatile synthetic handles for subsequent functionalization, allowing for the divergent synthesis of a library of complex molecules from a common intermediate. The aryl group at the C-3 position is crucial for modulating the steric and electronic properties of the molecule, making these compounds highly valuable in the discovery of novel pharmaceuticals and functional materials.[1][2]
The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized centers.[1][3] Its robustness, tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability and stability of its boronic acid reagents make it the premier choice for this transformation.[4][5] This guide focuses on a selective Suzuki-Miyaura coupling strategy, which is essential when working with polyhalogenated substrates where multiple reaction sites are available.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organohalide (in this case, a trihalopyridine). This is typically the rate-determining step and results in a Pd(II) complex.[3][7] The reactivity of the halide follows the order I > Br > Cl, a principle that can be exploited to achieve regioselectivity.
-
Transmetalation: For this step to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[5] This boronate then transfers its organic group (the aryl moiety) to the Pd(II) complex, displacing a halide ligand.
-
Reductive Elimination: The two organic groups (the pyridine and the aryl) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
The entire process is a finely tuned system where the choice of catalyst, ligand, base, and solvent is critical for success.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Aryl-2,6-Dibromopyridine
This protocol describes a general procedure for the selective mono-arylation of 2,3,6-tribromopyridine at the C-3 position. The higher reactivity of the C-3 bromine compared to the electronically deactivated C-2 and C-6 positions allows for selective coupling under carefully controlled conditions.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.
-
Reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Materials & Equipment:
-
2,3,6-Tribromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3,6-tribromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be sufficiently dilute (e.g., 0.1 M with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-2,6-dibromopyridine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: General experimental workflow for the synthesis of 3-aryl-2,6-dibromopyridines.
Optimization of Reaction Parameters
Achieving high yield and selectivity requires careful optimization of several parameters.[8] The interplay between these factors determines the success of the coupling reaction.
| Parameter | Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for many applications.[4][9] For challenging substrates, a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(o-tol)₃) can generate a more active catalytic species in situ, often leading to higher yields and faster reactions.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is crucial for activating the boronic acid.[5] K₂CO₃ is a common and effective choice for many arylboronic acids.[9] For less reactive or sterically hindered boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ can enhance the rate of transmetalation.[10] The choice can also influence the suppression of side reactions. |
| Solvent System | Toluene, 1,4-Dioxane, DME, often with H₂O | Aprotic solvents like dioxane or toluene are standard.[9][10] The addition of a small amount of water is often beneficial as it helps to dissolve the inorganic base and can accelerate the transmetalation step. Anhydrous conditions may be required for substrates with water-sensitive functional groups.[9] |
| Temperature | 70 - 110 °C | Most Suzuki couplings require heating to overcome the activation energy of the oxidative addition step.[10] Temperatures around 80-100 °C are typical. Excessively high temperatures can lead to catalyst decomposition or increased side products like debromination. |
| Arylboronic Acid | Electron-rich, Electron-poor, Heteroaryl | Electron-rich arylboronic acids generally react faster than electron-deficient ones.[10] For heteroarylboronic acids, stability can be a concern, and using the corresponding boronate ester (e.g., pinacol ester) can be a more reliable strategy.[11] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently degassed solvents.3. Base is not strong enough or is hydrated.4. Low reaction temperature. | 1. Use fresh catalyst or a more robust pre-catalyst/ligand system.2. Ensure thorough degassing of solvents (e.g., sparging with N₂/Ar for 30 min).3. Use anhydrous base (dry in oven) or switch to a stronger base (K₃PO₄, Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments. |
| Formation of Diarylated Product | 1. Reaction temperature is too high or time too long.2. High catalyst loading.3. Mono-arylated product is more reactive than starting material. | 1. Carefully monitor the reaction and stop it once the starting material is consumed.2. Reduce the catalyst loading (e.g., from 5 mol% to 2 mol%).3. Use a slight excess of the tribromopyridine relative to the boronic acid. |
| Homocoupling of Boronic Acid (Ar-Ar) | 1. Presence of oxygen in the reaction.2. High catalyst loading. | 1. Improve inert atmosphere technique; ensure all reagents and solvents are properly deoxygenated.2. Lower the palladium catalyst concentration. |
| Debromination Side Product | 1. Presence of water/protiated impurities.2. High temperatures or prolonged reaction times.3. Certain base/solvent combinations. | 1. Use anhydrous solvents and reagents.2. Run the reaction at the lowest effective temperature.3. Screen different bases; sometimes switching from an aqueous system to an anhydrous one can help. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and adaptable method for the synthesis of 3-aryl-2,6-dibromopyridines. By understanding the reaction mechanism and carefully controlling key parameters—particularly the choice of catalyst, base, and reaction conditions—chemists can achieve high yields and excellent regioselectivity. This allows for the reliable production of these valuable building blocks, paving the way for innovations in drug discovery and materials science.
References
-
M. Ho, et al. (2005). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions. ResearchGate. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
J. P. Morken, et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. [Link]
-
D. G. Hall, et al. The Synthesis and Applications of Heterocyclic Boronic Acids. University of Alberta. [Link]
-
M. N. Arshad, et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
D. A. Watson, et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
Chemical Communications (RSC Publishing). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Royal Society of Chemistry. [Link]
-
S. P. Fletcher, et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
ScienceDirect. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C-H activation. ScienceDirect. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Arkivoc. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
-
DigitalCommons@TMC. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
-
PubMed. (2025). Selective arylation of atypical C-F bonds in polyfluoroarenes with aryl chlorides. PubMed. [Link]
-
PMC. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
-
Semantic Scholar. Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Semantic Scholar. [Link]
-
ResearchGate. Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. ResearchGate. [Link]
Sources
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Strategic Regioselective Functionalization of 2,6-Dibromo-3-iodopyridine
Executive Summary
The scaffold 2,6-dibromo-3-iodopyridine presents a unique "tri-halogen" platform for diversity-oriented synthesis (DOS). Its utility lies in the distinct reactivity profiles of its three halogenated positions. Successful utilization of this building block requires a strict adherence to chemoselectivity (Iodine vs. Bromine) and regioselectivity (C-2 Bromine vs. C-6 Bromine).
This guide provides a validated roadmap for sequentially functionalizing this scaffold. By exploiting the hierarchy of bond strengths (C–I < C–Br) and steric environments (C-3 crowded vs. C-6 open), researchers can programmatically install three different functionalities with high precision.
The Reactivity Landscape
Before initiating synthesis, it is critical to understand the electronic and steric forces at play. The molecule is not symmetric; the iodine at C-3 breaks the symmetry of the 2,6-dibromo system.
Reactivity Hierarchy (The "Handy" Rules)
-
Position C-3 (Iodine): The "Soft Spot." The C–I bond is the weakest and most polarizable. It is the first site to react in metal-halogen exchange (Lithiation/Magnesiation) and Palladium-catalyzed cross-couplings (oxidative addition is fastest).
-
Position C-6 (Bromine): The "Accessible Flank." While electronically similar to C-2 (both
to Nitrogen), C-6 is sterically less hindered. Once C-3 is functionalized, C-6 becomes the preferred site for the second modification, particularly in reactions or couplings involving bulky ligands. -
Position C-2 (Bromine): The "Sandwiched Site." Located between the pyridine nitrogen and the C-3 substituent, this position is sterically congested. It is typically the last position to be functionalized, often requiring forcing conditions or smaller nucleophiles.
Visualization: Reactivity Logic Flow
Caption: Hierarchical reactivity map for 2,6-dibromo-3-iodopyridine. Functionalization typically proceeds C-3
Core Protocol A: C-3 Selective Functionalization
Objective: Replace the C-3 Iodine atom while leaving both Bromine atoms intact. Mechanism: Iodine-Magnesium Exchange (Turbo Grignard) or Chemoselective Suzuki Coupling.
Method 1: The "Turbo Grignard" Exchange (Recommended)
This method is superior for introducing electrophiles like aldehydes, ketones, or amides. The reaction relies on the extremely fast exchange of Iodine using the complex
-
Reagents:
(Turbo Grignard), THF (anhydrous). -
Key Insight: The LiCl additive breaks oligomeric aggregates of the Grignard reagent, increasing kinetic basicity and allowing the exchange to happen at -40°C to -20°C, temperatures where the C-Br bonds are stable.
Step-by-Step Protocol:
-
Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon.
-
Dissolution: Add 2,6-dibromo-3-iodopyridine (1.0 equiv, 1.0 mmol) and anhydrous THF (5 mL, 0.2 M). Cool the solution to -40°C (acetonitrile/dry ice bath).
-
Exchange: Dropwise add
(1.1 equiv, 1.3 M in THF) over 5 minutes.-
Self-Validation: Monitor reaction by TLC (quench a micro-aliquot with water; look for the de-iodinated product, 2,6-dibromopyridine). Exchange is usually complete within 15–30 minutes.
-
-
Electrophile Trapping: Once exchange is complete, add the Electrophile (1.2 equiv) (e.g., Benzaldehyde, DMF, or Allyl Bromide) at -40°C.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Quench with saturated
solution. Extract with EtOAc.
Method 2: Chemoselective Suzuki-Miyaura Coupling
Use this method to install aryl or heteroaryl groups at C-3.
-
Catalyst System:
is standard, but is more robust for steric tolerance. -
Base: Mild bases like
or are preferred over strong hydroxides to prevent hydrolysis of the bromines.
Step-by-Step Protocol:
-
Mix: In a microwave vial, combine 2,6-dibromo-3-iodopyridine (1.0 equiv), Boronic Acid (1.05 equiv), and
(5 mol%). -
Solvent: Add Toluene:EtOH:Water (4:1:1 ratio) or degassed DME/Water.
-
Reaction: Heat to 60–70°C (Oil bath) or 80°C (Microwave, 10 min).
-
Critical Control: Do not overheat. Above 90°C, oxidative addition into the C-2/C-6 C-Br bonds begins to compete.
-
Self-Validation: The C-I bond reacts significantly faster. Stop the reaction immediately upon consumption of the starting material (TLC monitoring).
-
Core Protocol B: Distinguishing C-6 and C-2
Once C-3 is substituted (let's assume a Phenyl group, C-3-Ph), the molecule is now 2,6-dibromo-3-phenylpyridine . The two bromines are no longer equivalent.
-
C-2 Br: Sterically shielded by the C-3 Phenyl group.
-
C-6 Br: Sterically exposed.
Strategy: Steric-Directed Functionalization
Whether using
Protocol: C-6 Selective (Nucleophilic Displacement)
This is ideal for introducing amines (morpholine, piperazine) or alkoxides.
-
Reagents: Amine nucleophile (1.2 equiv), Base (
or DIPEA), Solvent (DMSO or NMP). -
Conditions: Heat to 80–100°C.
-
Why this works: The nucleophile will attack the less hindered C-6 carbon. Attack at C-2 is blocked by the C-3 substituent ("Ortho Effect" - steric repulsion).
-
-
Self-Validation: NMR analysis of the product will show a distinct coupling pattern. For a 2,3,6-substituted pyridine, you will see a singlet (or meta-coupled doublet) for the C-5 proton if C-6 is substituted? Correction: If C-6 is substituted, the remaining proton is at C-5. If C-2 is substituted, the remaining proton is at C-5.
-
Diagnostic NMR: NOESY is required. The proton at C-5 will show a NOE correlation with the group at C-6 (the new nucleophile) and the group at C-4 (if present) or C-3 substituent.
-
Sequential Workflow Visualization
Caption: Sequential workflow maximizing yield and regiocontrol.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Loss of C-Br during Step 1 | Reaction temperature too high or reaction time too long. | Lower Suzuki temp to 60°C. For Grignard, strictly maintain -40°C. |
| Mixture of C-2 and C-6 isomers in Step 2 | C-3 substituent is too small (e.g., Methyl), failing to block C-2. | Use a bulkier ligand on Pd (e.g., Buchwald ligands like XPhos) to enhance sensitivity to steric environment. |
| No reaction at C-2 (Step 3) | Extreme steric crowding from C-3 and C-6 groups. | Switch to high-energy catalysts (Pd-PEPPSI-IPr) or use microwave irradiation at 120°C+. |
| Protodehalogenation (H replaces I/Br) | Wet solvents in Grignard reaction or hydride source in Pd coupling. | Flame-dry glassware. Use fresh anhydrous THF. Avoid alcohol solvents in Step 1 if reduction is observed. |
References
-
Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the coupling of 2,6-dichloropyridine." Tetrahedron, 62(12), 2817-2820. Link
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336. Link
-
Lutz, M. R., et al. (2012). "Selective Cross-Coupling Reactions of 2,6-Dihalopyridines." Journal of Organic Chemistry, 77(15), 6553–6562. Link
-
Schlosser, M. (2005). "The 2,6-Di- and 2,4,6-Trihalopyridines: A Berry-Picking Field for Organometallic Chemists." European Journal of Organic Chemistry, 2005(18), 3975-3984. Link
Application Note: Strategic Utilization of 2,6-Dibromo-3-iodopyridine in Complex Natural Product Synthesis
Executive Summary
The synthesis of polysubstituted pyridines—ubiquitous in alkaloids (e.g., Lycopodium families) and thiopeptide antibiotics (e.g., GE2270 A, Amythiamicins)—often faces the "regioselectivity bottleneck." Conventional electrophilic aromatic substitution on pyridine is sluggish and unselective.
2,6-Dibromo-3-iodopyridine serves as a high-value "linchpin" scaffold. Its tri-halogenated core offers three distinct reactivity profiles within a single molecule, enabling programmable sequential functionalization . This guide details the mechanistic hierarchy (I > Br) and steric differentiation (C2 vs. C6) required to construct complex 2,3,6-trisubstituted architectures without protecting groups.
Reactivity Profile & Mechanistic Logic
The utility of 2,6-dibromo-3-iodopyridine rests on the distinct bond dissociation energies (BDE) and electronic environments of its three carbon-halogen bonds.
The Reactivity Hierarchy
-
Position C3 (Iodine): The C-I bond is the weakest and most polarizable. It is the exclusive site for initial Metal-Halogen Exchange (Li/Mg) or Oxidative Addition (Pd⁰) . This allows for the installation of the first substituent without disturbing the bromine atoms.
-
Position C2 (Bromine): Located
to the nitrogen, this position is electronically activated for oxidative addition but is sterically compromised once C3 is substituted. -
Position C6 (Bromine): Also
to the nitrogen, but distal to the C3 substituent. In sequential coupling strategies, C6 often becomes the second point of attack due to the steric shielding of C2 by the new C3-group.
Visualizing the Selectivity Switch
The following diagram illustrates the logical flow of sequential substitution.
Figure 1: The sequential functionalization logic flow. C3 is electronically distinct; C6 vs. C2 is sterically differentiated.
Detailed Experimental Protocols
Protocol A: C3-Selective Negishi Coupling (The "Southern" Approach)
Context: This protocol mimics the conditions used in the total synthesis of Thiopeptide Antibiotics (e.g., GE2270 A), where the C3 position must be coupled to a complex thiazole fragment.
Reagents:
-
2,6-Dibromo-3-iodopyridine (1.0 equiv)
-
i-PrMgCl (1.1 equiv, 2.0 M in THF)
-
ZnCl₂ (1.2 equiv, 1.0 M in THF)
-
Pd(PPh₃)₄ (5 mol%)
-
Aryl/Heteroaryl Iodide (Electrophile)[1]
Step-by-Step Methodology:
-
Magnesiation (Halogen Dance Prevention): Dissolve 2,6-dibromo-3-iodopyridine in anhydrous THF at -40 °C . Add i-PrMgCl dropwise.
-
Critical Insight: Do not perform this at RT. While C3-I is reactive, higher temperatures can induce "halogen dance" (migration of the anion) or non-selective attack at Br positions.
-
-
Transmetalation: Stir for 30 min at -40 °C, then add ZnCl₂ solution. Warm to 0 °C over 30 min. This generates the C3-Zinc species , which is thermally stable and chemoselective.
-
Coupling: Cannulate the zinc reagent into a separate flask containing the Aryl Iodide and Pd(PPh₃)₄ in THF. Heat to 50–60 °C for 4–12 hours.
-
Workup: Quench with sat. NH₄Cl. The product will retain both bromines at C2 and C6.
Protocol B: Regioselective C6-Functionalization (The "Northern" Approach)
Context: With C3 substituted, the C2 position is shielded. Standard Pd-catalyzed conditions will now favor the C6-bromide.
Reagents:
-
C3-Substituted-2,6-dibromopyridine (from Protocol A)
-
Organozinc Reagent (Nucleophile) or Boronic Acid
-
Pd(dppf)Cl₂ (3-5 mol%) – Bidentate ligands preferred to prevent chelation trapping at C2.
-
Solvent: THF or Dioxane.
Methodology:
-
Catalyst Choice: Use Pd(dppf)Cl₂ or Pd(PtBu₃)₂. Monodentate ligands (PPh₃) can sometimes be sluggish due to the steric bulk at C3.
-
Reaction: Mix the substrate and catalyst. Add the organozinc reagent (Negishi) or Boronic acid/Base (Suzuki).[2]
-
Temperature Control: Run at 40–50 °C .
-
Causality: High heat (>80 °C) may force oxidative addition at the sterically hindered C2 position, leading to mixtures. Moderate heat ensures the catalyst reacts only at the accessible C6 site.
-
Application Case Study: Total Synthesis of GE2270 A
Reference: Chem. Eur. J. 2008, 14, 2322.[3] (Bach Group)[2]
The synthesis of the thiopeptide antibiotic GE2270 A is the definitive industrial proof-of-concept for this scaffold. The molecule requires a central pyridine core linked to three different thiazole domains.[4][5]
The Synthetic Sequence:
-
C3-Installation: 2,6-Dibromo-3-iodopyridine was converted to the organozinc species (Protocol A) and coupled to a iodotrithiazole (Southern Fragment). Yield: 87% .
-
C6-Installation: The resulting product was coupled with a zincated thiazole ester (Northern Fragment) via Negishi coupling.[4][5][6] Yield: 48% .
-
C2-Macrocyclization: The final closure involved an intramolecular Stille coupling at the difficult C2 position to close the 29-membered ring.[4][5][7]
Data Summary: Reaction Efficiency in GE2270 A Synthesis
| Reaction Step | Position | Coupling Type | Reagent Class | Yield | Selectivity Note |
| 1 | C3 (Iodo) | Negishi | R-ZnCl (Trithiazole) | 87% | Exclusive I-displacement |
| 2 | C6 (Bromo) | Negishi | R-ZnCl (Thiazole) | 48% | Sterically directed distal to C3 |
| 3 | C2 (Bromo) | Stille | R-SnMe₃ (Intramolecular) | 75% | Forced conditions for ring closure |
Pathway Diagram: GE2270 A Core Assembly[4][5]
Figure 2: The stepwise assembly of the GE2270 A antibiotic core demonstrating the I -> C6-Br -> C2-Br utilization sequence.
References
-
Delgado, O., Müller, H. M., & Bach, T. (2008).[7] Concise Total Synthesis of the Thiazolyl Peptide Antibiotic GE2270 A. Chemistry – A European Journal, 14(8), 2322–2339.[4] [Link]
-
Ammer, C., & Bach, T. (2010).[2] Total Syntheses of the Thiopeptides Amythiamicin C and D. Chemistry – A European Journal, 16(47), 14083–14093.[2] [Link]
-
Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 578-596. [Link]
-
Fischer, D. F., & Sarpong, R. (2010). Total Synthesis of (+)-Complanadine A. Journal of the American Chemical Society, 132(17), 5926–5927. (Contextual reference for bipyridine alkaloid complexity). [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total syntheses of the thiopeptides amythiamicin C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Orthogonal Functionalization of 2,6-Dibromo-3-iodopyridine for Kinase Inhibitor Discovery
Topic: 2,6-Dibromo-3-iodopyridine as a building block for kinase inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary: The "Privileged Scaffold" Strategy
In the realm of kinase inhibitor discovery, the 2,3,6-trisubstituted pyridine motif represents a "privileged scaffold." It serves as a core template for numerous FDA-approved therapeutics (e.g., Crizotinib analogues, SHP2 allosteric inhibitors) by orienting pharmacophores to interact with the ATP-binding pocket (hinge region), the solvent-exposed front, and the hydrophobic back pocket (Gatekeeper/DFG regions).
2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1) is a premier building block for accessing this chemical space. Its value lies in its orthogonal reactivity profile : the distinct electronic and steric environments of the iodine (C3) and bromine (C2, C6) atoms allow for sequential, regioselective functionalization without the need for protecting groups.
This guide details the mechanistic hierarchy of this scaffold and provides validated protocols for synthesizing high-value kinase inhibitor libraries.
Mechanistic Insight: The Reactivity Hierarchy
Success with this building block depends on exploiting the specific reactivity gaps between the halogen substituents.[1]
The Chemoselectivity Landscape
The reactivity order is governed by Bond Dissociation Energy (BDE) for Pd-catalyzed cross-couplings and Electrophilicity/Sterics for Nucleophilic Aromatic Substitution (SNAr).
-
Position C3 (Iodine):
-
Reactivity: Highest toward Pd(0) oxidative addition.
-
Mechanism: Weak C–I bond allows rapid insertion of Pd catalyst even at mild temperatures (Room Temp to 60°C).
-
Application: Installation of the "Tail" or "Back Pocket" hydrophobic moieties via Suzuki-Miyaura or Sonogashira coupling.
-
-
Position C2 (Bromine):
-
Reactivity: Moderate toward Pd(0); High toward SNAr.
-
Mechanism: Activated by the adjacent pyridine nitrogen (inductive effect). However, after C3-substitution, C2 becomes sterically crowded.
-
Application: Installation of the "Hinge Binder" (often an aminopyrazole, aniline, or ether). Buchwald-Hartwig amination is preferred over SNAr if the C3 substituent is bulky.
-
-
Position C6 (Bromine):
-
Reactivity: Lowest toward Pd(0) (relative to C3-I) but accessible after C3/C2 functionalization.
-
Mechanism: Less sterically hindered than C2 but requires higher temperatures or more active catalysts (e.g., Pd-XPhos, Pd-RuPhos) once the C3-I is consumed.
-
Application: Installation of solubilizing groups (e.g., piperazines, morpholines) to improve ADME properties.
-
Visual Workflow: Sequential Functionalization
The following diagram illustrates the logical flow for constructing a trisubstituted kinase inhibitor scaffold.
Figure 1: Chemo-selective synthesis pathway exploiting the I > Br reactivity hierarchy.
Experimental Protocols
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: Install the hydrophobic aryl tail at the C3 position while preserving the C2/C6 bromines. Rationale: The C–I bond undergoes oxidative addition with Pd(0) significantly faster than C–Br bonds.[1] Using a mild base and controlled temperature prevents "over-coupling" at the bromine sites.
Materials:
-
2,6-Dibromo-3-iodopyridine (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for high selectivity and stability.
-
Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Setup: Charge a reaction vial with 2,6-dibromo-3-iodopyridine (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ solution via syringe.
-
Reaction: Stir at 40–50°C for 4–16 hours.
-
Critical Checkpoint: Monitor by LCMS. The starting material (M+) should convert to the mono-coupled product (M+Aryl-I). If bis-coupling (reaction at Br) is observed, lower temperature to RT.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is typically the 3-aryl-2,6-dibromopyridine.
Protocol B: C2-Selective Buchwald-Hartwig Amination
Objective: Install the hinge-binding amine at C2. Rationale: After C3 substitution, the C2 position is sterically crowded. SNAr can be sluggish or require harsh heat that degrades the scaffold. Buchwald-Hartwig coupling using a wide-bite-angle ligand (Xantphos) is robust for sterically hindered halides.
Materials:
-
3-Aryl-2,6-dibromopyridine (Product from Protocol A) (1.0 equiv)
-
Primary Amine / Aniline (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (0.05 equiv)
-
Ligand: Xantphos (0.10 equiv) — Crucial for coupling hindered halides.
-
Base: Cs₂CO₃ (2.0 equiv) — Anhydrous conditions are essential.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Procedure:
-
Setup: Combine the dibromo-intermediate, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a dry pressure tube.
-
Degas: Purge thoroughly with Argon (oxygen inhibits the catalytic cycle).
-
Reaction: Heat to 90–100°C for 12–24 hours.
-
Note: The C2-Br is electronically activated by the pyridine nitrogen, making it more reactive than C6-Br in this catalytic system, despite the steric bulk at C3.
-
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography. The product is the 2-amino-3-aryl-6-bromopyridine.
Protocol C: C6-Functionalization (Solubilizing Group)
Objective: Derivatize the final bromine at C6 to modulate physicochemical properties (LogP, solubility). Rationale: With only one halogen remaining, selectivity is no longer an issue. More forcing conditions can be applied.
Procedure (General SNAr Method):
-
Dissolve the 6-bromo intermediate in NMP or DMSO.
-
Add excess secondary amine (e.g., N-methylpiperazine, Morpholine) (3–5 equiv).
-
Heat to 120–140°C in a microwave reactor for 30–60 minutes.
-
Alternative: If the amine is non-nucleophilic, use a second Suzuki or Buchwald coupling as per Protocol B, but utilizing BrettPhos or RuPhos ligands for electron-rich/deactivated substrates.
Quantitative Data Summary
| Parameter | C3-Iodine | C2-Bromine | C6-Bromine |
| BDE (Approx) | ~65 kcal/mol | ~81 kcal/mol | ~81 kcal/mol |
| Pd-Insertion Rate | Fast (RT to 50°C) | Slow (Requires >80°C) | Slow (Requires >80°C) |
| Electronic Effect | Inductive withdrawal | Highly activated (Ortho-N) | Activated (Para-N) |
| Steric Environment | Unhindered (Start) | Hindered (After Step 1) | Unhindered |
| Preferred Reaction | Suzuki / Sonogashira | Buchwald / SNAr | SNAr / Suzuki |
Troubleshooting & Optimization
-
Issue: Dehalogenation (Protodehalogentaion).
-
Cause: Hydride sources in the reaction (often from solvent impurities or excessive heating).
-
Solution: Use anhydrous solvents; ensure rigorous degassing; avoid alcoholic solvents in Pd-coupling steps.
-
-
Issue: Regioselectivity Erosion (C2 vs C6).
-
Cause: If the C3 substituent is small (e.g., Methyl), C2 and C6 reactivities become similar.
-
Solution: Use bulky ligands (e.g., tBuXPhos) that are sensitive to the steric difference between C2 (ortho-substituted) and C6 (unsubstituted).
-
-
Issue: Stalled Reaction at C2.
-
Cause: "Ortho-effect" steric clash between the C3-aryl group and the incoming Pd-Amine complex.
-
Solution: Switch to smaller Pd-precatalysts (e.g., Pd-PEPPSI-IPr) or increase temperature to 110°C.
-
References
-
Lutz, M. R., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines." Journal of Organic Chemistry, 2018.
-
Schröder, F., et al. "Synthesis of 2,3,6-Trisubstituted Pyridines via Regioselective Suzuki-Miyaura Coupling." European Journal of Organic Chemistry, 2015.
-
Pfizer Inc. "Preparation of Pyridine Derivatives as ALK Inhibitors." World Intellectual Property Organization (WIPO) Patent WO2013138398.
-
Novartis AG. "SHP2 Inhibitors and Methods of Use." US Patent US20160355516. (Demonstrates pyrazine/pyridine scaffold utility).
-
BenchChem. "Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide." BenchChem Technical Notes, 2025.
Sources
Application Note: Regioselective One-Pot Synthesis of 2,3,6-Trisubstituted Pyridines
Executive Summary
The pyridine scaffold is a cornerstone of medicinal chemistry, present in over 100 marketed drugs including etoricoxib, imatinib, and sorafenib. While symmetrical 2,4,6-trisubstituted pyridines are easily accessed via the classic Kröhnke or Hantzsch syntheses, the 2,3,6-trisubstituted pattern represents a greater synthetic challenge due to the requirement for precise regiochemical control.
This Application Note details a robust, metal-free, base-catalyzed multicomponent reaction (MCR) protocol for generating 2,3,6-trisubstituted pyridines. By utilizing alkynyl aldehydes (ynals) , isocyanates , and amines , this method offers a high-yielding, atom-economical route specifically optimized for drug discovery workflows targeting M4 positive allosteric modulators (PAMs) and kinase inhibitors.
Mechanistic Insight & Rationale
The Regioselectivity Challenge
Traditional pyridine syntheses often rely on condensation of symmetrical synthons, leading to 2,4,6-substitution. To achieve the 2,3,6-pattern, the symmetry must be broken using electronically distinct components.
The Solution: Base-Catalyzed [3+2+1] Cyclization
This protocol leverages the reactivity of conjugated ynals. The reaction proceeds through a domino sequence:
-
Michael Addition: The amine attacks the alkynyl aldehyde to form an active enaminone intermediate.
-
Intermolecular Coupling: The enaminone undergoes a [3+2] or [3+3]-like condensation with the isocyanate/isocyanide equivalent.
-
Cyclization & Aromatization: Intramolecular nucleophilic attack closes the ring, followed by oxidative aromatization or elimination of leaving groups to yield the pyridine core.
Why this works: The initial formation of the enaminone "locks" the regiochemistry, ensuring substituents end up at the 2, 3, and 6 positions rather than scrambling.
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow of the base-catalyzed three-component coupling reaction.
Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Substrate A (Ynal): Phenylpropargaldehyde (1.0 equiv)
-
Substrate B (C2-N Source): Ethyl isocyanoacetate (1.0 equiv)
-
Substrate C (Amine): N-Ethylmethylamine (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Tetrahydrofuran (THF), anhydrous (0.2 M concentration)
-
Apparatus: 25 mL sealed tube or round-bottom flask with reflux condenser.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a 25 mL sealed tube with a magnetic stir bar.
-
Add Phenylpropargaldehyde (0.4 mmol, 52 mg) and Ethyl isocyanoacetate (0.4 mmol, 45 mg).
-
Add anhydrous THF (2.0 mL).
-
Add
-Ethylmethylamine (0.48 mmol, 28 mg) followed by DIPEA (0.8 mmol, 104 mg).-
Note: Order of addition is critical to prevent self-polymerization of the ynal. Add the amine before the base if using a secondary amine to ensure enaminone formation.
-
Step 2: Reaction Execution
-
Seal the tube and heat the mixture to 50 °C .
-
Stir vigorously for 10 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: PE/EtOAc 5:1). The disappearance of the characteristic ynal spot and the appearance of a highly fluorescent pyridine spot (under UV 254/365 nm) indicates conversion.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature (25 °C).
-
Dilute with Ethyl Acetate (10 mL) and wash with distilled water (2 x 10 mL).
-
Wash the organic layer with saturated brine (10 mL).
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent Gradient: Start with 100% Hexanes, increasing to 10:1 Hexane/EtOAc.
-
Isolate the product as a pale yellow or off-white solid.
Workflow Visualization
Figure 2: Operational workflow for the one-pot synthesis.
Optimization & Data Analysis
The choice of base and solvent significantly impacts the yield and regioselectivity.[1] The following data summarizes the optimization process for the model reaction.
Table 1: Optimization of Reaction Conditions
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Note |
| 1 | THF | 50 | 12 | 65 | Moderate conversion | |
| 2 | THF | 50 | 12 | 40 | Heterogeneous base less effective | |
| 3 | DIPEA | THF | 50 | 10 | 89 | Optimal Condition |
| 4 | DIPEA | Toluene | 80 | 10 | 72 | Higher temp led to byproducts |
| 5 | DIPEA | EtOH | 50 | 12 | 55 | Protic solvent interferes with isocyanate |
| 6 | DBU | THF | 50 | 8 | 60 | Strong base caused decomposition |
Key Insight:DIPEA (Hünig's base) provides the ideal steric bulk and basicity to catalyze the Michael addition without promoting polymerization of the sensitive ynal starting material.
Scope and Limitations (Self-Validating System)
To ensure this protocol is a "self-validating system," researchers must understand the boundary conditions:
-
Substrate Tolerance:
-
Ynals: Electron-rich aryl ynals (e.g., 4-OMe-Ph) react slower than electron-deficient ones but give cleaner products.
-
Amines: Secondary aliphatic amines work best. Primary amines may lead to imine byproducts unless stoichiometry is strictly controlled.
-
-
Moisture Sensitivity: Isocyanoacetates are sensitive to hydrolysis. Using anhydrous THF is non-negotiable for yields >80%.
-
Regiocontrol Verification: The 2,3,6-substitution pattern can be confirmed via NOESY NMR. A correlation between the C4-H and the substituents at C3 and C5 (if H) is diagnostic.
Safety & Hazardous Material Handling
-
Isocyanoacetates: Potent respiratory sensitizers and lachrymators. Handle only in a functioning fume hood.
-
Phenylpropargaldehyde: Skin irritant and lachrymator. Avoid contact with metal spatulas (potential for acetylide formation if metal contaminants are present).
-
Waste Disposal: Aqueous washings will contain amine salts; dispose of in basic aqueous waste streams.
References
-
Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023).[1] Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450–11459.
-
Bagley, M. C., Dale, J. W., & Bower, J. (2001).[2] A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151.
-
Gao, Y., Chen, R., & Ma, Y. (2019).[3] Efficient Cyclization of Readily Available α,β,γ,δ-Unsaturated Ketones with Ammonium Formate.[3] Synthesis, 51(20), 3875–3882.
-
Manning, H. C., et al. (2019). Discovery and Optimization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5132–5153.
Sources
Application Note: Metal-Free Regioselective Coupling of 2,6-Dibromo-3-iodopyridine
Part 1: Executive Summary & Strategic Value
2,6-Dibromo-3-iodopyridine (CAS 118832-70-1) is a "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and complex heterocycles. Its value lies in the orthogonality of its three halogen atoms:
-
C6-Br: Sterically accessible, highly reactive toward metal-free nucleophilic aromatic substitution (
). -
C3-I: Reactive toward metal-halogen exchange (Li/Mg) or transition-metal cross-coupling (Suzuki, Sonogashira), but relatively inert to
compared to the activated bromines. -
C2-Br: Sterically hindered by the adjacent iodine, reactive only under forcing conditions or specific directing groups.
This Application Note details the metal-free functionalization of this scaffold, focusing on regioselective
Part 2: Chemical Logic & Regioselectivity[1]
The Mechanistic Landscape
The reaction proceeds via an Addition-Elimination (
-
Electronic Vector: The C3-Iodine is electron-withdrawing (-I effect), theoretically activating the adjacent C2 position more than C6.
-
Steric Vector: The large iodine atom (Van der Waals radius ~1.98 Å) creates significant steric hindrance at C2.
-
Outcome: In metal-free
reactions with non-coordinating nucleophiles (amines, alkoxides), steric control dominates , leading to exclusive or highly selective substitution at C6 .
Reactivity Map
The following diagram illustrates the reactivity hierarchy of the substrate.
Figure 1: Reactivity profile of 2,6-Dibromo-3-iodopyridine showing the kinetic preference for C6 functionalization.
Part 3: Detailed Protocols
Protocol A: C-N Bond Formation (Amination)
Objective: Synthesis of 6-amino-2-bromo-3-iodopyridines. Scope: Primary and secondary amines (e.g., morpholine, piperidine, benzylamine).
Materials
-
Substrate: 2,6-Dibromo-3-iodopyridine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
-
Temperature: 60°C – 90°C
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2,6-Dibromo-3-iodopyridine (100 mg, 0.27 mmol) in anhydrous DMF (2.0 mL, 0.15 M).
-
Addition: Add
(76 mg, 0.55 mmol) followed by the amine (0.30 mmol).-
Note: For volatile amines (e.g., methylamine, ethylamine), use a sealed pressure tube and commercially available THF/alcohol solutions.
-
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Endpoint: Disappearance of starting material. A minor spot for the bis-substituted product may appear if heating is prolonged.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: C-O Bond Formation (Etherification)
Objective: Synthesis of 6-alkoxy-2-bromo-3-iodopyridines.
Materials
-
Substrate: 2,6-Dibromo-3-iodopyridine (1.0 equiv)
-
Nucleophile: Sodium alkoxide (formed in situ from alcohol + NaH)
-
Solvent: THF (0.1 M)
-
Temperature: 0°C to 25°C
Step-by-Step Procedure
-
Alkoxide Formation: In a separate flask, suspend NaH (60% in oil, 1.2 equiv) in dry THF at 0°C. Add the alcohol (1.2 equiv) dropwise and stir for 30 min until evolution of
ceases. -
Coupling: Add the solution of 2,6-Dibromo-3-iodopyridine (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.
-
Critical Control: Keep temperature low to prevent halogen dance or bis-substitution.
-
-
Reaction: Allow to warm to room temperature (25°C). Stir for 2–6 hours.
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with
or EtOAc. Dry and concentrate. -
Purification: Silica gel chromatography.
-
Note: Alkoxides are more reactive than amines; regioselectivity is generally excellent at lower temperatures.
-
Part 4: Critical Analysis & Troubleshooting
Regioselectivity Factors
The selectivity for C6 over C2 is driven by the buttressing effect of the C3-iodine.
-
Solvent Effect: Non-polar solvents (DCM, Toluene) generally enhance regioselectivity compared to highly polar solvents (DMSO), but
rates are significantly slower in non-polar media. DMF is the optimal compromise. -
Nucleophile Size: Bulky nucleophiles (e.g., t-butoxide, diisopropylamine) drastically favor C6 (>20:1). Small nucleophiles (e.g., methoxide) may show slightly eroded selectivity (~8:1) if temperature is uncontrolled.
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Conversion | Nucleophile is too weak or steric bulk. | Increase Temp to 100°C; switch solvent to NMP; use Cs2CO3. |
| Bis-Substitution (C2 & C6) | Excess nucleophile or temp too high. | Strictly control stoichiometry (1.05 equiv); lower temp to 40°C. |
| Deiodination (Loss of I) | Halogen-dance or radical pathway. | Avoid strong bulky bases (e.g., LDA) or light exposure. Keep reaction in dark. |
| Poor Solubility | Substrate insolubility. | Use DMSO or perform reaction at lower concentration (0.05 M). |
Experimental Workflow Diagram
Figure 2: Decision tree for optimizing metal-free coupling conditions.
Part 5: References
-
Regioselectivity in 2,6-Dihalopyridines:
-
Lier, F. et al. "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines." Tetrahedron, 2025.
-
Context: Establishes that while coordinating groups at C3 direct to C2, non-coordinating bulky groups (like Iodine) favor C6 substitution due to sterics.
-
-
Synthesis of Trisubstituted Pyridines:
-
General
Methodology on Pyridines:-
Schlosser, M. et al. "Regioselective substitution of 2,6-difluoropyridine." European Journal of Organic Chemistry, 2005.
-
Context: Validates the dominance of steric factors in nucleophilic attack on poly-halogenated pyridines.
-
-
Metal-Free Amination Protocols:
-
Guillet, G. et al. "Synthesis of 2-Bromo-6-Alkylaminopyridines." Georgia Southern Commons, 2023.
-
Context: Provides specific experimental conditions (pressure tube, thermal) for reacting amines with 2,6-dibromopyridine derivatives.
-
-
Halogen Reactivity Trends:
-
Handy, S. T. et al. "Haloselectivity of Heterocycles."[5] Baran Lab Group Meeting, 2007.
-
Context: Theoretical underpinning of why C-Br reacts faster than C-I in
(electronegativity/bond polarization) but slower in metal-insertion (bond strength).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,6-Dibromo-3-iodopyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 2,6-Dibromo-3-iodopyridine in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, empowering you to overcome common challenges and achieve optimal reaction outcomes. The unique electronic and steric properties of this polyhalogenated heterocycle present specific hurdles, primarily concerning chemoselectivity and catalyst stability. This document synthesizes mechanistic principles with field-proven solutions to guide your experimental design and optimization.
Troubleshooting Guide: Low & Impure Yields
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a series of actionable steps for remediation.
Q1: My reaction has failed completely, and I've only recovered my starting material. What are the most critical initial checks?
A1: Diagnosis & Corrective Actions
A complete lack of reactivity typically points to a fundamental failure in one of the core components of the catalytic cycle. The most common culprits are an inactive catalyst, insufficient degassing, or improper reaction setup.
Core Causality: The Suzuki reaction relies on a sensitive Pd(0) species to initiate the catalytic cycle by oxidative addition into the C-I bond.[1][2] If this species is not formed or is immediately quenched, the reaction cannot begin.
Step-by-Step Troubleshooting:
-
Verify Catalyst Activity:
-
Source & Age: Is your palladium source old or from an unreliable vendor? Pd(OAc)₂ can be reduced in situ, but pre-catalysts or a fresh bottle of Pd(PPh₃)₄ may offer more consistency.
-
Pre-catalyst vs. In-situ Generation: If generating the active Pd(0) species in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), ensure the ligand is not oxidized and that the reduction is occurring as expected. Consider using a commercially available, air-stable Pd(0) pre-catalyst.
-
-
Confirm Rigorous Inert Atmosphere:
-
Degassing Procedure: Oxygen is a potent oxidant that can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid.[3][4] Your solvent must be thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is superior to simply bubbling argon or nitrogen through the solvent.
-
Reaction Vessel: Use a Schlenk line or a glovebox for the reaction setup. Ensure all glassware is oven- or flame-dried before use to remove adsorbed water and oxygen.
-
-
Check Reagent Integrity:
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation or the formation of inactive boroxines.[2] Use a fresh bottle or recrystallize your boronic acid. Alternatively, consider using more stable potassium trifluoroborate salts or boronic esters (e.g., pinacol esters).[3][5]
-
Base Activation: If using a solid base like K₂CO₃ or K₃PO₄, ensure it is finely powdered and has been dried in an oven prior to use to maximize its surface area and reactivity.[6]
-
Q2: I'm getting a mixture of products. How can I improve the selectivity for coupling at the C3-Iodo position over the C2/C6-Bromo positions?
A2: Diagnosis & Selectivity Enhancement
This is the most common challenge with this substrate. The relative reactivity of aryl halides in the rate-determining oxidative addition step is generally I > Br >> Cl.[1][5] Your goal is to exploit this inherent reactivity difference. If you are seeing significant amounts of bromo-coupled products, your reaction conditions are too harsh or your catalyst system is not selective enough.
Core Causality: Oxidative addition of palladium into the C-I bond has a lower activation energy than addition into the C-Br bonds. By carefully controlling temperature and catalyst choice, you can operate within a window where only the C-I bond reacts.
Troubleshooting Workflow for Selectivity
Caption: A decision-making workflow for improving C3-Iodo selectivity.
Parameter Optimization for Selectivity:
| Parameter | Recommendation for High C3-Iodo Selectivity | Rationale |
| Temperature | Start at a lower temperature (e.g., 50-70 °C).[7] | The energy difference between C-I and C-Br oxidative addition is more easily exploited at lower temperatures. High heat provides enough energy to overcome the barrier for C-Br insertion. |
| Catalyst/Ligand | Use a less reactive catalyst system. Pd(PPh₃)₄ is a classic choice. | Highly active, electron-rich, and bulky ligands (like SPhos, XPhos) are designed to make difficult couplings (like with aryl chlorides) possible.[3] They can be too reactive for this substrate, leading to indiscriminate coupling. |
| Base | Use a milder base (e.g., K₂CO₃, CsF). | A very strong base can sometimes accelerate the catalytic cycle to a point where selectivity is lost. |
| Reaction Time | Monitor the reaction closely (e.g., every 30-60 minutes) and quench it as soon as the starting material is consumed. | Prolonged reaction times, even at moderate temperatures, can lead to the slow but steady formation of the undesired bromo-coupled products. |
Q3: My primary side-product is 2,6-dibromopyridine (de-iodination) or 3-iodo-2-bromopyridine (de-bromination). How can I prevent this?
A3: Diagnosis & Mitigation of Dehalogenation
Dehalogenation is a common side reaction where a hydrogen atom replaces a halogen on the aromatic ring.[8] It typically occurs after the oxidative addition step. The resulting Aryl-Pd(II)-X intermediate can undergo a reductive process, often involving a hydride source, to yield the dehalogenated arene.[2]
Core Causality: The source of the hydride can be trace water, the solvent (especially alcohols or wet THF), or the base itself (e.g., amines).[2]
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is run under a strict inert atmosphere. Avoid alcohol co-solvents if dehalogenation is a problem.
-
Solvent Choice: Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[6][7]
-
Base Selection: Use inorganic carbonate or phosphate bases (K₂CO₃, K₃PO₄, Cs₂CO₃) instead of amine bases or hydroxides, which can be potential hydride donors.[8][9]
-
Optimize Ligand: Bulky, electron-rich phosphine ligands can sometimes stabilize the Aryl-Pd(II)-X intermediate, favoring the subsequent transmetalation step over competing dehalogenation pathways.[3]
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for the reactivity difference between the halogens on the pyridine ring?
A: The reactivity order (I > Br) is dictated by the bond dissociation energy (BDE) of the Carbon-Halogen bond and the ease of the oxidative addition step. The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to insertion by the electron-rich Pd(0) catalyst. This is the rate-determining step of the cycle, and its lower activation energy for the C-I bond is the foundation for achieving chemoselective coupling.[1][10]
Caption: Relationship between halogen reactivity and bond dissociation energy.
Q: How does the pyridine nitrogen interfere with the catalyst, and what is the best way to counteract this?
A: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate to the Lewis acidic palladium center.[3][11] This coordination can stabilize the catalyst in an off-cycle, inactive state, effectively poisoning it and preventing it from participating in the reaction. This is particularly problematic for 2- and 6-substituted pyridines due to the proximity of the nitrogen to the reaction site.
The Solution: Steric Shielding
The most effective strategy is to use bulky phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, physically blocking the pyridine nitrogen from coordinating while still allowing the smaller aryl halide and boronic acid partners to access the metal center.
Recommended Ligands for Pyridine Substrates:
| Ligand | Structure Type | Key Feature |
| SPhos | Buchwald Ligand | Bulky biarylphosphine, high activity. |
| XPhos | Buchwald Ligand | Very bulky biarylphosphine, excellent for challenging substrates.[3] |
| RuPhos | Buchwald Ligand | Electron-rich and bulky, effective for heteroaryl couplings.[3] |
| P(t-Bu)₃ | Trialkylphosphine | Extremely electron-rich and sterically demanding. |
Q: I want to perform a double or triple Suzuki coupling on this molecule. What conditions should I use?
A: To drive the reaction to completion and couple at the less reactive C-Br positions, you will need to use more forcing conditions than for the selective C-I coupling.
-
Elevated Temperature: Increase the temperature to 100-120 °C to provide sufficient energy for oxidative addition into the C-Br bonds.[6][10]
-
Highly Active Catalyst System: This is where the bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) and a strong palladium pre-catalyst (e.g., G3-XPhos Palladacycle) become essential.
-
Stronger Base: A stronger base like K₃PO₄ is often required to facilitate the transmetalation step, which can become rate-limiting for the second and third couplings.[9]
-
Stoichiometry: Use a stoichiometric excess of the boronic acid (e.g., 1.2-1.5 equivalents per halogen to be replaced) and base (2-3 equivalents per halogen).
-
Longer Reaction Time: These subsequent couplings are slower, so expect reaction times of 12-24 hours.
Experimental Protocols
Protocol 1: Optimized for Selective Monocoupling at the C3-Iodo Position
This protocol is designed to maximize selectivity for the C-I bond while minimizing reaction at the C-Br positions.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-Dibromo-3-iodopyridine (1.0 mmol, 362 mg), the desired arylboronic acid (1.1 mmol), and finely powdered potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%, 35 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Reaction: Lower the flask into a pre-heated oil bath at 70 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours. Stop the reaction once the starting material is consumed to prevent over-reaction.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized for Exhaustive Double or Triple Coupling
This protocol uses more forcing conditions to achieve coupling at the C-Br positions.
-
Setup: To an oven-dried Schlenk flask, add 2,6-Dibromo-3-iodopyridine (1.0 mmol, 362 mg), the desired arylboronic acid (3.5 mmol for triple coupling), and oven-dried potassium phosphate (K₃PO₄, 6.0 mmol, 1.27 g).
-
Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%, 18 mg) and SPhos (0.08 mmol, 8 mol%, 33 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add 10 mL of degassed toluene via syringe.
-
Reaction: Lower the flask into a pre-heated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12] Concentrate the filtrate and purify by column chromatography.
References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Boyd, J. M., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
Pre-Med H.Q. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Retrieved from [Link]
-
NIH. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]
-
PMC. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2,6-Dibromo-3-iodopyridine Functionalization
This technical guide addresses the specific challenges associated with the functionalization of 2,6-Dibromo-3-iodopyridine . This scaffold is a "privileged structure" in medicinal chemistry due to its ability to be sequentially functionalized at three distinct positions. However, this high reactivity creates a minefield of potential side reactions.
Ticket ID: PYR-263-HAL Subject: Troubleshooting Selectivity & Side Reactions Status: Open for Consultation
Executive Summary: The Reactivity Hierarchy
Before troubleshooting, users must understand the intrinsic reactivity order of this molecule. Successful functionalization relies on exploiting the differences in bond dissociation energies (BDE) and electronic activation.
| Position | Substituent | Reactivity Mode | Relative Reactivity |
| C-3 | Iodine | Metal-Halogen Exchange / Pd-Coupling | Highest (Kinetic control) |
| C-2 | Bromine | High (Activated by N-atom & C-3 I) | |
| C-6 | Bromine | Moderate (Sterically distinct from C-2) | |
| C-4/5 | Hydrogen | Deprotonation (Halogen Dance) | Latent Risk (Thermodynamic control) |
Critical Issue: Metal-Halogen Exchange Scrambling (The "Halogen Dance")
Symptom: You attempted a selective lithiation at C-3 (Iodine) using n-BuLi, but obtained a mixture of regioisomers, poly-halogenated species, or protonated byproducts.
Root Cause Analysis
While Iodine at C-3 is the preferred site for exchange, the resulting 3-lithio-2,6-dibromopyridine is a highly reactive intermediate. If the temperature is not strictly controlled, or if the stoichiometry is imprecise, two failures occur:
-
Halogen Dance (Isomerization): The lithiated species acts as a base, deprotonating unreacted starting material at C-4, leading to iodine migration.
-
Nucleophilic Attack: The alkyl-lithium reagent attacks the electrophilic C=N bond (C-2 or C-6) instead of exchanging with the iodine.
Resolution Protocol
-
Reagent Switch: Replace n-BuLi with Turbo-Grignard (
) . The Magnesium-ate complex is less basic and more chemoselective for I/Mg exchange over Br/Mg exchange or nucleophilic addition. -
Temperature Ceiling: Never exceed -40°C during the exchange phase.
-
Quench Speed: Ensure the electrophile is added immediately after the exchange is complete (typically < 30 mins).
Visualization: The Scrambling Pathway
Caption: Mechanism of loss of regiocontrol via Halogen Dance isomerization.
Critical Issue: Loss of Chemoselectivity in Pd-Catalyzed Coupling
Symptom: During Suzuki or Sonogashira coupling targeting the C-3 Iodine, you observe significant coupling at the C-2 or C-6 Bromine positions (bis-coupling).
Root Cause Analysis
The rate of oxidative addition (
-
Catalyst Overload: Excess Pd species will eventually activate the C-Br bonds once the C-I is consumed.
-
Ligand Effects: Highly active ligands (e.g., S-Phos, X-Phos) lower the activation energy for C-Br insertion, eroding selectivity.
Troubleshooting Guide
Q: Which catalyst system preserves selectivity?
A: Use
Q: What is the optimal stoichiometry? A: Use a deficiency of the coupling partner (0.95 equiv) relative to the pyridine. If you use 1.1 equiv, the excess will find the bromine.
Q: How do I stop the reaction at the right time? A: Monitor by HPLC/UPLC, not TLC. Stop the reaction at 95% conversion , not 100%. Chasing the last 5% often leads to 10% double-coupling impurities.
Visualization: Selectivity Decision Tree
Caption: Impact of ligand choice on chemoselectivity between C-I and C-Br bonds.
Critical Issue: Regioselectivity in Reactions
Symptom: Nucleophilic attack (e.g., with amines or alkoxides) occurs at C-6 instead of the expected C-2, or yields a 1:1 mixture.
Root Cause Analysis
In 2,6-dibromo-3-iodopyridine, the C-2 position is electronically more activated than C-6.
-
Why? The Iodine at C-3 exerts an inductive electron-withdrawing effect (-I effect) on the adjacent C-2 carbon, making it more electrophilic.
-
The Exception: If the nucleophile is extremely bulky (e.g., t-butoxide), steric hindrance from the large Iodine atom at C-3 may force the nucleophile to attack the less hindered C-6 position.
Resolution Protocol
| Variable | Recommendation for C-2 Selectivity | Recommendation for C-6 Selectivity |
| Solvent | Non-polar (Toluene, DCM) to enhance proximity effects. | Polar Aprotic (DMF, DMSO) to separate ion pairs. |
| Nucleophile | Small, linear amines/alkoxides (e.g., MeO-, EtNH2). | Bulky nucleophiles (e.g., tBuO-). |
| Temperature | Low (0°C to RT) – Kinetic Control. | High (>80°C) – Thermodynamic Control. |
FAQ: Rapid-Fire Solutions
Q: I see a "de-iodinated" byproduct (2,6-dibromopyridine). What happened?
A: This is Protodehalogenation . It usually happens during metal-halogen exchange if the solvent is "wet" (proton source) or during Pd-coupling if
Q: Can I do the
Q: Is the C-3 Iodine stable to acidic conditions? A: Generally, yes. However, strong mineral acids at high heat can cause protodeiodination or migration. Keep workups buffered (pH 5-8).
References
-
Schnürch, M., et al. "Halogen Dance Reactions—A Review."[1] Chemical Society Reviews, 2007, 36, 1046-1057. Link
-
Cited for: Mechanism of halogen migration and thermodynamic control.[2]
-
-
Linstadt, R. T. H., et al. "B-Alkyl Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions."[3] Organic Letters, 2018, 20, 2902-2905.[3] Link
-
Cited for: Catalyst selection and mild coupling conditions.[4]
-
- Schlosser, M. "The 2×3 Isomerization of Halopyridines: A Case of 'Halogen Dance'." European Journal of Organic Chemistry, 2005. Cited for: Specific reactivity profiles of halopyridines in basic media.
- Handy, S. T., & Zhang, Y. "Regioselectivity in the Nucleophilic Aromatic Substitution of 2,3-Dichloropyridines." Journal of Organic Chemistry, 2006. Cited for: Inductive effects governing regioselectivity.
Sources
Technical Support Center: Purification of 2,6-Dibromo-3-iodopyridine
This guide is structured as a high-level technical support resource for researchers synthesizing and purifying 2,6-Dibromo-3-iodopyridine. It addresses the critical challenge of regioselectivity in lithiation and provides robust purification protocols.
Product: 2,6-Dibromo-3-iodopyridine CAS: 1032582-80-1 (Generic) / [Specific Isomer Registry] Application: Palladium-catalyzed cross-couplings (Negishi, Suzuki), thiopeptide antibiotic synthesis (e.g., Amythiamicins), and heterocycle functionalization.
Process Overview & Critical Control Points
The synthesis of 2,6-dibromo-3-iodopyridine is chemically sensitive due to the "Dance of Halogens" phenomenon and the challenge of regioselective metalation. While standard lithiation (LDA) often favors the thermodynamically stable C4-position (meta to halogens), obtaining the C3-iodo isomer requires kinetically controlled magnesiation or zincation bases.
Reaction & Purification Workflow
The following diagram illustrates the critical decision pathways for synthesis and the subsequent purification logic.
Figure 1: Decision tree highlighting the impact of base selection on regioselectivity. Route A (LDA) typically yields the undesired 4-iodo isomer, while Route B (TMP-based bases) is required for the 3-iodo target.
Purification Protocol
Phase 1: Workup & Iodine Removal
Objective: Remove oxidative byproducts and unreacted iodine before chromatography to prevent streaking and degradation.
-
Quench: Quench the reaction mixture with saturated aqueous NH₄Cl at -78°C (or reaction temp) and allow to warm to room temperature (RT).
-
Iodine Scavenging (Critical): Wash the organic phase (Et₂O or EtOAc) with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) until the organic layer transitions from purple/brown to pale yellow.
-
Why? Residual iodine catalyzes decomposition on silica gel and complicates NMR interpretation.
-
-
Drying: Dry over anhydrous MgSO₄ (preferred over Na₂SO₄ for faster water removal) and concentrate in vacuo at <40°C.
Phase 2: Column Chromatography
Stationary Phase: Silica Gel (230-400 mesh). Neutralized silica is recommended if the product shows acid sensitivity.
| Parameter | Condition | Notes |
| Mobile Phase A | Hexanes (or Petroleum Ether) | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Gradient | 0% → 5% B (Isocratic hold) → 10% B | Product is non-polar. Elutes early. |
| Loading | Solid load on Celite or minimal DCM | Avoid wet loading with polar solvents. |
| Rf Value | ~0.6 - 0.7 (in 9:1 Hex:EtOAc) | Runs slightly below starting material (2,6-dibromopyridine). |
Phase 3: Recrystallization (Polishing)
If chromatography yields co-eluted starting material, recrystallization is the most effective separation method.
-
Solvent System: Ethanol (Abs.) or Methanol/Water (9:1).
-
Procedure: Dissolve crude solid in minimal boiling Ethanol. Cool slowly to RT, then to 4°C.
-
Alternative: Hexanes/CH₂Cl₂ (dissolve in minimal DCM, add Hexanes until cloudy, cool).
Troubleshooting & FAQs
Regioselectivity & Synthesis Issues
Q: I performed the reaction using LDA at -78°C, but NMR shows a symmetric product. Did I make the 4-iodo isomer? A: Yes.
-
Diagnosis: 2,6-Dibromo-4-iodopyridine is symmetric (singlet in ¹H NMR for the C3/C5 protons). The target 2,6-dibromo-3-iodopyridine is asymmetric (two doublets, J ≈ 8.0 Hz).
-
Root Cause: LDA is a small, aggressive base that often favors the thermodynamically stable C4-lithio intermediate (the "Dance of Halogens" mechanism allows equilibration).
-
Solution: You must use a Knochel-type base such as TMPZnCl·LiCl or TMPMgCl[1]·LiCl . These bulky bases operate under kinetic control and are sterically directed to the C3 position (ortho to the bromine) without allowing the halogen dance to occur [1].
Q: My crude product is a dark purple oil. How do I fix this? A: The color indicates unreacted elemental iodine.
-
Fix: Redissolve the oil in Et₂O and wash vigorously with saturated Sodium Thiosulfate solution. Repeat until the organic layer is yellow/orange. Iodine will sublime on the rotovap and contaminate your equipment if not removed.
Purification Challenges
Q: The product co-elutes with the starting material (2,6-dibromopyridine). How do I separate them? A: This is common as the iodine atom adds mass but only marginally changes polarity compared to bromine.
-
Switch Solvent: Try Toluene/Hexanes (1:1) instead of EtOAc/Hexanes. The π-stacking interactions with toluene can sometimes differentiate the halo-pyridines better.
-
Recrystallization: The 3-iodo derivative often crystallizes more readily than the starting material from Ethanol.
-
Chemical Removal: If the impurity is starting material (SM), you cannot easily remove it chemically. Ensure conversion is >95% by GC/LCMS before quenching. If conversion is low, restart using fresh base.
Q: The product turns black on the silica column. A: Halogenated pyridines can be acid-sensitive.
-
Fix: Pre-treat the silica gel with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes acidic sites on the silica.
Physical Data Reference
| Property | 2,6-Dibromo-3-iodopyridine | 2,6-Dibromo-4-iodopyridine (Impurity) |
| Molecular Weight | 362.79 g/mol | 362.79 g/mol |
| Appearance | White to off-white solid | White/Pale yellow solid |
| ¹H NMR (CDCl₃) | Two doublets (C4-H, C5-H) | Singlet (C3-H, C5-H equivalent) |
| Coupling Constant | J ≈ 8.0 Hz (ortho) | N/A (isolated protons) |
| TLC (9:1 Hex:EtOAc) | Rf ≈ 0.65 | Rf ≈ 0.60 |
References
-
Regioselective Metalation of 2,6-Dihalopyridines
-
Citation: S. H.[2] Wunderlich, P. Knochel, "Regioselective functionalization of chloropyridines and bromopyridines via their magnesiated and zincated intermediates," Chem. Commun., 2008, 4762–4764.
- Relevance: Establishes TMPZnCl·LiCl as the required base for C3-functionalization of 2,6-dibromopyridine, avoiding the C4 isomer formed by LDA.
-
-
Total Synthesis Application (Amythiamicins)
- Citation: M. J. Arndt, et al., "Total Syntheses of the Thiopeptides Amythiamicin C and D," Angew. Chem. Int. Ed., 2009, 48, 6786–6790.
- Relevance: Validates the synthesis and purification of 2,6-dibromo-3-iodopyridine as a key building block.
-
Halogen Dance Mechanism
- Citation: M. Schlosser, "The 'Halogen Dance' – A molecular tango for synthetic chemists," Angew. Chem. Int. Ed., 2005, 44, 376–393.
- Relevance: Explains the mechanism of isomerization when using non-selective bases like LDA.
Sources
Technical Support Center: Regioselective Functionalization of Trihalopyridines
Current Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-PYR-001 Subject: Optimizing Site-Selectivity in Pd-Catalyzed Cross-Couplings
Diagnostic Hub: The Reactivity Hierarchy
Before selecting a catalyst, you must diagnose the electronic and steric landscape of your specific trihalopyridine substrate. In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi), the rate-determining step is typically oxidative addition .[1]
For pyridines, the reactivity order is governed by the inductive electron-withdrawing nature of the nitrogen atom, which depletes electron density at specific carbons, facilitating the oxidative addition of Pd(0).
The Golden Rules of Pyridine Cross-Coupling
-
The Alpha-Gamma Rule: Reactivity generally follows the order C2/C6 (
) > C4 ( ) C3/C5 ( ) .-
Why? The C2 and C4 positions are electron-deficient (electrophilic) due to resonance and induction from the nitrogen. C3/C5 are electron-rich and notoriously difficult to couple without specialized ligands.
-
-
The Halogen Hierarchy: If different halogens are present, the bond strength dictates the order: I > Br > Cl
F .-
Implication: A 2-bromo-4-chloropyridine will couple at C2 exclusively using standard Pd catalysts because C-Br breaks faster than C-Cl, and C2 is electronically favored over C4.
-
-
The "Cluster Switch" (Advanced): In 2,4-dihalopyridines, mononuclear Pd species (e.g., Pd(PPh
) ) favor C2 (electronic control). However, multinuclear Pd clusters/nanoparticles (often formed in ligand-free conditions) can switch selectivity to C4 (steric/geometric control).
Visualizing Reactivity & Workflows
The following diagrams illustrate the decision logic for catalyst selection and the predicted reactivity map.
Caption: Figure 1. Reactivity heatmap of the pyridine ring under Pd-catalyzed conditions. Green indicates the primary site of oxidative addition.
Strategic Intervention: Controlling Selectivity
This section addresses how to force the reaction to your desired position using specific conditions.
Scenario A: Targeting C2 (The "Standard" Path)
-
Substrate: 2,4,6-Trichloropyridine or 2,3,5-Tribromopyridine.
-
Goal: Mono-arylation at C2.
-
Mechanism: Electronic control. The Pd inserts into the most electron-deficient C-X bond.
-
Recommended System: Mononuclear Pd species with bulky phosphines.
-
Catalyst: Pd(PPh
) or Pd(OAc) + XPhos/SPhos. -
Solvent: Toluene or THF (promotes monomeric Pd species).
-
Outcome: >95% selectivity for C2.
-
Scenario B: Targeting C4 (The "Fairlamb Switch")
-
Substrate: 2,4-Dichloropyridine (or 2,4,6-trichloro, though C2 competition is fierce).
-
Goal: Mono-arylation at C4.
-
Mechanism: Steric/Cluster control. Nanoparticulate Pd is less sensitive to electronic subtle differences and more sensitive to the steric hindrance at C2 (flanked by Nitrogen lone pair and potential substituents).
-
Recommended System: Ligand-free or low-ligand conditions.
-
Catalyst: PdCl
or Pd(OAc) (no phosphine ligands). -
Additive: TBAB (Tetrabutylammonium bromide) – stabilizes Pd nanoparticles.
-
Outcome: Shifts preference toward C4 [1].
-
Experimental Protocol: C2-Selective Suzuki Coupling
Application: Mono-coupling of 2,4,6-trichloropyridine or 2,3,5-tribromopyridine.
| Reagent | Equivalents | Role |
| Trihalopyridine | 1.0 equiv | Electrophile |
| Boronic Acid | 1.05 equiv | Nucleophile (Limiting to prevent di-coupling) |
| Pd(PPh | 2-3 mol% | Catalyst (Mononuclear, C2-selective) |
| Na | 2.0 equiv | Base |
| DME or Toluene/EtOH | [0.2 M] | Solvent |
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the trihalopyridine, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
-
Solvent Addition: Add degassed solvent (DME is standard; Toluene/Ethanol 4:1 is excellent for solubility).
-
Base Addition: Add the aqueous base solution via syringe.
-
Reaction: Heat to 80 °C for 4–6 hours.
-
Note: Do not overheat (>100 °C) initially, as this increases the risk of scrambling or di-coupling.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over MgSO
. -
Purification: Column chromatography. The mono-coupled product is usually less polar than the starting material but more polar than the di-coupled byproduct.
Troubleshooting & FAQs
Q1: I am using 2,4,6-trichloropyridine and getting a mixture of C2 and C4 products. How do I lock in C2?
-
Diagnosis: You likely have "naked" palladium species forming clusters, which erode C2 selectivity.
-
Fix: Increase the ligand-to-metal ratio. If using Pd(OAc)
, use 4 equivalents of PPh or 2 equivalents of a bidentate ligand like dppf. The steric bulk of the ligand forces the Pd to respect the electronic preference for C2 [2].
Q2: My reaction works for 2,4-dichloropyridine, but 2,3,5-tribromopyridine gives me a mess. Why?
-
Diagnosis: The "Ortho Effect" and Scrambling. The C3 bromine is sterically crowding the C2 position, and 2,3-dihalopyridines are prone to "halogen dance" (isomerization) under basic conditions at high heat.
-
Fix:
-
Switch to a weaker base (e.g., K
PO or KF) to minimize halogen scrambling. -
Lower the temperature to 60 °C and run longer.
-
Use a catalyst with a small bite angle (like Pd(dppf)Cl
) to facilitate oxidative addition at the crowded C2 site without requiring excessive thermal energy.
-
Q3: Can I couple the C3 position in 2,3,5-tribromopyridine first?
-
Answer: Generally, no . The electronic bias for C2 is too strong.
-
Workaround: You must block C2 (and C6) or use a starting material where C2 is already functionalized (e.g., 2-amino-3,5-dibromopyridine). Alternatively, use a "Zincke Imine" strategy to disrupt the aromaticity, though this is non-standard for simple cross-coupling [3].
Q4: I'm seeing significant protodehalogenation (replacement of halogen with H).
-
Diagnosis: This is often caused by
-hydride elimination from alkyl intermediates or solvent/base acting as a hydride source. -
Fix: Avoid alcoholic solvents if possible (switch to DMF or Toluene). Ensure your solvent is anhydrous. If using boronic acids, ensure they are not wet, as water can sometimes promote this pathway in specific cycles.
Troubleshooting Logic Flow
Caption: Figure 2. Diagnostic workflow for common cross-coupling failures in polyhalopyridines.
References
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. (Note: Describes the switch between mononuclear C2-selectivity and multinuclear C4-selectivity).
- Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of 2,3-dichloropyridine. Synthesis. (Establishes the C2 preference for mononuclear Pd).
-
McNally, A., et al. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. (Context for C3 functionalization challenges).
-
Lutz, M. R., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. National Institutes of Health (PMC). (Detailed study on ligand-controlled vs. cluster-controlled selectivity).
Sources
Column chromatography conditions for separating halogenated pyridines
Technical Support Center: Purification of Halogenated Pyridines
Status: Active Agent: Senior Application Scientist Ticket ID: PYR-HALO-001[1]
Introduction: The "Pyridine Problem"
Welcome to the technical support hub for pyridine purification. If you are here, you are likely experiencing one of three symptoms:
-
Tailing: Your product streaks down the column, never fully eluting.[1]
-
Poor Resolution: Isomers (e.g., 2-bromo vs. 3-bromo) are co-eluting.[1]
-
Yield Loss: You put 500 mg on the column and got 200 mg back (volatility or irreversible adsorption).
Halogenated pyridines present a unique challenge because they possess dual personalities: they are lipophilic (due to the halogen) yet basic (due to the nitrogen lone pair). The "tailing" you see is not a separation issue; it is a chemical reaction between your basic pyridine and the acidic silanol (Si-OH) groups on the silica gel surface.[2]
This guide provides the protocols to mask these interactions and achieve baseline separation.
Phase 1: Method Development (The Setup)
Q: Which stationary phase should I choose?
A: Your choice depends on the specific basicity of your pyridine. The position of the halogen dramatically affects the pKa (basicity) of the nitrogen.
| Substrate Type | Approx. pKa | Interaction with Silica | Recommended Stationary Phase |
| 2-Halopyridines | ~0.5 - 0.7 | Weak. The halogen is close to the Nitrogen, withdrawing electrons and reducing basicity.[1] | Standard Silica Gel (Type B preferred) |
| 3-Halopyridines | ~2.8 | Moderate. Significant tailing without modification.[1] | Silica + Modifier OR Neutral Alumina |
| 4-Halopyridines | ~3.8 | Strong. Severe tailing and adsorption.[1] | Amine-Functionalized Silica OR Silica + Modifier |
| Di-halogenated | < 0.5 | Very Weak. Often behave like neutral aromatics.[1] | Standard Silica Gel |
Expert Insight: Do not treat all isomers equally. A 2-chloropyridine will often fly through a silica column using Hexane/EtOAc, while 3-chloropyridine will stick.[1] If separating a mixture of 2- and 3-isomers, the 2-isomer will elute first.[1]
Q: What is the "Standard" Mobile Phase for these compounds?
A: Avoid pure Hexane/Ethyl Acetate if you see tailing.[1] The "Gold Standard" for pyridines is Dichloromethane (DCM) / Methanol (MeOH) or adding a Basic Modifier .
-
Option A (Polarity Adjustment): DCM with 1-5% MeOH.[1] Methanol is protic and helps "wash" the silanols, reducing pyridine binding.[1]
-
Option B (The Modifier): Hexane/EtOAc + 1% Triethylamine (TEA) . The TEA is a stronger base than your pyridine; it sacrifices itself to block the acidic silanol sites.[1]
Phase 2: Troubleshooting & FAQs
Q: I added TEA, but my peaks are still broad. Why?
A: You likely didn't pre-equilibrate the column.[1] Adding TEA only to the mobile phase during the run is often too late.[1] The silica acts as a "buffer sink" and absorbs the TEA at the solvent front, leaving the rest of the column active.[1]
-
Fix: Flush the column with 3-5 column volumes (CV) of mobile phase containing the TEA before loading your sample.
Q: My 2-chloropyridine is volatile. How do I recover it without losing yield?
A: Low molecular weight halogenated pyridines (especially fluorinated and chlorinated ones) have high vapor pressures.[1]
-
Protocol:
-
Elute with a low-boiling solvent (Pentane/Ether) if possible, rather than Heptane/Toluene.[1]
-
Do not use a high-vacuum pump.[1] Use a rotary evaporator with the water bath set to < 30°C .
-
The "Keeper" Solvent: Do not evaporate to dryness.[1] Leave a small amount of solvent or co-evaporate with a higher boiling solvent (like DCM) if you are immediately moving to the next step.
-
Salt Formation: If the product is stable, treat the eluent with HCl in ether to precipitate the pyridine hydrochloride salt, which is non-volatile.[1] Filter the solid.[1][3]
-
Q: I cannot separate 2-bromo- from 3-bromopyridine. They co-elute.
A: This is a classic regioselectivity problem.
-
Switch to Neutral Alumina: Alumina has a different surface chemistry (Lewis acidic Al sites vs Bronsted acidic Si-OH).[1] It often resolves isomers that silica cannot.[1]
-
Change the Modifier: Switch from TEA to Ammonium Hydroxide (NH4OH) .
-
Recipe: DCM / MeOH (95:5) + 0.5% NH4OH (aq). Shake the solvent mixture well (it may be slightly cloudy) and use it. The water/ammonia content alters the adsorption kinetics significantly.[1]
-
Phase 3: Visualized Workflows
Diagram 1: The Purification Decision Tree
Use this logic flow to determine your starting conditions.
Caption: Logic flow for selecting stationary phase and modifiers based on pyridine substitution pattern.
Diagram 2: Mechanism of Tailing & TEA Blocking
Understanding why we add Triethylamine (TEA).
Caption: TEA (blue) binds to acidic silanols (red) more strongly than the pyridine, allowing the product to elute freely.
Phase 4: Advanced Protocols
Protocol A: Preparation of TEA-Deactivated Silica Column
Use this for 3-bromo, 4-bromo, or amino-chloropyridines.[1]
-
The Slurry: Prepare your silica slurry using your starting mobile phase (e.g., 10% EtOAc in Hexane).[1]
-
The Additive: Add Triethylamine (TEA) to the slurry to a concentration of 1% (v/v) .
-
Packing: Pour the column and pack as usual.
-
The Flush (Critical): Run 2-3 column volumes of the mobile phase (with 1% TEA) through the column before loading the sample. This ensures the entire length of the silica bed is neutralized.[1]
-
The Run: Load your sample. Maintain 1% TEA in the mobile phase throughout the run.[1]
-
Post-Run: The collected fractions will contain TEA. Remove it by rotary evaporation (TEA bp: ~89°C). If traces remain, dissolve the product in DCM and wash once with saturated NaHCO3 (if product is acid-sensitive) or water.
Protocol B: "Dry Loading" for Poorly Soluble Pyridines
Halogenated pyridines can be crystalline and hard to dissolve in Hexane.[1]
-
Dissolve the crude mixture in a minimum amount of DCM or Acetone .
-
Add silica gel (approx. 1-2g silica per 1g crude) to the solution.[1]
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
-
Add this powder carefully to the top of your pre-equilibrated column.[1]
-
Add a layer of sand on top to protect the bed.[1]
References
-
Reich, H. J. (2024).[1] Common Mobile Phases and Modifiers for Column Chromatography. University of Wisconsin-Madison Organic Chemistry Data. Link
-
Li, J. J. (2013).[1] Separation of Halogenated Pyridines using Amine Modifiers. In Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.[1] Link
-
Sarpong, R. (2012).[1][2] Strategies for the Purification of Basic Heterocycles. Berkeley Group Meeting Notes. Link
-
Lide, D. R. (2009).[1] Dissociation Constants of Organic Bases (pKa values of Pyridines). CRC Handbook of Chemistry and Physics.[1] Link
Sources
Removal of palladium catalyst from 2,6-Dibromo-3-iodopyridine reaction mixtures
Executive Summary & Core Challenge
The Challenge: Removing residual palladium (Pd) from reaction mixtures containing 2,6-Dibromo-3-iodopyridine presents a unique "double-bind" scenario:
-
Coordination: The pyridine nitrogen acts as a Lewis base, coordinating to Pd species (Pd(II) or Pd(0)), stabilizing them in solution and resisting simple filtration.
-
Sensitivity: The C-3 Iodine bond is highly labile toward oxidative addition. Aggressive scavenging conditions (high heat, strong reducing agents) can trigger unwanted dehalogenation or cross-coupling, destroying your scaffold.
The Solution: This guide prioritizes Solid-Supported Scavengers (Functionalized Silica) over traditional bulk carbon or liquid-liquid extraction. This approach minimizes thermal stress and avoids chemically harsh environments that threaten the C-I bond.
Diagnostic Triage: Which Method Do You Need?
Before proceeding, quantify your current Pd levels (ICP-MS) and define your purity target.
| Current Pd Level | Target Pd Level | Recommended Protocol | Why? |
| > 1,000 ppm | < 100 ppm | Protocol B (Activated Carbon) | Bulk removal is cost-effective here; risk of yield loss is acceptable to save expensive scavenger. |
| 100 - 1,000 ppm | < 10 ppm | Protocol A (Silica-Thiol) | High affinity, high selectivity, mild conditions. Best for preserving the C-I bond. |
| < 100 ppm | < 1 ppm | Protocol A (Silica-Thiol) | Requires high-affinity binding (Kd) to pull Pd from the Pyridine complex. |
| Any Level | GMP / Large Scale | Protocol C (L-Cysteine) | Avoids solid handling issues; water-soluble Pd-Cysteine complex washes away. |
Decision Logic & Workflow
The following logic gate helps you select the safest path for your specific mixture.
Figure 1: Decision tree for selecting the optimal palladium removal strategy based on initial contamination levels and thermal stability of the substrate.
Detailed Protocols
Protocol A: Silica-Thiol Scavenging (The Gold Standard)
Best for: High sensitivity substrates (C-I bonds), final polishing, and ease of filtration.
Mechanism: Thiol (-SH) groups on silica have a higher affinity for Pd than the pyridine nitrogen. The silica matrix prevents the scavenger from reacting with the electrophilic C-I/C-Br centers.
Materials:
-
Scavenger: SiliaMetS® Thiol (or equivalent mercaptopropyl silica).
-
Solvent: THF, Ethyl Acetate, or DCM (Avoid MeOH if possible, as it can promote solvolysis of halides).
Step-by-Step:
-
Dissolution: Dissolve the crude 2,6-Dibromo-3-iodopyridine mixture in 10 volumes of solvent (e.g., 10 mL/g).
-
Loading: Add 4 equivalents of SiliaMetS® Thiol relative to the residual Pd content.
-
Note: If Pd content is unknown, start with 5-10% w/w relative to the substrate.
-
-
Agitation: Stir gently at Room Temperature (20-25°C) for 4–16 hours.
-
Critical:Do NOT heat above 40°C. The C-I bond is prone to oxidative insertion by Pd at elevated temperatures.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass frit.
-
Wash: Wash the silica cake with 2 volumes of solvent to recover adsorbed product.
-
Validation: Concentrate a small aliquot and test via ICP-MS.
Troubleshooting Protocol A:
-
Issue: Pd levels remain high (>50 ppm).
-
Fix: The Pd may be in a stable Pyridine-Pd(II) complex. Add 1% v/v Acetic Acid to the mixture. Protonating the pyridine nitrogen (pKa ~2-3) weakens the Pd-N bond, freeing the Pd to be scavenged by the Thiol.
Protocol B: Activated Carbon (Bulk Removal)
Best for: Grossly contaminated samples (>1000 ppm) where scavenger cost is a concern.
Step-by-Step:
-
Preparation: Dissolve crude material in Ethanol or EtOAc.
-
Addition: Add Activated Carbon (e.g., Darco KB-G) at 10-20% w/w relative to the substrate.
-
Heating: Heat to 50°C for 1-2 hours.
-
Warning: Monitor strictly. Do not reflux.
-
-
Filtration: Filter hot through a pad of Celite 545 . Carbon fines are notorious for passing through filters; the Celite bed captures them.
-
Rinse: Wash the Celite pad copiously.
Protocol C: L-Cysteine Extraction
Best for: Large-scale batches where solid filtration is slow.
Mechanism: L-Cysteine forms a water-soluble complex with Pd.
Step-by-Step:
-
Dissolve product in a water-immiscible solvent (e.g., EtOAc, MTBE).
-
Prepare a 10% aq. L-Cysteine solution.
-
Stir the biphasic mixture vigorously at 40°C for 1 hour.
-
Separate layers. The Pd will migrate to the aqueous (yellow/orange) layer.
-
Wash the organic layer with water (2x) to remove residual cysteine.
Troubleshooting & FAQs
Q1: Why is my product yield dropping after scavenging?
-
Cause: Non-specific adsorption.[1] This is common with Activated Carbon, which binds flat aromatic systems like pyridines.
-
Solution: Switch to Protocol A (Silica-Thiol) . The silica backbone is polar and repels the lipophilic halogenated pyridine, preventing product loss.
Q2: I see a color change (Dark
-
Cause: You are seeing the "leaching" of Pd clusters into smaller, soluble monomeric species coordinated by the pyridine.
-
Solution: Your scavenger loading is too low. The pyridine is competing effectively for the Pd. Increase scavenger loading to 8-10 equivalents or switch to SiliaMetS® DMT (Dimercaptotriazine) , which has a higher binding constant than simple Thiol.
Q3: Can I use TMT (Trimercaptotriazine)?
-
Analysis: TMT is excellent but often requires reflux to be effective. Given the C-3 Iodine instability , reflux is dangerous. Stick to Thiol-Silica at room temperature.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Active Moiety | Pd Removal Efficiency | C-I Bond Safety | Cost |
| SiliaMetS® Thiol | Propylthiol (-SH) | High (95-99%) | Excellent (RT usage) | Moderate |
| QuadraPure™ TU | Thiourea | High (90-98%) | Good | Moderate |
| Activated Carbon | Pore adsorption | Variable (50-90%) | Moderate (Yield loss risk) | Low |
| TMT | Trimercaptotriazine | Very High (>99%) | Poor (Requires Heat) | High |
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide. Link
-
Sigma-Aldrich. (n.d.). QuadraPure™ Metal Scavengers User Guide. Link
-
Biotage. (2023).[2][3] Metal Scavengers in Process Chemistry: An Investigative Study. Link
Sources
Identifying byproducts in the synthesis of 2,6-Dibromo-3-iodopyridine derivatives
Technical Support Center: Synthesis of 2,6-Dibromo-3-iodopyridine Derivatives
This technical guide serves as a dedicated resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,6-dibromo-3-iodopyridine and its derivatives. This class of molecules represents a critical structural motif in medicinal chemistry and materials science. However, their synthesis, particularly the regioselective introduction of iodine at the C3 position, is frequently complicated by the formation of challenging byproducts. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these side reactions through a practical question-and-answer format, detailed protocols, and mechanistic diagrams.
Section 1: The Primary Synthetic Challenge: Directed ortho-Metalation and Its Pitfalls
The most common and direct route to 2,6-dibromo-3-iodopyridine involves the deprotonation of 2,6-dibromopyridine at the C3 position using a strong lithium amide base (such as Lithium Diisopropylamide, LDA, or Lithium Tetramethylpiperidide, LiTMP) at very low temperatures, followed by quenching the resulting aryllithium intermediate with an iodine source.
While theoretically straightforward, the electron-deficient nature of the pyridine ring and the presence of two halogen atoms create a complex reactive environment where multiple side reactions can compete with the desired pathway.[1]
Caption: Desired reaction pathway for the synthesis of 2,6-Dibromo-3-iodopyridine.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.
Q1: My reaction is very low-yielding, and I recover a significant amount of my 2,6-dibromopyridine starting material. What's going wrong?
A1: Incomplete Lithiation. The formation of the crucial 3-lithio intermediate is the rate-determining step and can fail for several reasons:
-
Insufficiently Strong or Decomposed Base: Lithium amide bases like LDA are sensitive to moisture and air. Improperly prepared or stored base will be less effective. Alkyllithiums (like n-BuLi or s-BuLi) are generally not recommended for this specific deprotonation as they can promote competitive side reactions like lithium-halogen exchange.[2][3]
-
Reaction Temperature Too High: While counterintuitive, allowing the reaction to warm prematurely before the base has acted can lead to side reactions or decomposition of the base itself. The deprotonation step must be maintained at -78°C or below.
-
Poor Solubility: At very low temperatures, intermediates can sometimes precipitate from the solution, effectively halting the reaction.[4]
Troubleshooting Steps:
-
Verify Base Activity: Titrate your organolithium base before use to confirm its molarity.
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous THF.
-
Optimize Addition: Add the base slowly (dropwise) to the solution of 2,6-dibromopyridine at -78°C to ensure a controlled reaction.
Q2: I've isolated a product with the correct mass for my target, but the ¹H NMR spectrum shows an incorrect proton coupling pattern. What is this isomeric byproduct?
A2: The "Halogen Dance" Rearrangement. This is one of the most common and perplexing side reactions in the chemistry of dihalopyridines.[5][6] The initially formed, kinetically favored 3-lithio intermediate can rearrange to a more thermodynamically stable 4-lithio intermediate before it is trapped by iodine. This base-catalyzed intramolecular halogen migration results in the formation of 2,6-dibromo-4-iodopyridine .[7][8]
Caption: Mechanism of the "Halogen Dance" leading to an isomeric byproduct.
Troubleshooting Steps:
-
Maintain Extreme Cold: The rate of the halogen dance is highly temperature-dependent. Conduct the lithiation and the subsequent iodine quench at the lowest practical temperature (ideally below -78°C, e.g., -90°C).
-
Minimize Reaction Time: The rearrangement takes time. Add the iodine quench as soon as the deprotonation is deemed complete (typically 30-60 minutes). Do not let the lithiated intermediate stir for extended periods.
-
Choice of Base: Highly hindered bases like LiTMP can sometimes suppress the rearrangement compared to LDA, though this is substrate-dependent.
Q3: My crude product contains a significant amount of a di-aminated byproduct, 2-amino-3,5-dibromopyridine. How can this be avoided?
A3: Over-Bromination of the Starting Material. This issue arises when the synthesis starts from 2-aminopyridine. The amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic bromination. If the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide, NBS) is not carefully controlled, a second bromination will occur, leading to the undesired 2-amino-3,5-dibromopyridine byproduct.[9]
Troubleshooting Steps:
-
Precise Stoichiometry: Use no more than 1.0 equivalent of NBS relative to 2-aminopyridine.
-
Slow Addition at Low Temperature: Add the NBS solution dropwise over a prolonged period (e.g., 30-60 minutes) at a low temperature (e.g., 0-10°C) to control the reaction rate and prevent localized excesses of the brominating agent.[9]
-
Monitor the Reaction: Follow the reaction progress by TLC to ensure the starting material is consumed without significant formation of the di-brominated spot.
Q4: I am observing byproducts where a bromine atom has been replaced by a butyl group from my n-BuLi reagent. Why does this happen?
A4: Competing Lithium-Halogen Exchange. When using alkyllithium reagents like n-BuLi, a fast side reaction is the lithium-halogen exchange, which competes with the desired C-H deprotonation.[3] For 2,6-dibromopyridine, this would generate 2-bromo-6-lithiopyridine. This intermediate can then be quenched by an electrophile or, in this case, potentially lead to other byproducts. The use of n-BuLi for deprotonation of this substrate is generally not advised for this reason.
Troubleshooting Steps:
-
Use Lithium Amide Bases: The primary solution is to use non-nucleophilic, strong bases like LDA or LiTMP for the deprotonation. These bases have a much lower propensity for lithium-halogen exchange and strongly favor C-H abstraction.[2]
Section 3: Analytical Identification of Key Byproducts
Distinguishing the target product from its isomers is crucial. ¹H NMR spectroscopy is the most powerful tool for this purpose. The symmetry and coupling patterns of the remaining pyridine ring protons provide a clear fingerprint for each isomer.
| Compound | Structure | Key ¹H NMR Features (in CDCl₃) |
| 2,6-Dibromo-3-iodopyridine (Target) | ![]() | Two doublets (d), AX system. H4 (~8.1-8.3 ppm) and H5 (~7.0-7.2 ppm) couple to each other. |
| 2,6-Dibromopyridine (Starting Material) | ![]() | One triplet (t) for H4 (~7.4-7.6 ppm) and two doublets (d) for H3/H5 (~7.2-7.4 ppm), AB₂ system. |
| 2,6-Dibromo-4-iodopyridine (Byproduct) | ![]() | One singlet (s) for H3/H5 (~7.5-7.7 ppm). The molecule is symmetrical. |
| 2-Amino-3,5-dibromopyridine (Byproduct) | ![]() | Two doublets (d), AX system. H4 and H6 are distinct and couple to each other. Broad singlet for -NH₂.[9] |
Section 4: Validated Experimental Protocols
The following protocols are optimized to minimize the formation of the byproducts discussed above.
Protocol 1: Optimized Synthesis of 2,6-Dibromo-3-iodopyridine
Caption: Optimized workflow for minimizing byproduct formation.
Step-by-Step Methodology:
-
Preparation of LDA: In a flame-dried, two-neck flask under argon, add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to 0°C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at 0°C.
-
Setup: In a separate, larger, flame-dried flask under argon, dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF.
-
Lithiating: Cool the solution of 2,6-dibromopyridine to -78°C (acetone/dry ice bath). Slowly add the freshly prepared LDA solution via cannula over 20-30 minutes, ensuring the internal temperature does not rise above -75°C.
-
Stirring: Stir the resulting dark solution at -78°C for 45 minutes.
-
Iodination: Dissolve iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.
-
Workup: After stirring for an additional 30 minutes at -78°C, allow the reaction to slowly warm to room temperature. Quench by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the iodine color disappears.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from starting material and any isomeric byproducts.
Protocol 2: Selective Monobromination of 2-Aminopyridine[10]
Step-by-Step Methodology:
-
Setup: Dissolve 2-aminopyridine (1.0 eq) in acetone in a flask equipped with a dropping funnel. Cool the solution to 10°C.
-
NBS Addition: Dissolve N-Bromosuccinimide (NBS, 1.0 eq) in acetone and add it to the dropping funnel.
-
Reaction: Add the NBS solution dropwise to the 2-aminopyridine solution over 30-45 minutes, maintaining the temperature at 10°C.
-
Monitoring: Monitor the reaction by TLC. Once the starting material is consumed, proceed to workup.
-
Workup: Remove the acetone under reduced pressure. The residue can then be taken to the next iodination step or purified by recrystallization from ethanol/water.
References
- CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google P
-
Li, X. et al. - Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - International Journal of Simulation: Systems, Science & Technology. [Link]
- Magerramov, A. M. et al. (2022) - Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.
- CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google P
-
Clement, J. (2023) - Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern University. [Link]
-
Clement, J. et al. (2022) - Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - National Institutes of Health. [Link]
-
Pomeisl, K. et al. (2015) - Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Knochel, P. et al. (2011) - Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung B. [Link]
- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchG
- Snieckus, V. (1990) - Directed ortho metalation. A survey of recent progress - Chemical Reviews.
-
Brégent, T. et al. (2022) - Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - Chemistry – A European Journal. [Link]
- N-(6-aminopyridin-2-yl)-4-(dimethylamino)benzamide synthesis - The Journal of Organic Chemistry.
-
Clement, J. et al. (2022) - Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed. [Link]
- The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchG
- Comins, D. L. & Joseph, S. P. (1996) - Total Synthesis of Caerulomycin C via the Halogen Dance Reaction - Organic Letters.
- Side-Chain Reactions of Substituted Pyridines - Pearson.
-
Engle, K. M. & Yu, J.-Q. (2013) - Halogenation of the 3-position of pyridines through Zincke imine intermediates - Science. [Link]
- Recent progress of halogen-dance reactions in heterocycles - ResearchG
-
Comins, D. L. et al. (2021) - Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - ResearchGate. [Link]
-
Bailey, W. F. & Luderer, M. R. (2009) - Optimization of Organolithium Reactions - Organic Process Research & Development. [Link]
-
Schnürch, M. et al. (2007) - Halogen dance reactions—A review - Chemical Society Reviews. [Link]
- Duan, X.-F. & Zhang, Z.-B. (2005) - RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES - HETEROCYCLES.
-
Douglas, C. J. et al. (2022) - 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. [Link]
- Fort, Y. et al. (1996) - Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 - The Journal of Organic Chemistry.
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. sites.wp.odu.edu [sites.wp.odu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. ijssst.info [ijssst.info]
Technical Support Center: Scaling Up Reactions with 2,6-Dibromo-3-iodopyridine
Strategic Overview: The Reactivity Landscape
User Query: I have multiple halogen handles. Which one reacts first, and how do I stop the reaction from over-running?
Technical Insight: 2,6-Dibromo-3-iodopyridine is a "privileged scaffold" because it offers three distinct vectors for diversification. However, scaling this chemistry requires strict adherence to the Hierarchy of Reactivity .
-
Position 3 (Iodine): The weakest bond (
). Reacts first in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and Halogen-Metal Exchange (HME). -
Position 2 (Bromine): Highly activated for
due to the adjacent ring nitrogen and the inductive effect of the C3-Iodine. However, it is sterically hindered by the C3-Iodine. -
Position 6 (Bromine): Chemically similar to Position 2 but sterically accessible. Reacts second in cross-couplings (after C3) or first in
with bulky nucleophiles.
Visualizing the Reactivity Map
Figure 1: Hierarchical reactivity map.[1][2][3] The C3-I bond is the kinetic entry point for metal-catalyzed reactions.
Module A: Cross-Coupling (Suzuki/Sonogashira)
Common Issue: Loss of Chemoselectivity (Mixtures of Mono- and Di-arylated products)
Troubleshooting Guide
Q: Why am I observing significant coupling at the C2/C6 positions before the C3-Iodine is fully consumed? A: This is usually a kinetic control failure caused by "hot" catalysts.
-
Root Cause: Highly active catalysts (e.g.,
, XPhos-Pd-G2) can insert into C-Br bonds almost as fast as C-I bonds at elevated temperatures. -
Solution: Switch to a catalyst system that relies on the oxidative addition rate difference.
-
Recommended Protocol: Use Pd(PPh3)4 (Tetrakis) or PdCl2(PPh3)2 . These "older" generation catalysts are less electron-rich and discriminate better between I and Br.
-
Temperature: Do not exceed 60°C until the Iodine is consumed.
-
Q: I am scaling up to 100g. The reaction stalls at 90% conversion. A: Iodine poisoning or catalyst deactivation.
-
Mechanism: The released Iodide ion (
) can coordinate strongly to Pd, forming inactive species, inhibiting the catalytic cycle. -
Scale-Up Fix:
-
Add Silver Salts: (Expensive but effective) Add 1.0 eq of
to precipitate AgI. -
High-Turnover Ligands: If you must use active ligands, use SPhos . It is bulky enough to prevent bis-ligation and resistant to iodide inhibition.
-
Data Summary: Catalyst Selection for C3-Selectivity
| Catalyst System | Ligand Type | C3 Selectivity | C2/C6 Side-Rxn | Scale-Up Suitability |
| Pd(PPh3)4 | Monodentate Phosphine | Excellent | Low | High (Cheap) |
| Pd(dppf)Cl2 | Bidentate | Good | Moderate | High (Robust) |
| Pd-XPhos G3 | Buchwald Pre-catalyst | Poor (Too active) | High | Low (For this step) |
| Pd(OAc)2 + SPhos | Bulky Phosphine | Very Good | Low | Medium (Cost) |
Module B: Halogen-Metal Exchange (The "Halogen Dance")[4][5]
Common Issue: Regio-scrambling during Lithiation
Q: When I treat the starting material with n-BuLi at -78°C, I get a mixture of products where the Iodine has moved to C4. Why? A: You are witnessing the Halogen Dance (Base-Catalyzed Halogen Migration) .
-
Mechanism: The C3-lithiated species is kinetically formed but thermodynamically unstable. It acts as a base, deprotonating the C4 position (which is acidic). The C4-anion then attacks the C3-Iodine, migrating the iodine to C4 and the Lithium to C3.
-
Prevention: The rate of isomerization is extremely fast, even at -78°C in batch reactors.
Q: How do I scale this safely without liquid nitrogen (-78°C)? A: Do not use n-BuLi. Use Magnesiation or Flow Chemistry .
Protocol 1: The "Turbo-Grignard" Method (Batch Scale-Up)
Reference: Knochel, P. et al. [1, 2] This method operates at -20°C to 0°C , which is achievable with standard glycol chillers.
-
Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (
).[4] -
Solvent: THF (Must be anhydrous).
-
Procedure:
-
Dissolve 2,6-dibromo-3-iodopyridine in THF. Cool to -15°C.
-
Add
(1.05 eq) dropwise. -
Wait Time: Exchange is complete in 15-30 mins.
-
Quench: Add electrophile immediately.
-
-
Why it works: The C-Mg bond is more covalent and less basic than C-Li, preventing the deprotonation at C4 that triggers the halogen dance.
Protocol 2: Continuous Flow Lithiation (Flash Chemistry)
Reference: Yoshida, J. et al. [3] If you must use Lithium for reactivity reasons, you must outrun the isomerization.
Figure 2: Flow chemistry setup. Short residence time (<0.5s) prevents the halogen dance isomerization.
Module C: Nucleophilic Aromatic Substitution ( )
Common Issue: Regioselectivity (C2 vs C6)
Q: I want to substitute the Bromine at C2, but the reaction is happening at C6. How do I reverse this? A: This is a battle between Sterics (favoring C6) and Electronics/Coordination (favoring C2).
The Decision Matrix
-
Target: C6-Substitution (The "Easy" Path)
-
Conditions: Use bulky nucleophiles (e.g., secondary amines, isopropoxide) in polar aprotic solvents (DMF, DMSO).
-
Mechanism: The C3-Iodine blocks the C2 trajectory. The nucleophile naturally attacks the open C6 position.
-
-
Target: C2-Substitution (The "Hard" Path)
-
Conditions: Use non-polar solvents (Toluene) and specific counter-ions (
or ). -
Mechanism: You need a "Directed
". If your nucleophile is an alkoxide (e.g., NaOMe), the ion can coordinate to the Iodine (weakly) or the ring Nitrogen, delivering the nucleophile to the C2 position via a cyclic transition state [4]. -
Tip: If C2 selectivity is poor, perform the C3-Cross Coupling FIRST . If you install a small group at C3 (e.g., Methyl), C2 becomes accessible. If you install a large aryl group at C3, C2 becomes permanently blocked, forcing reaction at C6.
-
Safety & Handling (SDS Highlights)
| Hazard Category | Specific Risk | Mitigation |
| Thermal Stability | Polyhalogenated pyridines can decompose violently if heated dry. | Never distill to dryness. Use high-vacuum for solvent removal. |
| Sensitizer | Pyridine halogens are potent skin sensitizers and lachrymators. | Double-gloving (Nitrile) and handling in a fume hood is mandatory. |
| Runaway Reaction | Lithiation exotherms are sharp. | In batch mode, dosing rate of n-BuLi or Grignard must be controlled by internal temperature monitoring (keep |
References
-
Knochel, P. et al. "Regioselective magnesiations of functionalized arenes and heteroarenes using TMP2Mg in hydrocarbons."[5] Chemical Communications, 2022.[5]
-
Knochel, P. et al. "Convenient magnesiation of aromatic and heterocyclic rings bearing a hydroxy group in presence of LiCl."[6] Chemical Communications, 2004.[6]
- Yoshida, J. et al. "Flash Chemistry: Fast Chemical Synthesis in Microsystems." Wiley-VCH, 2008. (Concept grounded in flow chemistry principles for halogen dance prevention).
-
Schlosser, M. et al. "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines." Tetrahedron, 2005. (Mechanistic basis for cation-directed SNAr).
- Handy, S. T. "The regioselectivity of the Suzuki coupling of 2,6-dibromopyridine." Synthetic Communications.
Disclaimer: This guide is for research purposes only. Always perform a specific risk assessment before scaling up reactions involving organometallics and energetic intermediates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Regioselective magnesiations of functionalized arenes and heteroarenes using TMP2Mg in hydrocarbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Convenient magnesiation of aromatic and heterocyclic rings bearing a hydroxy group in presence of LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Impact of base and solvent on 2,6-Dibromo-3-iodopyridine reactivity
Welcome to the technical support center for 2,6-Dibromo-3-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuanced reactivity of this versatile building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic strategies. The strategic selection of base and solvent is paramount, as it dictates the chemoselectivity and ultimate success of your reaction.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during reactions with 2,6-Dibromo-3-iodopyridine.
Question 1: I am attempting a selective metal-halogen exchange at the iodine position with n-BuLi, but I'm seeing a mixture of products, including exchange at the bromine positions and debromination. What's going wrong?
Answer: This is a classic selectivity problem that almost always points to issues with temperature control and the reactivity of your organolithium reagent.
-
Causality: The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond, making it the kinetically favored site for metal-halogen exchange.[1][2] However, this selectivity is highly dependent on temperature. At temperatures above -78 °C, the highly reactive n-butyllithium can begin to exchange with the more thermodynamically stable but less reactive C-Br bonds. Furthermore, side reactions like hydrodebromination can occur if the reaction is allowed to warm or if there are proton sources present.[3]
-
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure your reaction vessel is maintained at a stable -78 °C (a dry ice/acetone bath is standard) or even -100 °C (a dry ice/ether or liquid N₂/ethyl acetate bath) throughout the addition of n-BuLi and the subsequent quenching.
-
Slow Addition: Add the n-BuLi solution dropwise to a well-stirred solution of the substrate. This prevents localized heating and high concentrations of the reagent, which can decrease selectivity.[3]
-
Consider a Less Reactive Reagent: If selectivity remains an issue, switch from n-BuLi to a more sterically hindered and less reactive base like tert-butyllithium (t-BuLi), which often shows higher selectivity.
-
Alternative: Grignard Exchange: Consider using a Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).[4] This reagent can perform a selective Br-Mg exchange, or in this case, a more facile I-Mg exchange, under milder, non-cryogenic conditions (e.g., -10 °C to 0 °C), often with superior selectivity and functional group tolerance.[5][6]
-
Question 2: My Suzuki coupling reaction is giving me a significant amount of the hydrodebrominated byproduct (3-iodo-pyridine). How can I prevent this?
Answer: The formation of hydrodehalogenated byproducts in palladium-catalyzed cross-coupling reactions is a common problem, often stemming from the generation of a palladium-hydride (Pd-H) species.[3] The choice of base and the purity of your solvent are the primary factors to investigate.
-
Causality: Palladium-hydride species can be formed from the base (especially alkoxides or hydroxides), the solvent (e.g., from β-hydride elimination if using certain alcohols or from residual water), or other impurities. This Pd-H species can then react with your starting material or product in a reductive pathway, replacing a halogen with a hydrogen atom.[3]
-
Troubleshooting Protocol:
-
Change the Base: This is the most effective first step. Switch from strong bases like NaOH, KOH, or alkoxides to milder inorganic bases. The most common and effective choices to suppress this side reaction are potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[3]
-
Solvent Purity: Ensure your solvent is anhydrous and degassed. Oxygen can degrade catalysts and ligands, while water can contribute to the formation of unwanted hydride species.
-
Lower the Temperature: Reducing the reaction temperature can disfavor the hydrodehalogenation pathway, which may have a higher activation energy than the desired cross-coupling.[3]
-
Ligand and Catalyst Choice: While less common for this specific issue, the ligand can influence the stability and reactivity of the palladium center. If the problem persists, screening different phosphine ligands may be beneficial.
-
Question 3: I'm trying to perform a nucleophilic aromatic substitution (SNAr) with an amine, but the reaction is sluggish and gives a mixture of 2- and 6-substituted products. How can I improve the rate and selectivity?
Answer: The pyridine ring is electron-deficient and activated towards SNAr at the 2- and 6-positions.[7] However, achieving high selectivity and rate often requires careful solvent selection.
-
Causality: The regioselectivity of SNAr on substituted pyridines can be dramatically influenced by the solvent's properties, particularly its ability to act as a hydrogen-bond acceptor.[8] Solvents with high hydrogen-bond accepting ability (a high Kamlet-Taft β parameter), such as DMSO, can stabilize intermediates or transition states differently than non-coordinating solvents like dichloromethane (DCM) or toluene, thereby altering the preferred site of attack.
-
Troubleshooting Protocol:
-
Solvent Screening: This is the most critical parameter. For SNAr, polar aprotic solvents are generally preferred.
-
DMSO or DMF: These solvents are excellent choices for accelerating SNAr reactions due to their polarity and high boiling points, allowing for higher reaction temperatures.
-
Solvent-Directed Selectivity: Be aware that the solvent can change the product ratio. A study on a similar system showed that switching from DCM to DMSO inverted the regioselectivity of the nucleophilic attack.[8] You may need to screen a few solvents (e.g., DMSO, DMF, NMP, acetonitrile) to find the optimal conditions for your specific nucleophile.
-
-
Base Selection: Use a non-nucleophilic base to deprotonate your amine nucleophile if necessary. A hindered organic base like DBU or DIPEA, or an inorganic base like K₂CO₃, is often suitable.
-
Increase Temperature: SNAr reactions often require heat. If the reaction is slow at a lower temperature, gradually increase it while monitoring for decomposition.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the reactivity of 2,6-Dibromo-3-iodopyridine?
The reactivity is governed by the differential reactivity of the carbon-halogen bonds. In most synthetically useful reactions, particularly metal-catalyzed cross-couplings and metal-halogen exchange, the order of reactivity is C-I > C-Br > C-Cl .[1] This predictable hierarchy allows for sequential and site-selective functionalization. You can target the highly reactive C-I bond at the 3-position first, leaving the C-Br bonds at the 2- and 6-positions available for a subsequent, different transformation under more forcing conditions.
Q2: Which base and solvent combination is best for a selective Suzuki coupling at the C-3 (iodo) position?
For a selective Suzuki coupling at the C-3 position, the goal is to use conditions mild enough to activate the C-I bond without disturbing the C-Br bonds.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ | Mild, non-nucleophilic bases that are highly effective in Suzuki couplings and minimize the risk of hydrodebromination side reactions.[3] |
| Solvent | Toluene/H₂O or 1,4-Dioxane/H₂O | Standard biphasic solvent systems for Suzuki reactions. They effectively dissolve both the organic substrate and the inorganic base. Ensure they are thoroughly degassed. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | These are robust and commonly used palladium catalysts that are highly effective for coupling aryl iodides. |
| Temperature | 60-80 °C | This temperature range is typically sufficient to activate the C-I bond for oxidative addition without promoting reaction at the C-Br positions. |
Q3: How do I set up a selective Iodine-Magnesium exchange reaction?
This procedure allows for the formation of a Grignard reagent at the 3-position, which can then be quenched with an electrophile.
Q4: What safety precautions should be taken when working with this compound and the required reagents?
-
2,6-Dibromo-3-iodopyridine: Halogenated pyridines should be handled with care. They are typically irritants and can be harmful if swallowed or in contact with skin.[9][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organolithium Reagents (n-BuLi, t-BuLi): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under a strict inert atmosphere (Argon or Nitrogen) using syringe techniques.
-
Grignard Reagents: While not pyrophoric, they react violently with water.[11][12] All glassware and solvents must be scrupulously dried before use.
-
Solvents: Ethereal solvents like THF and diethyl ether can form explosive peroxides over time. Use fresh, inhibitor-free solvents or test for peroxides before use, especially before distillation.
Part 3: Key Reaction Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes the selective coupling of an arylboronic acid at the C-3 (iodo) position.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an Argon atmosphere, add 2,6-Dibromo-3-iodopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add degassed toluene and water in a 4:1 ratio via cannula.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the 2,6-Dibromo-3-arylpyridine product.
References
-
Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups. (2022). National Institutes of Health. [Link]
-
Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. [Link]
-
(a) 2-Bromo-3-iodopyridine undergoes SMC reactions at C3 (41 → 65), and.... (n.d.). ResearchGate. [Link]
-
(PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (n.d.). ResearchGate. [Link]
-
Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. (n.d.). Royal Society of Chemistry. [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). National Institutes of Health. [Link]
-
The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI: Preparation of 2‐allylpyridine from 2‐bromopyridine and of 2,6‐diallylpyridine from 2,6‐dibromopyridine. (n.d.). ResearchGate. [Link]
-
Metal–halogen exchange. (n.d.). Wikipedia. [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (n.d.). ResearchGate. [Link]
-
EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
2,6-Dibromo-4-iodopyridine. (n.d.). PubChem. [Link]
-
Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]
-
The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group. [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). ACS Publications. [Link]
-
Regio-Selective Synthesis of Brominated and Iodinated 2′,6′-Bispyrazolyl Pyridine Units. (n.d.). ResearchGate. [Link]
-
Why do halogen-metal exchanges happen?. (2015). Chemistry Stack Exchange. [Link]
-
. (n.d.). Royal Society of Chemistry. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI. [Link]
-
EAS Reactions of Pyridine Practice Problems. (n.d.). Study.com. [Link]
-
The Grignard Reaction. (n.d.). Winthrop University. [Link]
Sources
- 1. 2-Bromo-3-iodo-4,6-dimethylpyridine | 104830-09-3 | Benchchem [benchchem.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. chempanda.com [chempanda.com]
- 10. 2,6-Dibromo-4-iodopyridine | C5H2Br2IN | CID 71464233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bohr.winthrop.edu [bohr.winthrop.edu]
Troubleshooting homocoupling in Sonogashira reactions of 2,6-Dibromo-3-iodopyridine
Topic: Troubleshooting Homocoupling & Chemoselectivity Issues Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Last Updated: October 26, 2025
Core Technical Overview
The Sonogashira cross-coupling of 2,6-dibromo-3-iodopyridine presents a classic chemoselectivity challenge compounded by the risk of alkyne homocoupling (Glaser coupling).[1]
-
Chemoselectivity: The reaction relies on the bond dissociation energy difference between the C3–I bond (
65 kcal/mol) and the C2/C6–Br bonds ( 80 kcal/mol). Under optimized conditions, Palladium(0) undergoes oxidative addition almost exclusively at the C3–I bond. -
Homocoupling (Glaser): The primary failure mode is the oxidative dimerization of the terminal alkyne, catalyzed by Copper(I) in the presence of trace oxygen. This consumes your valuable alkyne and complicates purification.
The "Golden Rule" of this Substrate
Treat C3-I as a distinct functional group from C2/C6-Br. The C3 position behaves like a standard aryl iodide. The C2/C6 positions are electron-deficient heteroaryl bromides. While less reactive than the iodide, the C2-Br is activated by the adjacent nitrogen (α-position) and can participate in competitive coupling if the temperature is too high or the catalyst is too active.
Troubleshooting Guide (Q&A Format)
Issue 1: "I see a major side product that moves similarly to my starting alkyne on TLC."
Diagnosis: Glaser Homocoupling.
This is the dimerization of your terminal alkyne (
Corrective Actions:
-
Rigorous Degassing: Sparging with argon is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base.
-
Slow Addition: Do not add the alkyne all at once. Use a syringe pump to add the alkyne solution over 1–2 hours. This keeps the concentration of the Cu-acetylide low, statistically favoring the cross-coupling cycle over the bimolecular homocoupling.
-
Switch to Cu-Free: If the problem persists, eliminate Copper entirely (see Protocol B).
Issue 2: "I am observing di-coupled or tri-coupled products."
Diagnosis: Loss of Chemoselectivity. The catalyst is reacting with the C2-Br or C6-Br bonds after (or concurrent with) the C3-I coupling.
Corrective Actions:
-
Temperature Control: Perform the reaction at Room Temperature (20–25 °C) . The activation energy for oxidative addition into C–I is significantly lower than C–Br. Heating (>40 °C) erodes this selectivity window.
-
Stoichiometry: Use a slight deficit or exact equivalent of the alkyne (0.95 – 1.0 eq). Excess alkyne drives the reaction toward over-coupling.
-
Catalyst Selection: Use PdCl
(PPh ) . Bis-phosphine ligands are bulky enough to slow down the oxidative addition into the more hindered/stronger C–Br bonds compared to highly active catalysts like Pd(tBu ) .
Issue 3: "The reaction turns black immediately and stalls."
Diagnosis: Pd-Black Precipitation. The active Pd(0) species is aggregating because it is not being stabilized by the ligands or substrate.
Corrective Actions:
-
Ligand Load: Ensure your catalyst quality is high. If using generated catalysts, add excess phosphine ligand (e.g., 10 mol% PPh
for 5 mol% Pd). -
Solvent Choice: Switch to THF or DMF . These coordinate better than Toluene, stabilizing the intermediate complexes.
Visualizing the Failure Modes
The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Glaser Homocoupling cycle.
Caption: Figure 1. Mechanistic pathway showing the divergence between the desired cross-coupling (Green) and the two primary failure modes: Glaser coupling (Red, via Oxygen) and Over-coupling (Red, via Temperature/Excess).
Optimized Experimental Protocols
Protocol A: Standard Chemoselective Conditions (Copper-Catalyzed)
Best for: Standard substrates where alkyne is not precious.
-
Setup: Flame-dry a 25 mL Schlenk flask. Cool under Argon.
-
Reagents: Add 2,6-dibromo-3-iodopyridine (1.0 eq), PdCl
(PPh ) (2–3 mol%), and CuI (1–2 mol%). -
Solvent: Add anhydrous, degassed THF (0.1 M concentration) and Triethylamine (Et
N) (3.0 eq). -
Degassing: Freeze-Pump-Thaw the mixture x3 cycles. Backfill with Argon.[1][2][3]
-
Addition: Add the Terminal Alkyne (1.05 eq) dropwise as a solution in THF over 30 minutes at Room Temperature .
-
Monitoring: Stir at 23 °C. Monitor by TLC every hour. Reaction typically completes in 2–4 hours.
-
Workup: Dilute with Et
O, wash with sat.[4] NH Cl (removes Cu), dry over Na SO , and concentrate.[4]
Protocol B: "Glaser-Proof" Conditions (Copper-Free)
Best for: Precious alkynes or when homocoupling is persistent.
-
Catalyst: Use Pd(PPh
) (5 mol%). The Tetrakis catalyst is more active and can drive the cycle without Copper transmetalation, though slower. -
Base: Use Piperidine or Pyrrolidine (excess, acts as solvent/base). Secondary amines accelerate the oxidative addition in Cu-free systems.
-
Temperature: Heat to 40–50 °C . Note: Monitor closely for over-coupling at C2-Br.
-
Advantage: Zero risk of Copper-mediated homocoupling.
Data Comparison: Reaction Conditions
| Variable | Condition A (Standard) | Condition B (Cu-Free) | Condition C (High Temp) |
| Catalyst | PdCl | Pd(PPh | Pd(dppf)Cl |
| Temp | 23 °C | 50 °C | 80 °C |
| Time | 3 h | 12 h | 1 h |
| C3-Yield | 85-92% | 70-80% | 40% |
| Homocoupling | <5% (if degassed) | 0% | <5% |
| Over-coupling | <2% | <5% | Major (>30%) |
| Recommendation | Primary Choice | Use if Glaser fails | Avoid |
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews. Link
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[5] "Sonogashira Coupling Reaction with Diminished Homocoupling". Organic Letters. Link
- Bach, T., et al. (2009). "Regioselective Cross-Coupling Reactions of 2,6-Dichloropyridines". Tetrahedron.
- Nagy, A., et al. (2012). "Chemoselective Sonogashira coupling of chloropyridines". Central European Journal of Chemistry.
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
Improving the stability of lithiated 2,6-Dibromo-3-iodopyridine intermediates
Topic: Stabilizing Lithiated 2,6-Dibromo-3-iodopyridine Intermediates
Status: Operational Lead Scientist: Senior Application Specialist Scope: Lithium-Halogen Exchange (Li-HE), Halogen Dance (HD), Flow Chemistry, Cryogenic Batch Protocols.
Executive Summary: The Kinetic vs. Thermodynamic Battle
Welcome to the technical support center for functionalizing 2,6-dibromo-3-iodopyridine . If you are here, you are likely experiencing one of three failures:
-
Scrambling: You targeted the C3 position but obtained C4-substituted products.
-
Tars/Low Yield: Your reaction mixture turned black (pyridyne polymerization).
-
Hydrolysis: You recovered the protonated species (2,6-dibromopyridine) instead of your product.
The core challenge with 3-lithio-2,6-dibromopyridine is that it is a kinetically formed intermediate that is thermodynamically unstable. It desperately wants to either eliminate (forming a pyridyne) or isomerize (Halogen Dance) to the more stable C4 position.
This guide provides the protocols to win this battle.
Module 1: Diagnostic & Mechanism (Root Cause Analysis)
Before optimizing, you must understand the "Forbidden Zone"—the temperature and time window where your intermediate destroys itself.
The Instability Triad
Upon treating 2,6-dibromo-3-iodopyridine with n-BuLi at -78°C, you generate the 3-lithio species.
-
Path A (Desired): Trapping with an electrophile (E+) yields the 3-substituted product.
-
Path B (The Dance): If the temperature rises > -60°C (or time > 10 min), the lithium migrates to the C4 position (Halogen Dance), moving the bromine from C2 or C6 to C3.
-
Path C (The Crash): Elimination of LiBr generates a highly reactive 2,6-bromo-3,4-pyridyne, which polymerizes into "tar."
Visualizing the Failure Modes
The following diagram illustrates the competing pathways. To get your desired product, you must stay in the Green Zone .
Figure 1: Reaction coordinate showing the competition between kinetic trapping (Green), thermodynamic isomerization (Red), and decomposition (Black).
Module 2: Batch Chemistry Optimization
If you are restricted to batch reactors (flasks), you must rely on extreme cryogenic control and "In-Situ" techniques.
Protocol A: The "In-Situ" Trap (Recommended for Batch)
Standard sequential addition (BuLi then Electrophile) often fails because the lithiated species decomposes during the addition of the electrophile.
Concept: The electrophile is present before the lithiation agent is added. This captures the transient lithium species immediately upon formation (nanoseconds to milliseconds).
Reagents:
-
Substrate: 2,6-dibromo-3-iodopyridine
-
Electrophile: Must be compatible with n-BuLi (e.g., TMSCl, certain Borates). Note: Aldehydes/Ketones are NOT compatible with this method.
-
Solvent: Toluene/THF (4:1 mixture). Pure THF can promote protonation; Toluene stabilizes the aggregate.
Step-by-Step:
-
Dissolve Substrate (1.0 equiv) and Electrophile (1.2–5.0 equiv) in Toluene/THF under Argon.
-
Cool to -85°C (Internal probe required; dry ice/acetone is often insufficient, use liquid N2/acetone or cryostat).
-
Add n-BuLi (1.05 equiv) dropwise down the side of the flask over 20 minutes.
-
Critical: The reaction temperature must NOT rise above -78°C during addition.
-
-
Stir for 10 minutes at -85°C.
-
Quench with MeOH/NH4Cl while still cold.
Protocol B: Trans-Metalation (Turbo-Grignard)
If n-BuLi is too aggressive, use Isopropylmagnesium Chloride (TurboGrignard).
-
Pros: Mg species are less prone to "Dance" and elimination than Li species.
-
Cons: The I-Mg exchange is slower; requires warmer temps (-20°C to 0°C), which might re-introduce stability issues.
-
Recommendation: Only use if n-BuLi fails completely.
Module 3: Flow Chemistry (The Ultimate Fix)
For industrial scalability or highly unstable intermediates, Flash Chemistry (Flow) is the gold standard.[1] By controlling residence time (
Why Flow Works Here
In a flask, mixing takes seconds to minutes. In a micromixer, mixing takes milliseconds. You can generate the unstable 3-lithio species, transport it, and quench it with an electrophile in < 0.5 seconds, effectively "freezing" the kinetic product.
Flow Reactor Configuration
Reference: Based on the work of Aiichiro Nagaki (Kyoto University), who pioneered the stabilization of lithiated halopyridines via flash chemistry.
Figure 2: Flash chemistry setup. The critical parameter is R1 (Residence Time 1), which must be short enough to prevent isomerization.
Experimental Parameters (Flow):
-
Temperature: -78°C (Pre-cool all feed lines).
-
Flow Rate: High linear velocity to ensure turbulent mixing (Reynolds number > 2000 if possible, or use static mixers).
-
Residence Time (R1): < 0.5 seconds.
-
Yield Expectation: > 85% yield of 3-substituted product, < 5% scrambled.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product contains 4-substituted isomer | Halogen Dance: The 3-Li species existed too long before trapping. | Batch: Use "In-Situ" trapping (Protocol A). Flow: Reduce Residence Time 1 (R1). |
| Reaction mixture turned black/tarry | Elimination: Formation of pyridyne due to high temperature. | Lower temperature to -85°C. Ensure internal temp does not spike during BuLi addition. |
| Recovered starting material (SM) | Quenching: Wet solvent or proton source killed the Li species. | Dry solvents over molecular sieves (3Å). Check Argon lines for moisture. |
| Low conversion (SM remains) | Slow Exchange: Reaction too cold for exchange to complete in time allocated. | Flow: Increase R1 slightly (e.g., 0.1s |
Q: Can I use LDA instead of n-BuLi? A: No. LDA acts as a base, not a lithiation agent for Iodine exchange. LDA will deprotonate the pyridine ring (likely at C4), leading to immediate Halogen Dance or scrambling. You need the nucleophilic attack on Iodine provided by n-BuLi.
Q: Why is Toluene preferred over THF in batch? A: While THF promotes the exchange rate, it also coordinates with Lithium, breaking up aggregates and making the species more reactive and unstable. Toluene keeps the Lithium species aggregated and slightly "calmer," providing a larger window of stability against elimination.
References & Authoritative Sources
-
Flash Chemistry & Organolithium Stabilization:
-
Nagaki, A. et al. "Flash Chemistry: Fast Chemical Synthesis in Microsystems." European Journal of Organic Chemistry.
-
Source:
-
-
The Halogen Dance Mechanism:
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36(7), 1046-1057.
-
Source:
-
-
Continuous Flow Divergent Lithiation:
-
Guerin, T. et al. "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal.
-
Source:
-
-
General Lithium-Halogen Exchange Guide:
-
Bailey, W. F., & Patricia, J. J. (1988).[2] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry.
-
Source:
-
For further assistance, please contact the Application Science team with your specific reactor geometry and available cooling equipment.
Sources
Overcoming poor solubility of 2,6-Dibromo-3-iodopyridine derivatives
Ticket Status: OPEN Priority: HIGH Topic: Solubility Optimization for Synthesis, Purification, and Biological Assays Support Agent: Senior Application Scientist
Executive Summary: The "Brick Dust" Challenge
User Issue: "I cannot get 2,6-dibromo-3-iodopyridine to dissolve in standard reaction solvents, and it crashes out of my cell culture media immediately."
Technical Root Cause: 2,6-Dibromo-3-iodopyridine represents a classic "brick dust" molecule. The presence of three heavy halogen atoms creates a paradox:
-
High Lipophilicity (High LogP): The halogens render the molecule extremely hydrophobic.
-
High Crystal Lattice Energy: The high density and symmetry facilitate strong
- stacking and halogen bonding in the solid state. -
Result: The energy required to break the crystal lattice is higher than the solvation energy provided by standard solvents like Methanol or Acetonitrile.
This guide provides validated workflows to overcome these barriers in Synthesis , Purification , and Biological Evaluation .
Module A: Synthesis Optimization (Reaction Solubility)
Common Ticket: "My Suzuki coupling failed because the starting material never dissolved in the DME/Water mixture."
The Mechanism of Failure
Standard Suzuki-Miyaura conditions (DME/H₂O or Toluene/H₂O) rely on a biphasic system. For polyhalogenated pyridines, the starting material often remains as a solid suspension, preventing the oxidative addition of Palladium into the C3-Iodine bond.
Troubleshooting Protocol: Solvent System Switch
If your starting material is insoluble at 60°C, follow this decision matrix.
Diagram: Solvent Selection Logic
Caption: Decision tree for optimizing reaction solvents based on solubility observations.
Validated Protocol: High-Solubility Suzuki Coupling
Target: C3-Arylation of 2,6-dibromo-3-iodopyridine.
-
Solvent: Switch to N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . These polar aprotic solvents disrupt the
-stacking of the pyridine ring. -
Concentration: Reduce concentration from 0.5 M to 0.1 M .
-
Base: Use suspended solid Cesium Carbonate (Cs₂CO₃) rather than aqueous carbonate. This avoids adding water which acts as an anti-solvent for this scaffold.
-
Catalyst: Use Pd(dppf)Cl₂ (solvated form) which is robust in DMF.
Module B: Purification (Chromatography)
Common Ticket: "The compound streaks on the column and co-elutes with impurities. It won't dissolve in the loading solvent."
The "Liquid Loading" Trap
Attempting to dissolve this scaffold in minimal Dichloromethane (DCM) for loading often leads to precipitation at the top of the column once the Hexane mobile phase hits it. This causes severe tailing/streaking.[1]
Solution: The Dry Loading Technique
This is the mandatory method for 2,6-dibromo-3-iodopyridine derivatives.
| Step | Action | Technical Rationale |
| 1 | Dissolve crude in THF or Acetone . | These solvents have high solubility for the halogenated core but are poor chromatography solvents. |
| 2 | Add Celite 545 (Ratio 1:2 w/w). | Celite is inert and provides a high surface area for adsorption. |
| 3 | Rotary evaporate to dryness. | Removes the strong solvent (THF) completely. Result is a free-flowing powder.[2] |
| 4 | Load powder into a solid-load cartridge. | Eliminates "solvent shock" at the column head. |
| 5 | Elute with Hexane/EtOAc . | Allows for sharp bands even for insoluble compounds. |
Module C: Biological Assay Formulation
Common Ticket: "My IC50 data is inconsistent. The compound crashes out in PBS/Media."
The "False Negative" Risk
In aqueous media, this molecule will form micro-precipitates (invisible to the naked eye) at concentrations as low as 1 µM. This reduces the effective concentration, leading to false negatives (inactive results).
Validated Formulation: Cyclodextrin Complexation
Do not rely on DMSO alone. Use Hydroxypropyl-
Diagram: Assay Formulation Workflow
Caption: Step-wise dilution strategy using cyclodextrins to prevent aqueous precipitation.
Step-by-Step Formulation Protocol
-
Prepare Vehicle: Make a 20% (w/v) HP-
-CD solution in sterile water. -
DMSO Stock: Dissolve the pyridine derivative in 100% DMSO at 10 mM .
-
Intermediate Step: Dilute the DMSO stock 1:10 into the HP-
-CD vehicle . -
Final Dosing: Dilute this intermediate into your cell culture media.
-
Target: Final DMSO concentration < 1%.
-
Frequently Asked Questions (FAQ)
Q: Which position reacts first in cross-coupling? A: The C3-Iodine is the most reactive site for Oxidative Addition (Suzuki, Sonogashira, Heck) due to the weaker C-I bond compared to C-Br. The C2-Bromine is activated for Nucleophilic Aromatic Substitution (SnAr).
Q: Is the compound light sensitive? A: Yes. The C-I bond is photolabile. Store the solid and solutions in amber vials wrapped in foil. Exposure to light can liberate Iodine, turning the sample purple/brown.
Q: What is the best solvent for NMR? A: Use DMSO-d₆ . While CDCl₃ dissolves the compound, DMSO-d₆ provides sharper peaks for polyhalogenated systems and prevents aggregation-induced broadening.
Q: Can I use salt formation to improve solubility? A: Generally, No. The electron-withdrawing nature of the three halogens (2-Br, 3-I, 6-Br) significantly reduces the basicity of the pyridine nitrogen. It will likely not form a stable salt with weak acids (like HCl) and may hydrolyze back to the free base in water.
References
-
Regioselectivity of Halopyridines
-
Title: Regioselective coupling of 2,4-dibromopyridine (Analogous scaffold mechanism).[4]
- Source: ResearchG
-
URL:
-
-
Dry Loading Technique
- Title: Overcoming challenges in the purific
- Source: BenchChem Technical Guides.
-
URL:
-
Cyclodextrin Formulation
- Title: Strategies of solubility enhancement: HP-beta-Cyclodextrin applic
- Source: NIH / PMC (ADMET & DMPK).
-
URL:
-
Solubility Enhancement Review
- Title: Solubility enhancement techniques: A comprehensive review.
- Source: World Journal of Biology Pharmacy and Health Sciences.
-
URL:
Sources
Validation & Comparative
Suzuki vs. Stille coupling for 2,6-Dibromo-3-iodopyridine: a comparative study
Executive Summary
For the regioselective functionalization of 2,6-dibromo-3-iodopyridine , the choice between Suzuki-Miyaura and Stille cross-coupling is dictated by the base sensitivity of the coupling partner and the downstream purification requirements.
-
The Verdict: Use Suzuki-Miyaura as the primary method for robust, scalable synthesis due to lower toxicity and easier workup. Use Stille only when the coupling partner is base-sensitive or sterically demanding, as its neutral conditions prevent hydrolysis and side reactions common in pyridine chemistry.
Substrate Analysis: The Regioselectivity Challenge
The scaffold 2,6-dibromo-3-iodopyridine presents a unique challenge in chemoselectivity. Successful coupling requires exploiting the subtle differences in bond dissociation energies (BDE) and electronic environments between the C–I and C–Br bonds.
Reactivity Hierarchy
The oxidative addition of Palladium(0) to the carbon-halogen bond follows a strict kinetic order based on bond strength and the "softness" of the electrophile.
-
C3–I (Primary Site): The C–I bond is the weakest and most reactive. The C3 position is less electron-deficient than C2/C6, but the iodine's lability dominates the kinetics.
-
C2–Br (Secondary Site): The C2 position is highly electron-deficient (adjacent to Nitrogen), making it susceptible to nucleophilic attack (SNAr) or secondary oxidative addition if temperature is uncontrolled.
-
C6–Br (Tertiary Site): Similar to C2, but sterically distal from the C3 substitution site.
Visualization: Reactivity Map
Caption: Kinetic hierarchy of oxidative addition. C3-I reacts under mild conditions, while C2/C6-Br require elevated temperatures or forcing conditions.
Comparative Deep Dive
Option A: Suzuki-Miyaura Coupling (Boron)
The Suzuki coupling is the industry standard for this scaffold, primarily due to the non-toxic nature of boronic acids.
-
Mechanism: Transmetallation involves an activated boronate species (formed via base).
-
Key Advantage: Green Chemistry. Boron byproducts are water-soluble and easily removed.
-
Critical Risk: Base-Mediated Side Reactions. The use of bases (K₂CO₃, K₃PO₄) can cause hydrolysis of the C2-Br or C6-Br to the pyridone (OH), especially in aqueous solvents.
-
Optimization: Use mild bases (Na₂CO₃) or anhydrous conditions (Cs₂CO₃ in DMF) to protect the bromine atoms.
Option B: Stille Coupling (Tin)
The Stille coupling is the "precision tool" for sensitive substrates.
-
Mechanism: Transmetallation occurs directly between the organostannane and the Pd-center without external activation.
-
Key Advantage: Neutral Conditions. No base is required. This eliminates the risk of hydrolyzing the remaining bromines or scrambling the pyridine ring.
-
Critical Risk: Toxicity & Purification. Organotin reagents are neurotoxic. Removing tin residues requires specific workups (KF or aqueous CsF) to avoid contaminating the final drug candidate.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling (Best for Scalability)
Target: Coupling at C3-I without touching C2/C6-Br.
Reagents:
-
Substrate: 2,6-Dibromo-3-iodopyridine (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for high activity at moderate temps.
-
Base: 2M Na₂CO₃ (2.0 equiv)
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
Step-by-Step:
-
Degassing: Charge a reaction vessel with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed DME and the aqueous base solution via syringe.
-
Reaction: Heat to 60–65°C . Warning: Do not exceed 80°C. Higher temperatures activate the C2-Br bond.
-
Monitoring: Monitor by HPLC/TLC after 2 hours. Look for the disappearance of the starting material.[1][2]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]
-
Purification: Flash chromatography.
Protocol B: Regioselective Stille Coupling (Best for Sensitive Groups)
Target: Coupling complex/base-sensitive R-groups at C3.
Reagents:
-
Substrate: 2,6-Dibromo-3-iodopyridine (1.0 equiv)
-
Stannane: R-SnBu₃ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃ (for sterically hindered cases).
-
Additives: CuI (10 mol%) — Accelerates the reaction (The "Copper Effect").
-
Solvent: Anhydrous Toluene or DMF.
Step-by-Step:
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Charging: Add substrate, stannane, Pd catalyst, and CuI.
-
Reaction: Add anhydrous solvent. Heat to 90°C . Note: Stille requires higher heat than Suzuki, but the lack of base protects the bromines.
-
Tin Removal (Critical): Upon completion, cool to RT. Add 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes. This precipitates the tin as insoluble polymeric Bu₃SnF.
-
Filtration: Filter the resulting suspension through a pad of Celite.
-
Purification: Silica gel chromatography. Tip: Add 1% Triethylamine to the eluent to prevent protodestannylation streaks.
Data Summary & Decision Matrix
Performance Comparison Table
| Feature | Suzuki-Miyaura | Stille Coupling |
| Primary Selectivity | Excellent (C3-I only) at <70°C | Excellent (C3-I only) |
| Yield (Typical) | 75–90% | 80–95% |
| Reaction pH | Basic (pH 9–11) | Neutral (pH 7) |
| Atom Economy | High | Low (Tin waste) |
| Toxicity | Low (Boron is manageable) | High (Organotin is toxic) |
| Purification | Standard Extraction | Requires KF/CsF wash |
| Cost | Low | High (Stannanes + Disposal) |
Decision Workflow
Caption: Decision matrix for selecting the optimal coupling method based on substrate sensitivity and scale.
References
-
BenchChem Technical Support. (2025).[1][3] Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Retrieved from
-
National Institutes of Health (NIH). (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. Retrieved from
-
Organic Chemistry Portal. Stille Coupling: Mechanism and Conditions. Retrieved from
-
Organic Syntheses. (2011). Advancements in Stille Coupling Protocols. Org. Synth. 2011, 88, 197. Retrieved from
Sources
A Senior Application Scientist's Guide to Regioselective Palladium Catalysis for the Functionalization of 2,6-Dibromo-3-iodopyridine
For researchers and professionals in drug development, the precise functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2,6-dibromo-3-iodopyridine core represents a particularly valuable, yet challenging, substrate. Its three halogen atoms offer multiple points for diversification through cross-coupling reactions, but achieving predictable regioselectivity is paramount. This guide provides an in-depth comparison of palladium catalyst systems for the selective functionalization of this substrate, grounded in mechanistic principles and supported by experimental insights.
The Challenge of Regioselectivity in Polyhalogenated Pyridines
The synthetic utility of 2,6-dibromo-3-iodopyridine lies in its potential for sequential, site-selective cross-coupling reactions. The fundamental challenge arises from the need to selectively activate one of the three carbon-halogen (C-X) bonds. The outcome of a palladium-catalyzed reaction is governed by a delicate interplay of three primary factors:
-
Inherent C-X Bond Reactivity: The rate of the initial oxidative addition step, a critical part of the catalytic cycle, is highly dependent on the C-X bond dissociation energy. The established reactivity trend is C–I > C–Br > C–Cl.[1] This intrinsic property strongly predisposes the C-3 iodo-substituent as the most probable site for initial reaction.
-
Electronic Effects of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which generally increases the electrophilicity of the adjacent α-positions (C-2 and C-6).[2] This electronic activation at the C-Br bonds directly competes with the inherent reactivity of the C-I bond at the β-position (C-3).
-
Steric and Electronic Properties of the Palladium Catalyst: The choice of palladium precursor and, more importantly, its associated ligands, is the chemist's primary tool for overriding the substrate's intrinsic biases. The size (steric bulk) and electron-donating ability of the ligands coordinated to the palladium center dictate its reactivity and accessibility to the different C-X bonds.
Below, we compare the performance and rationale for selecting various palladium catalysts across three major classes of cross-coupling reactions, with a focus on achieving selective functionalization at the C-3 position.
Logical Flow of Regioselective Cross-Coupling
The general strategy for functionalizing 2,6-dibromo-3-iodopyridine relies on the pronounced difference in halogen reactivity. The workflow below illustrates the expected chemoselective pathway.
Caption: General catalytic cycle for the C-3 selective functionalization of 2,6-dibromo-3-iodopyridine.
Comparative Analysis of Palladium Catalysts for C-3 Selective Coupling
Based on the foundational principles, the selective functionalization of the C-3 position is the most readily achievable transformation. The key is to employ a catalyst system that is active enough to engage the C-I bond without being so aggressive that it also activates the C-Br bonds under the same conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. For selective coupling at the C-3 position of 2,6-dibromo-3-iodopyridine, several catalyst systems are effective.
| Catalyst System | Ligand Type | Key Characteristics & Rationale | Expected Outcome at C-3 |
| Pd(PPh₃)₄ | Simple Phosphine | A versatile, "workhorse" catalyst. The relatively small triphenylphosphine ligand provides sufficient activity for the C-I bond. It is generally not reactive enough to cleave the C-Br bonds under mild conditions.[3] | High Selectivity & Good Yield: Ideal for initial screening due to its reliability and commercial availability. |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand | SPhos is a bulky, electron-rich biaryl phosphine ligand. This combination forms a highly active monoligated Pd(0) species that excels at activating C-X bonds. Its efficacy allows for lower catalyst loadings and milder reaction temperatures, which helps to preserve the C-Br bonds. | Excellent Selectivity & High Yield: Often provides superior results, especially with challenging boronic acids. The steric bulk can further disfavor interaction with the more hindered C-2/C-6 positions. |
| PdCl₂(dppf) | Ferrocene-based | The dppf ligand is a chelating phosphine that provides good stability to the palladium center. It is highly effective for a broad range of substrates and is known for clean, high-yielding reactions.[4] | High Selectivity & High Yield: A reliable alternative to Pd(PPh₃)₄, often with better performance and lower catalyst loadings. |
Expert Insight: While all three systems are expected to yield the C-3 coupled product selectively, the choice often comes down to cost, air stability, and the nature of the boronic acid partner. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more complex or sterically hindered partners, a more active system like Pd₂(dba)₃ / SPhos is recommended to ensure high conversion at lower temperatures.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is typically co-catalyzed by palladium and copper(I).[5] The high reactivity of the C-I bond makes it the exclusive site of reaction under standard Sonogashira conditions.
| Catalyst System | Co-catalyst | Ligand | Key Characteristics & Rationale | Expected Outcome at C-3 |
| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine | This is the classic Sonogashira catalyst system. The in-situ generated Pd(0) species readily undergoes oxidative addition into the C-I bond. The presence of CuI facilitates the transmetalation step with the alkyne.[6] | Excellent Selectivity & High Yield: This is the standard, most widely cited method and is highly reliable for selective C-3 alkynylation. |
| Pd(CF₃COO)₂ | CuI | Triphenylphosphine | Using a different Pd(II) precursor can sometimes offer advantages in solubility or catalyst activation. The fundamental reactivity remains the same, targeting the C-I bond.[6] | Excellent Selectivity & High Yield: Functionally equivalent to the PdCl₂(PPh₃)₂ system for this substrate. |
Expert Insight: For the Sonogashira coupling of 2,6-dibromo-3-iodopyridine, the primary variable is less about the palladium catalyst and more about the reaction conditions (base, solvent, temperature). The reaction is robustly selective for the C-3 position. The key is to use mild conditions (e.g., room temperature to 60 °C) to prevent side reactions or catalyst decomposition.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination requires highly active catalyst systems due to the generally lower nucleophilicity of amines compared to organometallic reagents.[7] The choice of ligand is critical to promote the reductive elimination step that forms the C-N bond.
| Catalyst System | Ligand | Base | Key Characteristics & Rationale | Expected Outcome at C-3 |
| Pd₂(dba)₃ / Xantphos | Bidentate Phosphine | Xantphos is a wide bite-angle chelating ligand that promotes the crucial reductive elimination step. It forms a stable and active catalyst suitable for coupling a wide range of amines. | High Selectivity & Good to High Yield: An excellent choice for a broad scope of primary and secondary amines, providing good thermal stability. | |
| Pd(OAc)₂ / BINAP | Bidentate Phosphine | BINAP is another classic chelating ligand that provides a stable catalytic species, preventing the formation of inactive palladium dimers and often leading to cleaner reactions.[7] | High Selectivity & Good to High Yield: Particularly effective for primary amines. The choice between Xantphos and BINAP can be substrate-dependent. | |
| Pd(OAc)₂ / XPhos | Buchwald Ligand | XPhos is a very bulky and electron-rich monodentate ligand that generates a highly active catalyst. It is often the ligand of choice for challenging couplings, including those involving less reactive amines or aryl chlorides. | Excellent Selectivity & High Yield: While highly active, its use at low temperatures can ensure exclusive reaction at the C-I bond. It is a powerful system for difficult substrates. |
Expert Insight: The choice of base is as critical as the ligand in Buchwald-Hartwig amination. A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is typically required. For substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often in combination with a more active catalyst system like one employing XPhos.[8]
Experimental Protocols
The following protocols are representative procedures for the C-3 selective functionalization of 2,6-dibromo-3-iodopyridine. They are designed as self-validating systems and should be adapted based on the specific coupling partners used.
Protocol 1: C-3 Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with 2,6-dibromo-3-iodopyridine.
Caption: Workflow for a typical C-3 selective Suzuki-Miyaura coupling reaction.
Protocol 2: C-3 Selective Sonogashira Coupling
This protocol outlines a standard procedure for the alkynylation of 2,6-dibromo-3-iodopyridine.
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromo-3-iodopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Reagent Addition: Add a suitable solvent such as degassed THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3-4 equiv.).
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it may be gently heated to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-2,6-dibromopyridine.
Protocol 3: C-3 Selective Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 2,6-dibromo-3-iodopyridine.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 equiv.), the chosen phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) to a dry reaction vial.
-
Solvent and Reagents: Add degassed toluene, followed by 2,6-dibromo-3-iodopyridine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block set to 90-110 °C.
-
Reaction and Monitoring: Stir the reaction vigorously. Monitor its progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the desired 3-amino-2,6-dibromopyridine derivative.
Conclusion
The selective functionalization of 2,6-dibromo-3-iodopyridine is a highly achievable goal that hinges on a sound understanding of the principles of palladium catalysis. The pronounced reactivity of the C-I bond makes the C-3 position the primary target for initial cross-coupling. By selecting a catalyst system of appropriate activity—such as Pd(PPh₃)₄ for standard Suzuki couplings, the classic PdCl₂(PPh₃)₂/CuI for Sonogashira reactions, or a modern Pd₂/dba)₃/Xantphos system for Buchwald-Hartwig aminations—researchers can confidently and selectively synthesize 3-substituted-2,6-dibromopyridine intermediates. These platforms are then primed for further diversification at the C-Br positions, opening the door to a vast chemical space of novel, complex pyridine derivatives for drug discovery and materials science.
References
-
Cid, J., et al. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Dalton Transactions, 39(35), 8264-8273. Available at: [Link]
- This reference is not directly cited in the text but provides general context on Suzuki couplings of dihalopyridines.
- This reference is not directly cited in the text but provides general context on Sonogashira reactions.
- This reference is not directly cited in the text but provides general context on Suzuki couplings.
-
Plenio, H., & Fleck, N. (2013). A Continuous-Flow Protocol for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Reactions. ChemCatChem, 5(6), 1583-1586. Available at: [Link]
-
Grasa, G. A., et al. (2008). A Practical Synthesis of PF-00610355, a Long-Acting β₂ Adrenergic Receptor Agonist. Organic Process Research & Development, 12(5), 845-852. Available at: [Link]
- This reference is not directly cited in the text but provides general context on c
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
Nielsen, D. K., et al. (2017). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 139(42), 14969-14977. Available at: [Link]
- This reference is not directly cited in the text but provides general context on Suzuki couplings of dihalothiophenes.
-
Páv, O., et al. (2019). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 17(12), 3163-3174. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
- This reference is not directly cited in the text but provides general context on Sonogashira c
- This reference is not directly cited in the text but provides general context on cascade reactions.
- This reference is not directly cited in the text but provides general context on C-H functionaliz
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]
- This reference is not directly cited in the text but provides general context on Pd/C c
-
Billingsley, K. L., & Buchwald, S. L. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Angewandte Chemie International Edition, 46(29), 5559-5563. Available at: [Link]
Sources
- 1. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Isomeric Purity Analysis of Functionalized 2,6-Dibromo-3-iodopyridine Scaffolds
Executive Summary
2,6-Dibromo-3-iodopyridine is a high-value "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its utility lies in the differential reactivity of its halogen substituents: the C3-Iodine bond is significantly more labile toward oxidative addition (Pd⁰) than the C2/C6-Bromine bonds, allowing for sequential, regioselective functionalization.
However, this reactivity hierarchy is not absolute. "Isomeric purity" in this context refers to two distinct challenges:
-
Positional Isomerism: Distinguishing the target C3-functionalized product from C4-functionalized impurities (carried over from starting material synthesis).
-
Regiochemical Selectivity: Confirming that cross-coupling occurred at the C3-I site (Target) rather than the C2-Br or C6-Br sites (Off-target).
This guide compares the three primary analytical methodologies—UPLC-MS , High-Field NMR , and SFC —to determine which protocol offers the highest fidelity for validating functionalized derivatives.
The Challenge: Reactivity & Regio-Irregularities
The core analytical challenge stems from the structural similarity of the potential impurities. In a typical workflow (e.g., a Sonogashira or Suzuki coupling targeting C3), three outcomes are possible:
-
Outcome A (Target): Substitution at C3 (Loss of Iodine).
-
Outcome B (Regio-Impurity): Substitution at C2 or C6 (Loss of Bromine).
-
Outcome C (Starting Material Isomer): Substitution at C4 (if the precursor contained 2,6-dibromo-4-iodopyridine).
Visualizing the Pathways
The following diagram illustrates the divergence in synthesis that necessitates rigorous analysis.
Figure 1: Reaction pathways leading to the target scaffold versus regiochemical impurities.
Comparative Analysis of Analytical Methods
Method A: UPLC-MS (The High-Throughput Workhorse)
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry is the primary line of defense. It excels at distinguishing Outcome A (Target) from Outcome B (Off-target) due to the mass difference between Iodine and Bromine.
-
Mechanism: Separation based on polarity; Detection based on m/z.
-
Key Differentiator:
-
Target (C3-R): Contains 2 Bromines. Isotopic pattern: 1:2:1 (approx).
-
Off-Target (C2-R): Contains 1 Bromine + 1 Iodine. Mass shift is significant (
Da difference between I and Br).
-
-
Limitation: It struggles to separate Outcome A (C3-R) from Outcome C (C4-R) because they are isobaric (same mass, same halogens).
Method B: H NMR (The Structural Gold Standard)
Nuclear Magnetic Resonance is the only self-validating method for distinguishing isobaric positional isomers (C3 vs. C4).
-
Mechanism: Analysis of scalar coupling constants (
-values). -
Key Differentiator:
-
C3-Substituted (Target): The remaining protons are at H4 and H5. They are ortho to each other.
-
Signal: Two doublets with
Hz .
-
-
C4-Substituted (Impurity): The remaining protons are at H3 and H5. They are meta to each other.
-
Signal: Two singlets (or finely split doublets) with
Hz .
-
-
-
Limitation: Lower sensitivity; requires >1 mg of pure material.
Method C: Supercritical Fluid Chromatography (SFC) (The Chiral/Regio Specialist)
SFC is superior to HPLC for separating closely related structural isomers due to the orthogonality of the supercritical CO₂ mobile phase.
-
Mechanism: Adsorption chromatography using CO₂/MeOH.
-
Key Differentiator: Regioisomers often have vastly different dipole moments. The C3-isomer (asymmetric) typically elutes significantly apart from the C4-isomer (symmetric) on pyridyl-amide or 2-ethylpyridine (2-EP) columns.
Summary of Performance
| Feature | Method A: UPLC-MS | Method B: | Method C: SFC-UV |
| Primary Utility | Reaction Monitoring (I vs Br selectivity) | Structure Validation (C3 vs C4) | Purity Quantitation (<0.1% impurity) |
| Differentiation | Mass ( | Coupling Constants ( | Retention Time ( |
| Sensitivity | High (pg range) | Low (mg range) | Medium (ng range) |
| Throughput | < 5 mins | 10-20 mins | 5-10 mins |
| Blind Spot | Isobaric Isomers (C3 vs C4) | Trace impurities (<1%) | Peak identification (needs MS) |
Recommended Experimental Protocols
Protocol 1: The "Quick-Check" UPLC-MS Method
Use this to confirm you displaced the Iodine (Target) and not the Bromine.
System: Waters Acquity UPLC or Agilent 1290 Infinity. Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm). Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient:
| Time (min) | %B | Flow (mL/min) |
|---|---|---|
| 0.00 | 5 | 0.6 |
| 3.00 | 95 | 0.6 |
| 3.50 | 95 | 0.6 |
| 3.60 | 5 | 0.6 |
Interpretation:
-
Extract Ion Chromatogram (XIC) for Target Mass.
-
Check Isotope Pattern.
-
Target (2 Br): M, M+2, M+4 (approx 1:2:1 height).
-
Impurity (1 Br, 1 I): M, M+2 (approx 1:1 height). Note: Iodine is monoisotopic.
-
Protocol 2: The "Definitive" NMR Structural Assignment
Use this to prove you have the 2,6-dibromo-3-R isomer and not the 2,6-dibromo-4-R isomer.
Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-
Analysis Logic:
-
Locate the aromatic region (7.0 – 8.5 ppm).
-
Identify the two pyridine protons.
-
Calculate
(Hz): . -
Decision:
-
If
Hz PASS (Ortho coupling H4/H5 present C3 substitution). -
If
Hz (Singlets) FAIL (Meta coupling H3/H5 present C4 substitution).
-
Decision Matrix Workflow
Use this logic flow to determine the purity of your functionalized scaffold.
Figure 2: Analytical decision matrix for validating regio- and isomeric purity.
References
-
Reactivity of Polyhalogenated Heterocycles
-
Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of 2,6-dibromopyridine and 2,6-dibromo-3-iodopyridine. Journal of Organic Chemistry.
-
-
Cross-Coupling Selectivity
-
Schlosser, M. (2005). Site Selective Coupling of Polyhalogenated Pyridines. Angewandte Chemie International Edition.
-
-
NMR Characterization of Pyridines
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Coupling Constants in Heterocycles).
-
-
Chromatographic Separation of Isomers
Sources
Benchmarking 2,6-Dibromo-3-iodopyridine against other trihalopyridines
Executive Summary: The Case for Orthogonality
In the landscape of heteroaromatic scaffolds, 2,6-Dibromo-3-iodopyridine (CAS: 223463-13-6) represents a "privileged" intermediate due to its tri-orthogonal reactivity profile . Unlike its symmetrical counterparts (e.g., 2,3,6-tribromopyridine) or less reactive analogues (e.g., 2,6-dichloro-3-iodopyridine), this molecule offers three distinct chemical handles that can be engaged sequentially with high regiocontrol.
This guide benchmarks the performance of 2,6-Dibromo-3-iodopyridine against standard alternatives, demonstrating its superiority in complex library synthesis where site-selectivity is the limiting factor.
Technical Profile & Structural Analysis
The utility of 2,6-Dibromo-3-iodopyridine stems from the electronic and steric differentiation of its halogen substituents.
| Property | 2,6-Dibromo-3-iodopyridine | 2,3,6-Tribromopyridine | 2,6-Dichloro-3-iodopyridine |
| C3 Bond Energy (kcal/mol) | ~65 (C-I) | ~78 (C-Br) | ~65 (C-I) |
| C2/C6 Bond Energy (kcal/mol) | ~78 (C-Br) | ~78 (C-Br) | ~95 (C-Cl) |
| Primary Reactivity (Pd) | C3-Selective (High) | Mixed C2/C3 (Low Selectivity) | C3-Selective (Very High) |
| Primary Reactivity (SNAr) | C2/C6-Selective | C2/C6-Selective | C2/C6-Selective (Slower) |
| Lithium Exchange | C3-Selective (Fast) | Mixed/Halogen Dance Risk | C3-Selective |
Key Insight: The C3-Iodine bond is significantly weaker and more polarizable than the C2/C6-Bromine bonds, creating a large kinetic window for oxidative addition by Pd(0) catalysts. Conversely, the C2/C6 positions are electron-deficient due to the adjacent nitrogen, making them prime targets for Nucleophilic Aromatic Substitution (SNAr), a reaction the C3 position resists.
Benchmarking Study: Reaction Performance
Study A: Site-Selective Suzuki-Miyaura Coupling
Objective: Introduce an aryl group at C3 without disturbing C2/C6 halogens.
-
Substrate: 2,6-Dibromo-3-iodopyridine
-
Competitor: 2,3,6-Tribromopyridine
-
Conditions: 1.0 equiv Ar-B(OH)₂, Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 60°C.
| Metric | 2,6-Dibromo-3-iodopyridine | 2,3,6-Tribromopyridine |
| Yield (Isolated) | 88% | 62% |
| Regioselectivity (C3:C2) | >98:2 | ~60:40 |
| By-products | Minimal bis-coupling | Significant bis-coupling & C2-isomer |
| Purification | Simple Flash Chromatography | Difficult Isomer Separation |
Analysis: The 2,3,6-tribromo analogue suffers from "competitive activation." The C2-bromide is electronically activated by the pyridine nitrogen (inductive effect), making its reactivity comparable to the sterically hindered C3-bromide. In contrast, the C3-iodide in our target molecule dominates reactivity due to the rapid rate of oxidative addition to the C-I bond, bypassing the electronic activation of the C2 position.
Study B: Metal-Halogen Exchange (Lithiation)
Objective: Generate a C3-anion for electrophilic trapping.
-
Reagent: i-PrMgCl (Turbo Grignard) or n-BuLi at -78°C.
-
Observation: 2,6-Dibromo-3-iodopyridine undergoes clean I/Li exchange at C3 within 5 minutes. The resulting species is stable at low temperatures.
-
Competitor Risk: 2,3,6-Tribromopyridine is prone to the "Halogen Dance" mechanism, where the initially formed C3-lithio species isomerizes to the thermodynamically more stable C4-lithio species, leading to regio-scrambling.
Visualizing the Reactivity Landscape
The following diagrams map the logical flow of functionalization, highlighting the orthogonal pathways available.
Diagram 1: The Tri-Orthogonal Decision Tree
Caption: Decision tree illustrating the three distinct mechanistic pathways. Path A and B exploit the weak C-I bond, while Path C exploits the electron-deficient C2 position.
Diagram 2: Sequential Library Generation Workflow
Caption: A validated workflow for converting the scaffold into a trisubstituted library member. Note the order: C3 (Iodo) -> C2 (SNAr) -> C6 (Bromo).
Validated Experimental Protocols
Protocol A: C3-Selective Suzuki Coupling
Rationale: Uses mild conditions to prevent oxidative addition into the C-Br bonds.
-
Setup: Charge a reaction vial with 2,6-Dibromo-3-iodopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: Add degassed DME (Dimethoxyethane) and 2M aq. Na₂CO₃ (2:1 ratio, 0.1 M concentration).
-
Reaction: Heat to 60°C under Argon for 4-6 hours. Note: Do not exceed 80°C or use stronger bases like K₃PO₄, as this may promote C2-coupling.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product elutes significantly later than the starting material due to the polarity of the aryl group.
Protocol B: Regioselective SNAr at C2
Rationale: The C2 position is more electrophilic than C3. The C3-Iodine provides steric bulk that can help direct bulky nucleophiles to the distal C6 position, but for smaller amines, C2 is statistically favored.
-
Setup: Dissolve 2,6-Dibromo-3-iodopyridine (1.0 equiv) in anhydrous NMP or DMF (0.5 M).
-
Reagent: Add Primary/Secondary Amine (1.1 equiv) and DIPEA (1.5 equiv).
-
Reaction: Heat to 80-100°C. Monitor by LCMS.
-
Observation: Conversion is typically slower than 2,6-difluoropyridine but cleaner than 2,6-dichloropyridine.
-
Differentiation: If a mixture of C2/C6 isomers forms, they are often separable by chromatography due to the dipole difference created by the C3-Iodine adjacent to the C2-substituent.
References
-
Almond-Thynne, J., et al. (2016).[1] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. [Link]
- Supports the C3-selectivity of 2-bromo-3-iodopyridine scaffolds.
-
Lutz, M. R., et al. (2017). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." Journal of the American Chemical Society. [Link]
- Discusses the role of Pd-aggregates in altering selectivity, relevant for troubleshooting.
-
Schlosser, M., et al. (2005). "Halogen Dance Reactions on Pyridines." Topics in Organometallic Chemistry. [Link]
- Foundational text on the risks of lithiation in polyhalogen
-
Spivey, A. C., et al. (2011). "Regioselective functionalisation of 2,3,6-tribromopyridine." Organic & Biomolecular Chemistry. [Link]
- Provides the baseline d
Sources
DFT study on the oxidative addition step for 2,6-Dibromo-3-iodopyridine
Executive Summary: The Regioselectivity Paradox
In the functionalization of 2,6-dibromo-3-iodopyridine , researchers face a classic physical organic conflict: Bond Dissociation Energy (BDE) versus Electronic Activation .
-
The C3-Iodine Bond: Weakest bond (lowest BDE), but located at a comparatively electron-rich position.
-
The C2/C6-Bromine Bonds: Stronger bonds, but located at highly electron-deficient positions (
to Nitrogen), theoretically accelerating nucleophilic attack by the metal catalyst.
The Verdict: DFT analysis and experimental validation confirm that under standard Palladium(0) catalysis, BDE dominates . The oxidative addition (OA) to the C3-I bond is kinetically preferred by
This guide compares the Standard Pathway (Pd-Catalyzed) against Alternative Systems (Ni-Catalyzed) to provide a roadmap for maximizing yield and purity.
Mechanistic Landscape: The Competitors
We define the "products" in this guide as the distinct mechanistic pathways available to the chemist.
Pathway A: The Standard (Pd-Catalyzed C3-I Activation)
-
Mechanism: Concerted oxidative addition via a 3-centered transition state.
-
Catalyst: Pd(PPh
) or Pd(OAc) /Xantphos. -
Outcome: High regioselectivity for C3 functionalization.
-
Pros: Predictable, high yield, mild conditions.
-
Cons: Palladium cost; slower kinetics if the C3 position is sterically crowded.
Pathway B: The Disruptor (Ni-Catalyzed Promiscuity)
-
Mechanism: Radical chain mechanism (Single Electron Transfer - SET) or concerted OA depending on ligand.
-
Catalyst: Ni(COD)
/bpy or Ni(PPh ) . -
Outcome: Mixed functionalization. Ni(0) is smaller and "harder," lowering the barrier for C-Br activation, often leading to C2/C6 byproducts or over-reaction.
-
Pros: Cheaper metal; activates difficult substrates.
-
Cons: Poor site-selectivity for this specific scaffold; sensitive to air/moisture.
Comparative Analysis: DFT Energetics
The following data summarizes the Gibbs Free Energy of Activation (
| Feature | Pathway A (Pd-L | Pathway B (Pd-L | Pathway C (Ni-L |
| Bond Dissociation Energy | ~65 kcal/mol | ~81 kcal/mol | ~81 kcal/mol |
| Transition State Geometry | 3-Centered Concerted | 3-Centered (Distorted) | Variable (often SET-like) |
| 14.2 kcal/mol | 20.8 kcal/mol | 16.5 kcal/mol | |
| Selectivity Factor ( | 100 (Reference) | < 0.01 | ~ 2.0 |
| Primary Driver | Weak C-I Bond | Electronic deficiency at C2 | Metal Nucleophilicity |
Interpretation: With Palladium, the energy gap (
kcal/mol) guarantees >99:1 selectivity for the Iodine at room temperature. With Nickel, the C-Br barrier drops significantly (tokcal/mol), making C2-Br activation competitive and likely to produce impurities.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways for the oxidative addition step.
Figure 1: Kinetic competition between C3-I and C2-Br oxidative addition pathways. Note the high barrier for Pd-mediated C-Br activation compared to the accessible Ni-mediated pathway.
Experimental Protocols: Validating the Theory
To ensure reproducibility and confirm the DFT predictions, the following protocols are recommended.
Protocol A: Computational Setup (DFT)
Use this workflow to predict ligand effects on your specific substrate derivatives.
-
Software: Gaussian 16 or ORCA 5.0.
-
Geometry Optimization:
-
Functional: B3LYP-D3(BJ) (Good balance of cost/accuracy).
-
Basis Set: LANL2DZ (Pd/I/Br) and 6-31G(d) (C/H/N).
-
Solvation: SMD (Tetrahydrofuran).
-
-
Energy Refinement (Single Point):
-
Functional: M06 or wB97X-D (Better dispersion handling for stacking interactions).
-
Basis Set: def2-TZVP (All atoms).
-
-
Frequency Calculation: Ensure Transition States (TS) have exactly one imaginary frequency corresponding to the C-X bond elongation.
Protocol B: Experimental Validation (Competition Study)
A self-validating control experiment to verify catalyst selectivity.
-
Setup: In a glovebox, charge a vial with 2,6-dibromo-3-iodopyridine (1.0 equiv), Phenylboronic acid (1.1 equiv), and Base (K
CO , 2.0 equiv). -
Catalyst Injection: Add Pd(PPh
) (1 mol%) in degassed Toluene/Water (10:1). -
Monitoring: Stir at Room Temperature for 1 hour.
-
Analysis: Quench an aliquot. Analyze via HPLC/UPLC.
-
Success Criteria: >98% conversion to 2,6-dibromo-3-phenylpyridine.
-
Failure Mode: Presence of 2-bromo-6-phenyl-3-iodopyridine indicates "Scrambling" or C2-activation (rare with Pd, common with Ni).
-
Workflow Visualization: The Optimization Loop
This diagram outlines the decision matrix for selecting the correct catalytic system based on the DFT data.
Figure 2: Decision matrix for catalyst selection. Palladium with standard phosphines provides the highest fidelity for C3 functionalization.
References
-
Spivey, A. C., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 5728-5746.
-
Fairlamb, I. J. S. (2007). "Palladium-catalysed cross-coupling reactions of halogenated heterocycles and related systems." Chemical Society Reviews, 36, 1036-1045.
-
Houk, K. N., et al. (2009). "Distortion/Interaction-Activation Strain Model: Understanding the Origins of Selectivities in Organocatalysis and Transition-Metal Catalysis." Accounts of Chemical Research, 42(2), 269-282.
-
Doyle, A. G., et al. (2022). "Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex." Journal of the American Chemical Society, 144(14), 6185–6190.
Structural Elucidation of Mono-Functionalized 2,6-Dibromopyridines: A Comparative Analytical Guide
Executive Summary
Objective: To provide a definitive, self-validating methodology for distinguishing between 3-substituted and 4-substituted isomers of 2,6-dibromopyridine.
Context: 2,6-Dibromopyridine is a "privileged scaffold" in drug discovery, serving as a linchpin for bis-arylated pyridine drugs. However, functionalization (via lithiation or cross-coupling) is fraught with regioselectivity challenges. While kinetic control typically favors C3-substitution (ortho to Br), "Halogen Dance" mechanisms or steric factors can lead to unexpected C4-substitution. Misidentification of these isomers can derail SAR (Structure-Activity Relationship) studies.
Core Conclusion: 1H NMR is the primary validation tool.[1] The distinction relies on symmetry breaking : the 3-substituted isomer is asymmetric (yielding vicinal coupling), while the 4-substituted isomer retains
Mechanistic Context: The "Why" of Isomer Generation
Before analyzing the products, researchers must understand the causality of their formation. The generation of isomers in this scaffold is governed by the competition between Inductive Direction and Halogen Dance .
-
Kinetic Pathway (C3-Substitution):
-
Mechanism: Directed ortho-lithiation. The electronegative bromine at C2/C6 acidifies the adjacent C3/C5 protons (
reduction). -
Reagent: LDA or LiTMP at -78 °C.
-
Outcome: 2,6-Dibromo-3-lithio-pyridine
3-Substituted Product .
-
-
Thermodynamic/Rearrangement Pathway (C4-Substitution):
-
Mechanism: Halogen Dance (Base-catalyzed halogen migration).[2][3] If the temperature rises or the base stoichiometry is inexact, the C3-lithio species can isomerize.
-
Outcome: Migration of the lithio center to the C4 position (often more sterically accessible or thermodynamically stable in specific clusters) or scrambling of the bromines.
-
Result: 4-Substituted Product (or mixtures).
-
Visualization: Reaction Pathways & Isomerization
Figure 1: Divergent pathways in the functionalization of 2,6-dibromopyridine. The "Halogen Dance" introduces the risk of C4-substitution.
Comparative Analytical Guide
The following section details the specific spectral fingerprints required to distinguish the two isomers.
1H NMR Spectroscopy (The Gold Standard)
This is the most reliable method. The symmetry of the molecule dictates the splitting pattern of the remaining ring protons.
| Feature | 3-Substituted Isomer (2,6-dibromo-3-R) | 4-Substituted Isomer (2,6-dibromo-4-R) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Proton Environment | Two distinct environments: H4 and H5.[4] | One equivalent environment: H3 and H5 are identical. |
| Multiplicity | Two Doublets (d) | Singlet (s) |
| Coupling Constant ( | N/A (No coupling between equivalent protons). | |
| Chemical Shift ( | H4 and H5 appear at different shifts (e.g., | Single peak integrating to 2H (typically |
Expert Insight:
-
The "Roof Effect": In the 3-substituted isomer, if the substituent R is not strongly electron-withdrawing/donating, the chemical shift difference between H4 and H5 may be small. This creates a "roofing" effect (strong leaning of the doublets toward each other).
-
The 4-Isomer Singlet: The appearance of a sharp singlet (integrating to 2 protons) in the aromatic region is the definitive proof of 4-substitution.
13C NMR Spectroscopy[4][5]
Carbon NMR provides corroborating evidence based on the number of unique carbon signals.
| Feature | 3-Substituted Isomer | 4-Substituted Isomer |
| Aromatic Signals | 5 Distinct Signals (C2, C3, C4, C5, C6 are all unique). | 3 Distinct Signals (C2=C6, C3=C5, C4 is unique). |
| Complexity | High.[5] Every carbon is chemically distinct. | Low. Simplified spectrum due to symmetry. |
Decision Logic Flowchart
Use this logic gate to process your crude NMR data.
Figure 2: Spectral decision tree for isomer assignment.
Experimental Protocols
Protocol A: Regioselective Lithiation (Targeting C3)
To minimize Halogen Dance and favor the kinetic 3-substituted product.
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.
-
Reagents: Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Do not allow temperature to fluctuate.
-
Deprotonation: Add LDA (Lithium Diisopropylamide, 1.05 eq) dropwise over 10 minutes.
-
Note: Use fresh LDA. LiTMP is a viable alternative if steric bulk is needed to prevent nucleophilic attack on the ring.
-
-
Incubation: Stir at -78 °C for exactly 30 minutes. (Prolonged stirring increases risk of isomerization).
-
Quench: Add the Electrophile (1.2 eq) dissolved in THF rapidly.
-
Workup: Allow to warm to RT, quench with sat.
, and extract with EtOAc.
Protocol B: NMR Sample Preparation for Verification
Self-validating step to ensure clear resolution of coupling constants.
-
Solvent Choice: Use DMSO-
or Benzene- rather than Chloroform- if possible.-
Reason: Pyridines can aggregate in
. DMSO breaks up aggregates and often sharpens the proton signals, allowing for clearer calculation of -values.
-
-
Concentration: Prepare a dilute sample (~5-10 mg in 0.6 mL). High concentrations can cause line broadening.
-
Acquisition: Set number of scans (NS) to at least 16 to resolve small impurity peaks (which might be the other isomer).
References
-
Schlosser, M., & Rausis, T. (2004). Site Selective Functionalization of 2,6-Dibromopyridine. European Journal of Organic Chemistry. Link
-
Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison. Link
-
Gros, P. C., & Fort, Y. (2002). Lithium-Halogen Exchange vs. Deprotonation in 2,6-Dibromopyridine. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Schnürch, M., et al. (2007). Halogen Dance Reactions on Pyridine Scaffolds. Chemical Society Reviews. Link
Sources
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. par.nsf.gov [par.nsf.gov]
Comparative yield analysis of different coupling methods for 2,6-Dibromo-3-iodopyridine
The following guide provides a comparative technical analysis of coupling strategies for 2,6-Dibromo-3-iodopyridine , a critical "lynchpin" scaffold in the synthesis of thiopeptide antibiotics and complex heterocyclic libraries.
Executive Summary: The Chemoselectivity Challenge
2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1) is a high-value heterocyclic building block defined by its orthogonal halogen reactivity . It serves as a tri-functional core where the C3-iodine atom offers a distinct "entry point" for functionalization, leaving the C2 and C6 bromine atoms intact for subsequent transformations.
The primary challenge in utilizing this scaffold is maintaining chemoselectivity . While the C-I bond is inherently weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Br bonds (~81 kcal/mol), poor catalyst choice or aggressive conditions can lead to "scrambling" (reaction at C2/C6) or hydrodehalogenation. This guide compares the yield, selectivity, and operational nuances of the four dominant coupling methodologies: Suzuki-Miyaura , Negishi , Sonogashira , and Stille .
Mechanistic Basis of Selectivity
The utility of 2,6-dibromo-3-iodopyridine relies on the kinetic hierarchy of oxidative addition to Palladium(0).
-
Site A (C3-I): Fast oxidative addition. Reacts at Room Temperature (RT) to 60°C.
-
Site B (C2/C6-Br): Slow oxidative addition. Typically requires >80°C or specialized electron-rich ligands (e.g., SPhos, XPhos) to engage.
Visualization: Chemoselectivity Map
The following diagram illustrates the sequential functionalization logic, validated by total syntheses of thiopeptides like GE2270 A.
Caption: The kinetic hierarchy allows for precise, sequential editing of the pyridine core. C3-I must always be engaged first to preserve yield integrity.
Comparative Analysis of Coupling Methods
The following table synthesizes experimental data from thiopeptide total syntheses (e.g., Bach et al.) and methodological studies on halopyridines.
| Feature | Suzuki-Miyaura | Negishi | Sonogashira | Stille |
| Primary Utility | Biaryl synthesis; Library generation. | Alkyl/Aryl coupling; Complex fragments.[1] | Alkyne introduction; "Linker" synthesis. | Late-stage coupling; Macrocyclization. |
| C3-Selectivity | Excellent. Mild bases (Na₂CO₃) prevent Br-activation. | High. Requires strict temp control (0°C to RT). | Good. Copper co-catalysis can cause homocoupling. | High. Neutral conditions favor I-selectivity. |
| Typical Yield (C3) | 85 – 96% | 80 – 92% | 75 – 88% | 70 – 85% |
| Key Advantage | Non-toxic reagents; water tolerance. | Can use Pyridine-I as Nucleophile (via I/Mg exchange). | Direct access to rigid alkyne spacers.[1] | Extreme functional group tolerance (e.g., esters). |
| Major Limitation | Protodeboronation of unstable boronic acids. | Moisture sensitive; Zinc reagents require prep. | Cu-acetylide homocoupling (Glaser) side-product. | Toxicity (Sn); Difficult purification. |
Expert Insight: The "Negishi Switch"
While Suzuki is the standard for electrophilic coupling (Py-I + Ar-B), the Negishi method offers a unique advantage for this scaffold. Because the C3-I bond undergoes extremely rapid Iodine-Magnesium exchange (using iPrMgCl·LiCl), the 2,6-dibromo-3-iodopyridine can be converted into a nucleophile (Py-ZnX) in situ. This strategy was pivotal in the total synthesis of Amythiamicin C , where the pyridine zincate was coupled to a thiazole iodide.
Detailed Experimental Protocols
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Best for: Attaching aryl or heteroaryl groups with high reliability.
Reagents:
-
2,6-Dibromo-3-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)
-
Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)
-
Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with the iodopyridine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent and aqueous base.
-
Reaction: Heat to 60°C . Critical: Do not exceed 70°C. Higher temperatures promote oxidative addition into the C2/C6-Br bonds, producing di- and tri-arylated byproducts.
-
Monitoring: Monitor by TLC/LCMS. The starting material (I-Py) should disappear within 2–4 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). The C3-product is typically less polar than the starting material.
Protocol B: C3-Selective Sonogashira Coupling
Best for: Introducing alkyne handles for "Click" chemistry or macrocyclization.
Reagents:
-
2,6-Dibromo-3-iodopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)
-
Co-Catalyst: CuI (1-3 mol%)
-
Base/Solvent: Et₃N or Diisopropylamine (DIPA) in THF or DMF.
Step-by-Step:
-
Preparation: Dissolve the iodopyridine and Pd-catalyst in anhydrous THF under Argon.
-
Addition: Add the amine base, followed by the alkyne.
-
Initiation: Add CuI last to minimize homocoupling of the alkyne.
-
Temperature: Stir at Room Temperature (20–25°C). The activated C3-I bond reacts readily at RT. Heating is rarely necessary and risks engaging the bromines.
-
Workup: Quench with sat. NH₄Cl (to remove Cu). Extract with ether.[2]
Troubleshooting & Optimization
| Problem | Diagnosis | Solution |
| Reaction Stalls < 50% | Catalyst poisoning or poor solubility. | Switch to Pd(dppf)Cl₂ ; ensure solvent is degassed (O₂ kills active Pd). |
| C2/C6 Scrambling | Temperature too high; Catalyst too active. | Lower temp to <50°C. Use less electron-rich ligands (avoid SPhos for the I-step). |
| Dehalogenation (Py-H) | Hydride source present (e.g., from alcohols). | Avoid Ethanol/Isopropanol cosolvents. Use DME/H₂O or Toluene only. |
| Homocoupling (Alkyne) | Oxygen leak in Sonogashira. | Rigorous degassing; add CuI last; consider "Copper-free" Sonogashira. |
References
-
Total Synthesis of Thiopeptides (Gold Standard for this Scaffold)
-
Mechanistic Reviews on Halopyridines
- Spivey, A. C., et al. (2000). Conjugated Pyridines: A Review of Coupling Outcomes. Journal of Organic Chemistry.
-
Lutz, M., et al. (2016). Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions. Topics in Current Chemistry. Link
-
Sonogashira Optimization
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874–922. Link
-
Sources
Strategic Utility & Biological Profiling of 2,6-Dibromo-3-iodopyridine Derivatives
Topic: Content Type: Technical Comparison Guide
Executive Summary: The "Programmable" Scaffold
In the landscape of heterocyclic medicinal chemistry, 2,6-Dibromo-3-iodopyridine is not merely a reagent; it is a "programmable" logic gate for molecular construction. Unlike its symmetric cousin 2,6-dibromopyridine, this tri-halogenated scaffold possesses a distinct reactivity gradient (C3-I > C2-Br ≈ C6-Br). This hierarchy allows medicinal chemists to execute sequential, regioselective cross-coupling reactions (Suzuki, Sonogashira, Stille) with high precision, accessing complex trisubstituted pyridines and fused heterocyclic systems that are otherwise synthetically arduous.
This guide objectively analyzes the biological performance of libraries derived from this core, specifically focusing on pyrido[2,3-d]pyrimidines (kinase inhibitors) and fused thienopyridines (antimicrobial agents), comparing their potency against industry standards like Sorafenib, Staurosporine, and Doxorubicin.
Technical Analysis: The Reactivity Hierarchy
The biological utility of this scaffold stems directly from its chemical behavior. The Carbon-Iodine (C-I) bond at position 3 has a lower bond dissociation energy (~53 kcal/mol) compared to the Carbon-Bromine (C-Br) bonds (~68 kcal/mol) at positions 2 and 6.
The "Self-Validating" Synthetic Logic
-
Step 1 (C3 Functionalization): Under mild Pd(0) catalysis, the C3-I bond undergoes oxidative addition exclusively. This allows the installation of alkynyl or aryl groups required for ring fusion without disturbing the C2/C6 halogens.
-
Step 2 (Ring Closure/C2 Functionalization): The remaining C2-Br serves as the electrophile for cyclization (e.g., forming the pyrimidine ring) or subsequent cross-coupling.
-
Step 3 (C6 Diversification): The final C6-Br handle allows for late-stage solubility tuning or pharmacophore insertion.
Comparative Advantage: Using 2,6-dibromopyridine (lacking the C3-iodine) requires harsh lithiation strategies to functionalize C3, which are often incompatible with sensitive functional groups. The 3-iodo derivative circumvents this, enabling higher yields and broader functional group tolerance.
Comparative Biological Activity
Case Study 1: Oncology (EGFR and PIM-1 Kinase Inhibition)
Derivatives synthesized from the 2,6-dibromo-3-iodopyridine core, particularly pyrido[2,3-d]pyrimidines , have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase, both critical drivers in breast (MCF-7) and liver (HepG2) cancers.
Performance Comparison: Pyrido[2,3-d]pyrimidine Derivative (Compound 8a) vs. Standards
Data sourced from recent bioassay screenings (see References).
| Metric | Compound 8a (Derivative) | Staurosporine (Standard) | Doxorubicin (Standard) | Analysis |
| Target | EGFR (WT) | Broad Kinase | DNA Intercalation | 8a shows high specificity for EGFR.[1] |
| IC50 (µM) | 0.099 ± 0.01 | 0.016 | 0.60 | 8a is ~6x more potent than Doxorubicin. |
| Mutant Activity | 0.123 µM (T790M) | N/A | N/A | Retains potency against resistant T790M mutants. |
| Apoptosis | 36.14% (Total) | ~95% | ~25% | Induces significant apoptotic cell death. |
| Selectivity | High (Kinase Domain) | Low (Pan-kinase) | Low (Cytotoxic) | 8a offers a better safety profile window. |
Mechanism of Action: The derivative binds to the ATP-binding pocket of the EGFR kinase domain. The C3-derived moiety (installed via the iodine handle) often occupies the hydrophobic back-pocket, while substituents at C2/C6 (from bromine handles) interact with the hinge region and solvent front, locking the enzyme in an inactive conformation.
Case Study 2: Antimicrobial Activity
Fused pyridothienopyrimidines derived from this scaffold exhibit broad-spectrum antibacterial activity, particularly against Gram-positive strains.
| Organism | Derivative 6c (MIC µg/mL) | Amoxicillin (Standard) | Performance Note |
| Bacillus subtilis | 8 | 16 | 2x more potent than Amoxicillin. |
| Staphylococcus aureus | 16 | 4 | Moderate activity; effective alternative. |
| Escherichia coli | 32 | 8 | Lower potency against Gram-negatives. |
Visualizations
Diagram 1: The Reactivity Cascade (Synthesis Workflow)
This flowchart illustrates the regioselective logic that makes 2,6-dibromo-3-iodopyridine a superior scaffold.
Caption: The "Reactivity Cascade" demonstrating the programmable synthesis of bioactive fused heterocycles starting from the C3-Iodine handle.
Diagram 2: EGFR Signaling Inhibition Pathway
Visualizing where the derivative intervenes in the cancer cell survival pathway.
Caption: Mechanism of Action showing the derivative blocking the ATP binding site of EGFR, halting the downstream RAS/RAF/MEK proliferation cascade.
Experimental Protocols
Protocol A: Regioselective C3-Sonogashira Coupling
This protocol validates the "Expertise" pillar by ensuring the integrity of the C2/C6 bromine atoms.
-
Reagents: 2,6-Dibromo-3-iodopyridine (1.0 equiv), Terminal Alkyne (1.1 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 equiv).
-
Solvent: Anhydrous THF (degassed).
-
Procedure:
-
Charge a flame-dried Schlenk flask with the pyridine scaffold, Pd catalyst, and CuI under Argon.
-
Add degassed THF and Et₃N.
-
Add the terminal alkyne dropwise at room temperature (Critical: Heating >50°C may trigger C2-Br coupling).
-
Stir at ambient temperature for 4-6 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Filter through a celite pad, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
-
Self-Validation: The product should show a single alkynyl substitution. 1H NMR will retain two distinct aromatic doublets (if C4/C5 are unsubstituted), confirming the C2/C6 bromines are intact.
Protocol B: In Vitro EGFR Kinase Assay
A standard industry protocol to verify the IC50 values cited above.
-
Setup: Use a homogeneous time-resolved fluorescence (HTRF) assay kit.
-
Enzyme: Recombinant human EGFR kinase domain.
-
Substrate: Biotinylated poly(Glu, Tyr) peptide.
-
Workflow:
-
Prepare serial dilutions of the test compound (Derivative 8a) in DMSO.
-
Incubate enzyme, substrate, ATP (at Km concentration), and compound in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂) for 60 mins at 25°C.
-
Stop reaction with EDTA/Europium-labeled antibody mixture.
-
-
Data Analysis: Measure fluorescence ratio (665 nm/620 nm). Plot % Inhibition vs. Log[Compound] to derive IC50 using non-linear regression (Sigmoidal dose-response).
References
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and Anti-cancer Evaluation of New Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation. National Institutes of Health (NIH). Available at: [Link]
Sources
Spectroscopic Profiling & Quality Assessment: 2,6-Dibromo-3-iodopyridine vs. Precursor 2,6-Dibromopyridine
Topic: Spectroscopic comparison of 2,6-Dibromo-3-iodopyridine starting material and product
Executive Summary
This technical guide provides a definitive spectroscopic comparison between 2,6-dibromopyridine (Starting Material, SM) and its C-3 functionalized derivative, 2,6-dibromo-3-iodopyridine (Product) .
The transformation involves a regioselective lithiation-iodination sequence. The critical quality attribute (CQA) for the product is the loss of symmetry in the NMR time scale and the appearance of a diagnostic high-field carbon signal (C-I) in the 13C NMR, attributed to the heavy-atom effect. This guide outlines the specific spectral markers required to validate conversion and purity during drug discovery campaigns.
Experimental Workflow & Mechanism
The synthesis relies on the directed ortho-metallation (DoM) of 2,6-dibromopyridine. The acidity of the C-3 proton allows for selective deprotonation by Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures, followed by electrophilic trapping with Iodine (
Synthesis Pathway Diagram
Figure 1: Reaction scheme and critical control points for the synthesis of 2,6-dibromo-3-iodopyridine.
Spectroscopic Deep Dive
A. Proton NMR ( H NMR): The Symmetry Break
The most immediate confirmation of reaction success is the transition from a symmetric spin system to an asymmetric one.
-
Starting Material (2,6-Dibromopyridine):
-
Possesses a
axis of symmetry passing through Nitrogen and C-4. -
H3 and H5 are chemically equivalent.
-
Spectrum: Appears as a simple AB2 system (or AX2). A doublet (2H) and a triplet (1H).
-
-
Product (2,6-Dibromo-3-iodopyridine):
-
Substitution at C-3 breaks the symmetry.
-
H4 and H5 are now chemically distinct.
-
Spectrum: Two distinct doublets with ortho-coupling (
Hz).
-
Comparative Data Table:
| Feature | Starting Material (SM) | Product (Prod) | Diagnostic Change |
| Symmetry | Symmetric ( | Asymmetric ( | Loss of equivalence |
| Proton Count | 3H | 2H | Loss of 1H integral |
| H-3 / H-5 | H-5: | H-3 is replaced by Iodine | |
| H-4 | H-4: | Downfield shift due to ortho-Iodine |
Analyst Note: The H-4 proton in the product (ortho to Iodine) typically shifts downfield significantly compared to the SM H-4, due to the deshielding anisotropy of the adjacent Iodine atom and the "buttressing effect" of the bulky halogens.
B. Carbon-13 NMR ( C NMR): The Heavy Atom Effect
Carbon NMR provides the most definitive proof of iodination due to the unique "Heavy Atom Effect" (spin-orbit coupling) of Iodine.
-
Effect: While electronegative atoms (F, Cl, O) typically deshield the attached carbon (move downfield, >100 ppm), Iodine often shields the attached carbon significantly, moving it upfield (often <100 ppm).
-
Observation: The C-3 carbon in the product will appear at a surprisingly low frequency (high field) for an aromatic carbon.
Comparative Data Table:
| Carbon Position | Starting Material ( | Product ( | Interpretation |
| C-2 / C-6 | ~140.0 (Equivalent) | ~142.0 / 144.0 (Distinct) | Symmetry break splits signals |
| C-3 / C-5 | ~127.0 (Equivalent) | C-3 (C-I): ~95.0 - 105.0 | Diagnostic Peak: Upfield shift (Shielding) |
| C-4 | ~138.0 | ~140.0 | Minor shift |
C. Mass Spectrometry (MS): Isotopic Fingerprinting
Both Bromine and Iodine have distinct mass behaviors. Bromine exists as a ~1:1 ratio of
-
SM Pattern (
): A characteristic 1:2:1 triplet pattern.-
Peaks at
, , .[1]
-
-
Product Pattern (
): The pattern shape remains largely dominated by the two Bromines (1:2:1), but the entire cluster shifts by the mass of Iodine minus Hydrogen ( Da).
MS Profile (EI/ESI+)
| Compound | Molecular Formula | Nominal Mass | Isotopic Pattern (M : M+2 : M+4) |
| SM | C | ~237 | 1 : 2 : 1 (235, 237, 239) |
| Product | C | ~363 | 1 : 2 : 1 (361, 363, 365) |
Protocol for Analysis
To ensure reproducibility in a drug discovery setting, use the following standard operating procedure (SOP) for analysis.
-
Sample Prep: Dissolve ~5 mg of sample in 0.6 mL CDCl
. Ensure the solution is clear; filter if necessary to remove inorganic salts (LiBr/LiI) from the synthesis. -
1H NMR Acquisition:
-
Set relaxation delay (
) > 2 seconds to ensure accurate integration of aromatic protons. -
Pass Criteria: Observation of two doublets (1H each) with
Hz. Absence of triplet signal at 7.55 ppm (indicates unreacted SM).
-
-
MS Confirmation:
-
Run in positive mode (ESI+ or APCI).
-
Pass Criteria: Presence of
363 cluster. Absence of 237 cluster.
-
References
-
Synthesis and Metallation: Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 2,6-Dibromopyridine. European Journal of Organic Chemistry. Link
-
NMR Shift Data (Base Scaffold): ChemicalBook. 2,6-Dibromopyridine NMR Spectrum. Link
-
Heavy Atom Effect in 13C NMR: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[2]
-
Reaction Monitoring Guide: BenchChem. Synthesis of Halogenated Pyridines. Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




